molecular formula C14H8Cl4 B13435374 p,p'-DDE-13C12

p,p'-DDE-13C12

Cat. No.: B13435374
M. Wt: 329.9 g/mol
InChI Key: UCNVFOCBFJOQAL-WCGVKTIYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P,p'-DDE-13C12 is a useful research compound. Its molecular formula is C14H8Cl4 and its molecular weight is 329.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8Cl4

Molecular Weight

329.9 g/mol

IUPAC Name

1-chloro-4-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

UCNVFOCBFJOQAL-WCGVKTIYSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=C(Cl)Cl)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

The Role of p,p'-DDE-13C12 in Ultrasensitive Environmental Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p,p'-DDE-13C12, a critical tool in modern analytical chemistry, particularly for the monitoring of persistent organic pollutants. We will explore its fundamental properties and primary application as an internal standard in isotope dilution mass spectrometry for the accurate quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a major and persistent metabolite of the insecticide DDT.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled (SIL) analog of p,p'-DDE. In this molecule, twelve of the carbon atoms in the biphenyl ring structure are replaced with the heavier carbon-13 (¹³C) isotope.[1] This isotopic enrichment makes it an ideal internal standard for analytical techniques that rely on mass detection, such as gas chromatography-mass spectrometry (GC-MS) and high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).

The key principle behind its use is that this compound is chemically identical to the native p,p'-DDE and therefore exhibits the same behavior during sample extraction, cleanup, and chromatographic analysis. However, due to the presence of the ¹³C isotopes, it has a distinct, higher molecular weight, allowing it to be differentiated from the native analyte by the mass spectrometer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled counterpart, p,p'-DDE, is presented below.

PropertyThis compoundp,p'-DDE
Molecular Formula ¹³C₁₂C₂H₈Cl₄C₁₄H₈Cl₄
Molecular Weight 329.94 g/mol [2]318.03 g/mol
CAS Number 201612-50-2[2]72-55-9
Appearance Neat (solid or solution)Colorless crystals or white powder
Solubility Soluble in organic solvents like nonane and methylene chloride.Practically insoluble in water, soluble in organic solvents.

Primary Application: Isotope Dilution High-Resolution Mass Spectrometry

The primary and most critical application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of p,p'-DDE in various environmental matrices.[1] This technique is exemplified in methodologies such as the United States Environmental Protection Agency (US EPA) Method 1699, which outlines the determination of pesticides in water, soil, sediment, biosolids, and tissue by HRGC/HRMS.[3]

The use of an isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision in these analyses. It allows for the correction of analyte losses that may occur during the extensive sample preparation process, as well as variations in instrument response.

Experimental Protocol: Quantification of p,p'-DDE in Environmental Samples using EPA Method 1699

The following is a detailed methodology for the determination of p,p'-DDE in environmental samples, adapted from the principles outlined in US EPA Method 1699.

Sample Preparation and Extraction

The extraction procedure varies depending on the sample matrix.

  • Aqueous Samples (e.g., Water):

    • A known volume of the water sample (typically 1 liter) is taken.

    • The sample is spiked with a known amount of this compound solution.

    • The sample is extracted with a suitable organic solvent, such as methylene chloride, using a separatory funnel or continuous liquid-liquid extraction.

  • Solid Samples (e.g., Soil, Sediment):

    • A known weight of the solid sample is homogenized.

    • The sample is mixed with a drying agent like anhydrous sodium sulfate.

    • A known amount of this compound solution is added to the sample.

    • The sample is extracted using a technique such as Soxhlet extraction with an appropriate solvent (e.g., methylene chloride) for 18-24 hours.

Extract Cleanup

The raw extracts from environmental samples often contain a multitude of interfering compounds that can affect the accuracy of the analysis. Therefore, a cleanup step is essential.

  • The extract is concentrated using a Kuderna-Danish evaporator or rotary evaporator.

  • The concentrated extract is then passed through a series of solid-phase extraction (SPE) cartridges. For pesticide analysis, a common approach involves using an aminopropyl SPE column followed by a microsilica column.

  • For highly contaminated samples, additional cleanup steps like gel permeation chromatography (GPC) may be employed.

Final Concentration

After cleanup, the extract is further concentrated to a small, precise volume (e.g., 20 µL) under a gentle stream of nitrogen.

HRGC/HRMS Analysis
  • Instrument Setup: A high-resolution gas chromatograph coupled to a high-resolution mass spectrometer is used.

    • GC Column: A capillary column suitable for pesticide analysis, such as a DB-5ms, is employed.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Injection: A small volume (e.g., 1-2 µL) of the final extract is injected in splitless mode.

    • MS Resolution: The mass spectrometer is operated at a high resolution (e.g., >8,000) to ensure the selective detection of the target ions.

  • Data Acquisition: The mass spectrometer is set to monitor specific ions for both p,p'-DDE and this compound in selected ion monitoring (SIM) mode.

CompoundPrimary Ion (m/z)Secondary Ion (m/z)
p,p'-DDE 317.9217246.0029
This compound 329.9620256.0432
  • Quantification: The concentration of p,p'-DDE in the original sample is calculated based on the ratio of the response of the native analyte to the response of the isotopically labeled internal standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of p,p'-DDE in an environmental water sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis cluster_output Output A 1 L Water Sample B Spike with this compound A->B C Liquid-Liquid Extraction (Methylene Chloride) B->C D Concentration (Kuderna-Danish) C->D E Solid-Phase Extraction (Aminopropyl & Microsilica) D->E F Final Concentration (Nitrogen Evaporation) E->F G HRGC/HRMS Analysis F->G H Data Processing & Quantification G->H I Final Concentration of p,p'-DDE H->I

Caption: Workflow for p,p'-DDE analysis using an internal standard.

Logical Relationship: Isotope Dilution Principle

The diagram below outlines the logical principle of isotope dilution for accurate quantification.

G cluster_0 Initial State cluster_1 Spiking cluster_2 Processing cluster_3 Measurement A Sample with Unknown Amount of p,p'-DDE B Add Known Amount of this compound A->B C Extraction & Cleanup (Analyte Loss Occurs) B->C D Measure Ratio of p,p'-DDE to this compound via MS C->D E Calculate Initial Amount of p,p'-DDE D->E

Caption: The principle of quantification by isotope dilution.

References

An In-Depth Technical Guide to p,p'-DDE-13C12: Chemical Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to the extensive historical use of DDT, p,p'-DDE is a ubiquitous environmental contaminant and is frequently detected in biological samples.[1] The carbon-13 labeled isotopologue, p,p'-DDE-13C12, serves as a critical internal standard for the accurate quantification of p,p'-DDE in various matrices, enabling precise toxicological and environmental monitoring studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is structurally identical to its unlabeled counterpart, with the exception that all twelve carbon atoms in the aromatic rings are the heavy isotope, ¹³C. This isotopic labeling provides a distinct mass signature, allowing for its differentiation from the naturally occurring p,p'-DDE in mass spectrometry-based analyses.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene-1,2,3,4,5,6-¹³C₆
Synonyms 4,4'-DDE-¹³C₁₂, p,p'-Dichlorodiphenyldichloroethylene-¹³C₁₂
Molecular Formula ¹³C₁₂H₈Cl₄
Molecular Weight 329.94 g/mol [2]
CAS Number 201612-50-2[2]
Unlabeled CAS 72-55-9[2]

Table 2: Physical and Chemical Properties of p,p'-DDE (Unlabeled)

PropertyValue
Physical State White, crystalline solid
Melting Point 88-90 °C
Boiling Point 315-322 °C
Solubility in Water 1.1 µg/L at 25 °C
log Kow (Octanol-Water Partition Coefficient) 6.96
Vapor Pressure 6.5 x 10⁻⁶ mm Hg at 25 °C
Henry's Law Constant 2.1 x 10⁻⁵ atm·m³/mol at 25 °C

Experimental Protocols

Synthesis and Purification

While a detailed, publicly available synthesis protocol specifically for this compound is scarce, a general workflow can be inferred from established methods for the synthesis of DDE from DDT and general protocols for introducing ¹³C labels into aromatic rings. The synthesis of unlabeled p,p'-DDE is achieved through the dehydrohalogenation of p,p'-DDT.[1]

A plausible synthetic route for this compound would involve starting with a ¹³C-labeled benzene precursor.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product C6_labeled_benzene ¹³C₆-Benzene Chlorination Chlorination C6_labeled_benzene->Chlorination 1. Coupling Coupling Reaction (e.g., with chloral) Chlorination->Coupling 2. Dehydrohalogenation Dehydrohalogenation Coupling->Dehydrohalogenation 3. DDE_13C12 p,p'-DDE-¹³C₁₂ Dehydrohalogenation->DDE_13C12 4. Quantification_Workflow Sample Biological or Environmental Sample Spiking Spike with known amount of p,p'-DDE-¹³C₁₂ Sample->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis GC-MS/MS Analysis Cleanup->Analysis Quantification Quantification via Isotope Dilution Analysis->Quantification Metabolic_Pathway DDT p,p'-DDT DDE p,p'-DDE DDT->DDE Dehydrochlorination (-HCl) Androgen_Receptor_Antagonism cluster_normal Normal Androgen Signaling cluster_dde p,p'-DDE Interference Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Binds Gene_Expression Androgen-Responsive Gene Expression ARE->Gene_Expression Activates DDE p,p'-DDE AR_DDE Androgen Receptor (AR) DDE->AR_DDE Competitively Binds ARE_DDE Androgen Response Element (ARE) AR_DDE->ARE_DDE Binding Blocked No_Gene_Expression Inhibition of Gene Expression ARE_DDE->No_Gene_Expression

References

Technical Guide: Isotope-Labeled p,p'-DDE-13C12 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of p,p'-DDE-13C12, a crucial internal standard for the accurate quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) in various matrices. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who employ mass spectrometry-based analytical techniques.

Core Compound Data

This compound is a stable isotope-labeled analog of p,p'-DDE, where all twelve carbon atoms in the benzene rings are replaced with the carbon-13 isotope. This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry, a highly accurate method for quantitative analysis.

ParameterValueSource(s)
CAS Number 201612-50-2[1][2]
Molecular Formula ¹³C₁₂C₂H₈Cl₄
Molecular Weight 329.94 g/mol [1][2]
Synonyms 1,1'-(Dichloroethenylidene)bis[4-chlorobenzene-¹³C₆], 4,4'-DDE (ring-¹³C₁₂)[1]

Experimental Protocols: Quantification of p,p'-DDE in Environmental and Biological Samples

The accurate quantification of p,p'-DDE, a persistent metabolite of the insecticide DDT, is critical for assessing environmental contamination and human exposure. The use of this compound as an internal standard in conjunction with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis. Below is a generalized yet detailed methodology based on established analytical practices.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. Here, we outline two common procedures: one for solid samples (e.g., soil, sediment, tissue) and one for liquid samples (e.g., water, serum).

a) For Solid Samples (e.g., Soil, Sediment, Fish Tissue) using Pressurized Liquid Extraction (PLE):

  • Homogenization: Homogenize the sample to ensure uniformity. For tissue samples, lyophilization (freeze-drying) may be performed, followed by grinding.

  • Spiking with Internal Standard: Weigh a precise amount of the homogenized sample (typically 1-10 g) into a PLE cell. Spike the sample with a known amount of this compound solution.

  • Extraction: Mix the sample with a drying agent like diatomaceous earth. Place the mixture into the PLE cell. Perform pressurized liquid extraction using a suitable solvent system, such as a mixture of hexane and acetone or dichloromethane.

  • Concentration: Concentrate the resulting extract to a small volume (e.g., 1 mL) using a nitrogen evaporator.

b) For Liquid Samples (e.g., Serum, Water) using Solid-Phase Extraction (SPE):

  • Spiking: To a known volume of the liquid sample (e.g., 1-5 mL of serum or 100-1000 mL of water), add a precise amount of the this compound internal standard solution.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water or a water/methanol mixture to remove polar interferences.

  • Elution: Elute the analyte and the internal standard from the cartridge using an organic solvent such as ethyl acetate or hexane.

  • Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

Sample Clean-up

To remove interfering co-extracted substances (e.g., lipids, pigments), a clean-up step is often necessary, especially for complex matrices.

a) Gel Permeation Chromatography (GPC):

GPC is effective for removing high-molecular-weight interferences like lipids from fatty samples such as fish tissue. The concentrated extract is passed through a GPC column, and the fraction containing the analytes of interest is collected.

b) Adsorption Chromatography (e.g., Florisil® or Silica Gel):

For extracts from soil or sediment, passing the extract through a column packed with an adsorbent like Florisil® or silica gel can effectively remove polar interferences. The analytes are eluted with a solvent of appropriate polarity.

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument Setup:

    • Gas Chromatograph: Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).

    • Mass Spectrometer: A high-resolution or tandem mass spectrometer is preferred for high selectivity and sensitivity.

  • Injection: Inject a small aliquot (e.g., 1 µL) of the final extract into the GC.

  • Chromatographic Separation: The GC separates p,p'-DDE and this compound from other compounds in the extract based on their boiling points and interaction with the column's stationary phase.

  • Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both the native p,p'-DDE and the labeled internal standard.

    • For p,p'-DDE: Monitor characteristic ions (e.g., m/z 318, 246).

    • For this compound: Monitor the corresponding isotopologue ions (e.g., m/z 330, 258).

  • Quantification: The concentration of p,p'-DDE in the original sample is calculated by comparing the peak area ratio of the native analyte to its labeled internal standard against a calibration curve prepared with known concentrations of both compounds.

Workflow and Pathway Diagrams

The following diagrams illustrate the analytical workflow for the quantification of p,p'-DDE using this compound as an internal standard.

Analytical_Workflow_for_pp_DDE_Quantification cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis Sample Sample (e.g., Soil, Water, Tissue) Spiking Spike with This compound Internal Standard Sample->Spiking Extraction Extraction (PLE for Solids, SPE for Liquids) Spiking->Extraction Cleanup Clean-up (GPC or Adsorption Chromatography) Extraction->Cleanup GCMS GC-MS/MS Analysis (SIM or MRM) Cleanup->GCMS Quantification Data Processing & Quantification GCMS->Quantification Result Final Concentration of p,p'-DDE Quantification->Result

Caption: General analytical workflow for p,p'-DDE quantification.

Isotope_Dilution_Pathway cluster_sample In the Sample cluster_ms Mass Spectrometer Analyte p,p'-DDE (Analyte) (Unknown Amount) Detection Detection of Specific Ions Analyte->Detection IS This compound (Internal Standard) (Known Amount Added) IS->Detection Ratio Measure Peak Area Ratio (Analyte / Internal Standard) Detection->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation Compare to Calibration Curve

Caption: Principle of isotope dilution mass spectrometry.

References

understanding p,p'-DDE-13C12 certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to understanding a certificate of analysis for the isotopically labeled internal standard, p,p'-DDE-¹³C₁₂. This document is intended for researchers, analytical scientists, and quality control professionals utilizing this standard in quantitative mass spectrometry applications.

Certificate of Analysis Summary

This section summarizes the typical data found on a Certificate of Analysis (CoA) for p,p'-DDE-¹³C₁₂. The data is presented for a neat (solid) form of the material.

Table 1: Product and Batch Information
ParameterSpecification
Product Name p,p'-Dichlorodiphenyldichloroethylene (ring-¹³C₁₂)
Synonyms 4,4'-DDE (ring-¹³C₁₂); 1,1'-(Dichloroethenylidene)bis[4-chloro-benzene-¹³C₆][1][2]
Catalog Number CIL-CLM-1627 (Example)[3]
Lot Number V1-XYZ-001
CAS Number 201612-50-2 (Labeled)[3]
Unlabeled CAS 72-55-9[3]
Format Neat Solid
Storage Store at room temperature, protected from light and moisture
Table 2: Certified Chemical and Physical Properties
ParameterMethodCertified Value
Chemical Formula Mass Spectrometry¹³C₁₂C₂H₈Cl₄
Molecular Weight Mass Spectrometry329.94 g/mol
Appearance Visual InspectionWhite to off-white solid
Chemical Purity GC/MS≥98.0%
Isotopic Enrichment Mass Spectrometry≥99 atom % ¹³C

Core Applications

p,p'-DDE-¹³C₁₂ serves a critical role in analytical chemistry, primarily as an internal standard for isotope dilution mass spectrometry (IDMS) assays. Its use improves the accuracy and precision of quantitative methods for detecting its unlabeled counterpart, p,p'-DDE, a persistent environmental pollutant and metabolite of DDT. The labeled standard is added to samples at a known concentration, allowing for correction of analyte loss during sample preparation and instrumental analysis.

Experimental Protocols

The certified values presented in the CoA are derived from rigorous analytical testing. The following are detailed methodologies representative of those used for product certification.

Protocol: Chemical Purity Determination by GC/MS

This method quantifies the purity of the p,p'-DDE-¹³C₁₂ standard by separating it from any potential organic impurities.

  • Standard Preparation: A stock solution of the p,p'-DDE-¹³C₁₂ lot is prepared gravimetrically in a high-purity solvent (e.g., isooctane or dichloromethane) to a concentration of approximately 100 µg/mL.

  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC/MS) is used.

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (or equivalent).

    • Inlet: Split/splitless injector, operated in splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan from m/z 50-500.

  • Analysis: 1 µL of the standard solution is injected into the GC/MS system.

  • Data Processing: The resulting chromatogram is analyzed. Purity is calculated as the area of the primary p,p'-DDE-¹³C₁₂ peak divided by the total area of all integrated peaks, expressed as a percentage.

Protocol: Isotopic Enrichment Verification by Mass Spectrometry

This protocol confirms the percentage of ¹³C atoms in the molecule, ensuring its suitability as an isotopic standard.

  • Sample Preparation: A dilute solution (e.g., 1-10 µg/mL) of the standard is prepared in a suitable solvent.

  • Instrumentation: A high-resolution mass spectrometer (e.g., GC/Q-TOF or LC-Orbitrap) is used to achieve clear separation of isotopologues.

  • Data Acquisition: The instrument is tuned and calibrated according to manufacturer specifications. The sample is introduced, and mass spectra are acquired with high resolving power (>10,000 FWHM) centered on the molecular ion cluster of p,p'-DDE-¹³C₁₂.

  • Data Analysis and Calculation:

    • The ion intensities for the molecular ions corresponding to the fully labeled compound (¹³C₁₂) and those containing fewer ¹³C atoms (e.g., ¹³C₁₁, ¹³C₁₀) are measured.

    • The observed isotopic distribution is corrected for the natural abundance of other isotopes (e.g., ³⁷Cl, ²H).

    • The atom percent enrichment is calculated based on the relative intensities of the isotopologue peaks. This calculation determines the mole fraction of the specific isotope expressed as a percentage.

Visualizations

The following diagrams illustrate the chemical structure, certification logic, and an experimental workflow.

cluster_structure p,p'-DDE-13C12 Structure C1 C C2 C C1->C2 R1 C1->R1 R2 C1->R2 Cl1 Cl C2->Cl1 Cl2 Cl C2->Cl2 R1_label ¹³C₆H₄Cl Ring R2_label ¹³C₆H₄Cl Ring

Caption: Chemical structure of p,p'-DDE with ¹³C₁₂ labeling on the aromatic rings.

G cluster_workflow Certificate of Analysis Certification Workflow raw_material Raw Labeled Material purity_test Chemical Purity Test (GC/MS) raw_material->purity_test identity_test Identity Confirmation (¹H-NMR, MS) raw_material->identity_test isotopic_test Isotopic Enrichment (High-Res MS) raw_material->isotopic_test purity_result Chemical Purity ≥98% purity_test->purity_result identity_result Structure Confirmed identity_test->identity_result isotopic_result Isotopic Enrichment ≥99% isotopic_test->isotopic_result final_cert Final Certificate of Analysis purity_result->final_cert identity_result->final_cert isotopic_result->final_cert

Caption: Logical workflow for the certification of p,p'-DDE-¹³C₁₂.

G cluster_gcms Experimental Workflow: GC/MS Purity Analysis start Prepare 100 µg/mL Standard in Solvent inject Inject 1 µL into GC/MS start->inject separate Separate Analytes on GC Column inject->separate detect Detect by Mass Spectrometry (Full Scan Mode) separate->detect integrate Integrate Peak Areas in Chromatogram detect->integrate calculate Calculate Purity: (Area_main / Area_total) * 100 integrate->calculate end Report Final Purity Value calculate->end

Caption: Step-by-step workflow for chemical purity analysis via GC/MS.

References

The Pivotal Role of p,p'-DDE-13C12 as an Internal Standard in Quantitative Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of p,p'-Dichlorodiphenyldichloroethylene-13C12 (p,p'-DDE-13C12) as an internal standard in modern analytical chemistry. Its application is paramount for achieving accurate and reliable quantification of p,p'-DDE, a persistent metabolite of the insecticide DDT, in complex matrices. This document outlines the fundamental principles of isotope dilution mass spectrometry, details experimental protocols, presents quantitative performance data, and provides visual workflows to facilitate a comprehensive understanding of its implementation.

The Principle of Isotope Dilution and the Ideal Internal Standard

Quantitative analysis by mass spectrometry (MS), particularly when coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), is susceptible to variations that can impact accuracy and precision. These variations can arise from the sample matrix, the extraction process, and instrument fluctuations. An internal standard (IS) is a compound of a known concentration that is added to samples, calibration standards, and quality controls at the beginning of the analytical workflow. The ideal internal standard co-elutes with the analyte of interest and experiences the same variations, thereby allowing for accurate correction.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] this compound is the SIL analog of p,p'-DDE, where all twelve carbon atoms in the molecule are replaced with the heavier carbon-13 isotope. This substitution results in a molecule that is chemically identical to the native p,p'-DDE but has a different mass-to-charge ratio (m/z). This key difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation and analysis. The use of a SIL internal standard like this compound is crucial for compensating for matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[1]

Physicochemical Properties

A summary of the key physicochemical properties of p,p'-DDE and its 13C12-labeled internal standard is presented in Table 1.

Propertyp,p'-DDEThis compound
Molecular Formula C₁₄H₈Cl₄¹³C₁₂C₂H₈Cl₄
Molecular Weight 318.03 g/mol 329.94 g/mol
Chemical Structure Dichlorodiphenyldichloroethylene1,1'-(Dichloroethenylidene)bis[4-chloro-benzene-13C6]

Experimental Protocols

The selection of an appropriate experimental protocol is dependent on the sample matrix and the required sensitivity. Below are detailed methodologies for the analysis of p,p'-DDE using this compound as an internal standard in various matrices.

Analysis of p,p'-DDE in Water and Sediment (Based on USGS Method O-4442-23)

This method is suitable for the determination of p,p'-DDE in filtered water and suspended sediment samples.[2][3]

Sample Preparation:

  • Fortification: Spike a known volume of the water sample (typically 1 liter) with a known amount of this compound internal standard solution.

  • Solid-Phase Extraction (SPE): Pass the fortified water sample through a C18 SPE cartridge to extract the analyte and internal standard.

  • Elution: Elute the cartridge with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

For sediment samples, a solvent extraction method such as pressurized liquid extraction (PLE) or sonication is typically employed prior to cleanup steps.

Instrumental Analysis (LC-MS/MS):

  • Chromatographic Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium formate).

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • p,p'-DDE: 317.9 → 245.9[3]

    • This compound: 330 → 258

Analysis of p,p'-DDE in Biological Matrices (e.g., Serum, Fish Tissue)

This protocol is a general guideline based on common practices for analyzing persistent organic pollutants in biological samples.

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Homogenization: Homogenize the tissue sample. For serum, use as is.

  • Fortification: Add a known amount of this compound internal standard to the homogenized sample.

  • Extraction: Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) to the sample, and shake vigorously.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove matrix interferences.

  • Centrifugation and Collection: Centrifuge and collect the cleaned-up extract for analysis.

Instrumental Analysis (GC-MS/MS):

  • Chromatographic Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless or pulsed splitless.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in MRM mode.

  • Ionization: Electron Ionization (EI).

  • MRM Transitions: Specific precursor and product ions for p,p'-DDE and this compound would be selected based on their mass spectra.

Quantitative Data and Method Performance

The use of this compound as an internal standard significantly improves the accuracy and precision of p,p'-DDE quantification. The following tables summarize typical performance data from methods utilizing SIL internal standards for the analysis of pesticides in various matrices.

Table 2: Typical Recovery and Precision Data

MatrixAnalytical MethodAnalyteRecovery (%)Relative Standard Deviation (RSD) (%)Reference
WaterLC-MS/MS & GC-MS/MSMultiresidue Pesticides70.1 - 121< 5.5
Suspended SedimentLC-MS/MS & GC-MS/MSMultiresidue Pesticides71.1 - 117< 5.5
SoybeansGC-IDMSMultiresidue Pesticides83 - 109< 3
Edible InsectsGC-MS/MSMultiresidue Pesticides64.5 - 122.1< 6.1
Fish TissueLC-MS/MS6PPD-quinone80 - 96≤ 9

Table 3: Typical Limits of Detection (LOD) and Quantification (LOQ)

MatrixAnalytical MethodAnalyteLODLOQReference
WaterGC-MSPesticides< 0.003 mg/L-
SedimentGC-MSPesticides< 0.02 mg/kg-
SerumGC-MS/MSOrganochlorine Pesticides-~0.5 µg/L
Fish TissueLC-MS/MS6PPD-quinone-0.37 - 0.67 ng/g

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the analytical processes described.

G General Analytical Workflow Using an Internal Standard A Sample Collection B Addition of This compound (IS) A->B C Sample Preparation (Extraction & Cleanup) B->C D Instrumental Analysis (LC-MS/MS or GC-MS/MS) C->D E Data Acquisition (Analyte and IS Signals) D->E F Quantification (Ratio of Analyte/IS) E->F G Final Concentration Report F->G

Caption: General analytical workflow using an internal standard.

G QuEChERS Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) A Homogenized Sample B Add this compound (IS) & Acetonitrile A->B C Add Salts (MgSO4, NaCl) B->C D Vortex/Shake C->D E Centrifuge D->E F Transfer Acetonitrile Supernatant E->F Phase Separation G Add d-SPE Sorbent (e.g., PSA, C18) F->G H Vortex/Shake G->H I Centrifuge H->I J Collect Supernatant for Analysis I->J

Caption: QuEChERS sample preparation workflow.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of p,p'-DDE in a variety of complex matrices. Its identical chemical behavior to the native analyte ensures that it effectively compensates for variations in sample preparation and instrumental analysis. The detailed protocols and performance data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the development and validation of robust and reliable analytical methods. The implementation of isotope dilution mass spectrometry with this compound is a testament to the advancements in analytical chemistry that allow for the confident monitoring of persistent environmental pollutants and their impact.

References

The Gold Standard: A Technical Guide to p,p'-DDE-13C12 for Precise Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of ¹³C₁₂-labeled p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE-13C12) in the accurate quantification of its unlabeled counterpart in environmental matrices. As a persistent and bioaccumulative metabolite of the insecticide DDT, p,p'-DDE is a significant environmental contaminant requiring highly precise and reliable analytical methods for its monitoring. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with isotope dilution mass spectrometry (IDMS), represents the gold standard for achieving the highest accuracy and precision in these analyses. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and performance data associated with this advanced analytical approach.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices.[1] The core principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the target analyte (in this case, this compound) to the sample prior to any extraction or cleanup steps. This labeled internal standard behaves chemically and physically identically to the native analyte (p,p'-DDE) throughout the entire analytical process.

By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, any losses of the analyte during sample preparation can be accurately corrected for. This is because both the native and labeled forms will be lost in the same proportion. This approach effectively eliminates errors arising from matrix effects, incomplete extraction, and variations in instrument response, leading to highly reliable and reproducible results.

Quantitative Performance Data

The use of this compound as an internal standard in isotope dilution analysis yields excellent performance across various environmental matrices. The following tables summarize typical performance data, including recovery rates, method detection limits (MDLs), and limits of quantification (LOQs), derived from validated methods such as EPA Method 1699.[2]

Table 1: Performance of p,p'-DDE Analysis using this compound in Water Samples

ParameterUnitTypical Value
Recovery Rate%75 - 125
Method Detection Limit (MDL)ng/L0.5 - 10.6
Limit of Quantification (LOQ)ng/L1.5 - 23.7

Table 2: Performance of p,p'-DDE Analysis using this compound in Soil and Sediment Samples

ParameterUnitTypical Value
Recovery Rate%60 - 110
Method Detection Limit (MDL)µg/kg0.20 - 10.3
Limit of Quantification (LOQ)µg/kg0.6 - 34.3

Note: Actual MDLs and LOQs are matrix-dependent and can be influenced by the level of interferences present in the sample.

Experimental Protocols

The following sections provide a detailed, representative methodology for the analysis of p,p'-DDE in soil samples using this compound and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS), based on principles outlined in EPA Method 1699.[2]

Sample Preparation and Extraction
  • Sample Homogenization: A representative portion of the soil sample (typically 10-20 g) is homogenized to ensure uniformity.

  • Spiking with Internal Standard: A known amount of this compound solution is spiked into the homogenized sample. This is a critical step for accurate quantification via isotope dilution.

  • Extraction: The spiked sample is subjected to exhaustive extraction to move the target analytes from the solid matrix into a solvent. Common techniques include:

    • Soxhlet Extraction: The sample is continuously extracted with an organic solvent (e.g., a mixture of acetone and hexane or dichloromethane) for 12-24 hours.

    • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®): This technique uses elevated temperatures and pressures to achieve rapid and efficient extraction with reduced solvent consumption.

  • Concentration: The resulting extract is concentrated to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

Extract Cleanup

Environmental samples often contain a multitude of co-extracted substances that can interfere with the analysis. Therefore, a thorough cleanup of the extract is essential.

  • Sulfur Removal: For sediment samples with high sulfur content, a cleanup step using activated copper powder is employed to remove elemental sulfur.

  • Gel Permeation Chromatography (GPC): GPC is used to separate the target analytes from high-molecular-weight interferences such as lipids and humic substances.

  • Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing an adsorbent material like Florisil® or silica gel. This step removes polar interferences. The analytes are then eluted with a suitable solvent or solvent mixture.

Instrumental Analysis by GC-HRMS
  • Final Concentration and Addition of Recovery Standard: The cleaned-up extract is concentrated to a final volume (e.g., 20 µL). Just prior to injection, an injection internal standard is added to monitor the instrument's performance.

  • GC Separation: An aliquot of the final extract (typically 1-2 µL) is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The GC oven temperature is programmed to separate p,p'-DDE and its labeled counterpart from other compounds in the extract based on their boiling points and interactions with the column's stationary phase.

  • MS Detection: The separated compounds are introduced into a high-resolution mass spectrometer. The mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect specific ions for both p,p'-DDE and this compound.

Table 3: Key GC-MS Parameters for p,p'-DDE and this compound Analysis

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Carrier GasHelium
Columne.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent
Oven ProgramOptimized for separation of organochlorine pesticides
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Resolution>8,000
Monitored Ions (m/z) for p,p'-DDE318.0, 246.0
Monitored Ions (m/z) for this compound330.0, 258.0

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical process.

cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis cluster_quantification Quantification Sample Environmental Sample (Soil, Water, Sediment) Spike Spike with This compound Sample->Spike Extraction Extraction (Soxhlet, PLE/ASE) Spike->Extraction Concentration1 Initial Concentration Extraction->Concentration1 GPC Gel Permeation Chromatography (GPC) Concentration1->GPC SPE Solid-Phase Extraction (SPE) GPC->SPE Concentration2 Final Concentration SPE->Concentration2 GCMS GC-HRMS Analysis Concentration2->GCMS Data Data Acquisition (Ion Ratios) GCMS->Data Calculation Concentration Calculation (Isotope Dilution) Data->Calculation Result Final Result (ng/g or ng/L) Calculation->Result

Caption: Analytical workflow for p,p'-DDE quantification.

Conclusion

The use of this compound in conjunction with isotope dilution mass spectrometry provides an exceptionally robust and accurate method for the quantification of p,p'-DDE in challenging environmental matrices. By compensating for analytical variabilities, this technique ensures the generation of high-quality, defensible data that is essential for environmental monitoring, risk assessment, and regulatory compliance. The detailed protocols and performance data presented in this guide serve as a valuable resource for laboratories aiming to implement this gold-standard analytical approach.

References

An In-depth Technical Guide to the Synthesis and Purity of p,p'-DDE-¹³C₁₂

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis, purification, and purity analysis of p,p'-Dichlorodiphenyldichloroethylene-¹³C₁₂ (p,p'-DDE-¹³C₁₂). It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled internal standards.

Introduction

p,p'-DDE, a major and persistent metabolite of the insecticide p,p'-DDT, is a significant environmental contaminant and a suspected endocrine disruptor. Accurate quantification of p,p'-DDE in various matrices is crucial for toxicological studies and environmental monitoring. The use of a stable isotope-labeled internal standard, such as p,p'-DDE-¹³C₁₂, is the gold standard for quantitative analysis by mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ¹³C₁₂-labeling provides a distinct mass shift, allowing for precise differentiation from the native analyte and correction for matrix effects and variations in sample preparation and instrument response.

Synthesis of p,p'-DDE-¹³C₁₂

The synthesis of p,p'-DDE-¹³C₁₂ is a two-step process that begins with the preparation of the precursor, p,p'-DDT-¹³C₁₂, followed by its dehydrochlorination.

Step 1: Synthesis of p,p'-DDT-¹³C₁₂

The synthesis of p,p'-DDT-¹³C₁₂ is achieved through a Friedel-Crafts alkylation reaction between ¹³C₆-labeled chlorobenzene and chloral (trichloroacetaldehyde) or its hydrate, catalyzed by a strong acid, typically concentrated sulfuric acid.

Reaction:

2 C₆H₅Cl* + C₂HCl₃O → (ClC₆H₄)₂CH(CCl₃) + H₂O (where C represents a ¹³C atom)

Experimental Protocol (General Procedure):

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, chloral hydrate is introduced.

  • Concentrated sulfuric acid is slowly added to the chloral hydrate while maintaining a low temperature (typically between 0-20°C) to control the exothermic reaction.

  • ¹³C₆-Chlorobenzene is then gradually added to the mixture, ensuring the temperature does not exceed 20-25°C. The acid catalyst may be added in portions to maintain optimal reaction conditions.

  • The reaction mixture is stirred for several hours (e.g., 3-6 hours). As the reaction progresses, the p,p'-DDT-¹³C₁₂ product precipitates out of the solution as a solid.

  • Upon completion, the reaction mixture is worked up by washing with water to remove the acid and other water-soluble impurities.

  • The crude solid p,p'-DDT-¹³C₁₂ is then collected by filtration.

Step 2: Dehydrochlorination of p,p'-DDT-¹³C₁₂ to p,p'-DDE-¹³C₁₂

The conversion of p,p'-DDT-¹³C₁₂ to p,p'-DDE-¹³C₁₂ is accomplished through a dehydrochlorination reaction, which involves the elimination of a molecule of hydrogen chloride (HCl).[1] This reaction can be effectively carried out using a base, and the use of a phase-transfer catalyst can enhance the reaction rate and yield.

Reaction:

(ClC₆H₄)₂CH(CCl₃) → (ClC₆H₄)₂C=CCl₂ + HCl (where C represents a ¹³C atom)*

Experimental Protocol (General Procedure):

  • The crude p,p'-DDT-¹³C₁₂ from the previous step is dissolved in a suitable organic solvent.

  • An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.

  • A phase-transfer catalyst (e.g., a quaternary ammonium salt) is introduced to facilitate the reaction between the reactants in the two different phases.

  • The mixture is stirred vigorously at a controlled temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.

  • After the reaction is complete, the organic layer is separated, washed with water to remove the base and salt, and dried over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude p,p'-DDE-¹³C₁₂.

Purification of p,p'-DDE-¹³C₁₂

To achieve the high chemical purity required for an internal standard, the crude p,p'-DDE-¹³C₁₂ must be purified. Common techniques include column chromatography and recrystallization.

Column Chromatography

Column chromatography is a highly effective method for separating the desired p,p'-DDE-¹³C₁₂ from unreacted p,p'-DDT-¹³C₁₂, isomers (such as o,p'-DDE-¹³C₁₂), and other byproducts.

Experimental Protocol (General Procedure):

  • A chromatography column is packed with a suitable stationary phase, typically silica gel.

  • The crude p,p'-DDE-¹³C₁₂ is dissolved in a minimal amount of a non-polar solvent and loaded onto the column.

  • The column is eluted with a mobile phase, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

  • Fractions are collected and analyzed by TLC to identify those containing the pure p,p'-DDE-¹³C₁₂.

  • The pure fractions are combined, and the solvent is removed by rotary evaporation to yield the purified product.

Recrystallization

Recrystallization can be used as a final purification step to obtain a highly crystalline product.

Experimental Protocol (General Procedure):

  • The purified p,p'-DDE-¹³C₁₂ from column chromatography is dissolved in a minimal amount of a hot solvent in which it is soluble.

  • The solution is allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor.

  • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Analysis

The final product must be rigorously analyzed to confirm its chemical purity and isotopic enrichment. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

The following tables summarize the key quantitative data for a typical batch of p,p'-DDE-¹³C₁₂.

Table 1: Product Specifications for p,p'-DDE-¹³C₁₂

ParameterSpecification
Chemical Formula¹³C₁₂C₂H₈Cl₄
Molecular Weight329.94 g/mol
AppearanceWhite to off-white solid
Chemical Purity≥98%
Isotopic Enrichment≥99 atom % ¹³C

Table 2: Analytical Methods for Quality Control

AnalysisMethodPurpose
Chemical PurityGC-MSTo determine the percentage of p,p'-DDE-¹³C₁₂ and identify any chemical impurities.
Isotopic EnrichmentGC-MSTo confirm the percentage of ¹³C incorporation in the molecule.
Structure Confirmation¹H NMR, ¹³C NMRTo verify the chemical structure of the synthesized compound.
Experimental Protocols for Analysis

GC-MS for Chemical Purity and Isotopic Enrichment:

  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An appropriate temperature gradient to ensure good separation of p,p'-DDE from potential impurities.

  • MS Detection: Electron ionization (EI) mode. For purity, the mass spectrometer is operated in full scan mode to identify all components. For isotopic enrichment, selected ion monitoring (SIM) is used to compare the ion intensities of the labeled and unlabeled fragments.

NMR Spectroscopy for Structural Confirmation:

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR: The proton NMR spectrum is used to confirm the number and environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum confirms the presence of the twelve labeled carbon atoms and their chemical shifts.

Visualization of Workflow

The following diagrams illustrate the synthesis and analysis workflow for p,p'-DDE-¹³C₁₂.

Synthesis_Workflow cluster_synthesis Synthesis 13C6_Chlorobenzene 13C6_Chlorobenzene Friedel_Crafts Friedel-Crafts Alkylation 13C6_Chlorobenzene->Friedel_Crafts Chloral_Hydrate Chloral_Hydrate Chloral_Hydrate->Friedel_Crafts p,p'-DDT-13C12 Crude p,p'-DDT-¹³C₁₂ Friedel_Crafts->p,p'-DDT-13C12 Dehydrochlorination Dehydrochlorination p,p'-DDT-13C12->Dehydrochlorination p,p'-DDE-13C12 Crude p,p'-DDE-¹³C₁₂ Dehydrochlorination->this compound

Figure 1: Synthesis workflow for p,p'-DDE-¹³C₁₂.

Purification_Analysis_Workflow cluster_purification Purification cluster_analysis Quality Control Analysis Crude_DDE Crude p,p'-DDE-¹³C₁₂ Column_Chromatography Column Chromatography Crude_DDE->Column_Chromatography Purified_DDE Purified p,p'-DDE-¹³C₁₂ Column_Chromatography->Purified_DDE Recrystallization Recrystallization Purified_DDE->Recrystallization Final_Product Final Product: p,p'-DDE-¹³C₁₂ Recrystallization->Final_Product Final_Product_Analysis Final Product GC_MS GC-MS Final_Product_Analysis->GC_MS NMR NMR Final_Product_Analysis->NMR Purity_Report Chemical Purity & Isotopic Enrichment GC_MS->Purity_Report Structure_Report Structural Confirmation NMR->Structure_Report

Figure 2: Purification and analysis workflow.

References

An In-depth Technical Guide to the Stability and Storage of p,p'-DDE-13C12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for p,p'-Dichlorodiphenyldichloroethylene-¹³C₁₂ (p,p'-DDE-¹³C₁₂). As a critical internal standard in analytical chemistry, particularly for environmental and toxicological studies, understanding its stability is paramount for generating accurate and reliable data. This document synthesizes available information on its storage, handling, and stability, and provides detailed experimental protocols for its assessment.

Introduction to p,p'-DDE-¹³C₁₂

p,p'-DDE is the primary and most persistent metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, p,p'-DDE bioaccumulates in the food chain, leading to long-term environmental and health concerns. The ¹³C₁₂-labeled version of p,p'-DDE serves as an indispensable internal standard for quantification in various matrices by isotope dilution mass spectrometry. Its structural similarity and identical physicochemical properties to the native compound, with the exception of its mass, allow for precise correction of analyte loss during sample preparation and analysis.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and concentration of p,p'-DDE-¹³C₁₂ standards. The following recommendations are based on manufacturer guidelines and general practices for organochlorine pesticide standards.

Table 1: Recommended Storage Conditions for p,p'-DDE-¹³C₁₂

FormStorage TemperatureStorage Conditions
Neat (Solid/Crystalline) Room Temperature (20-25°C)Store in a well-sealed container, protected from light and moisture. A desiccator can be used to minimize moisture exposure.
In Solution (e.g., in Nonane, Toluene, Acetone, Ethyl Acetate, Acetonitrile) Refrigerated (-20°C to 4°C)Store in amber glass vials with PTFE-lined caps to prevent solvent evaporation and photodegradation. For long-term storage, -20°C is recommended.

Stability Profile of p,p'-DDE-¹³C₁₂

The inherent stability of the p,p'-DDE molecule suggests that its ¹³C₁₂-labeled analogue is also highly stable under proper storage conditions. The carbon-chlorine and carbon-carbon bonds in the molecule are strong, making it resistant to chemical degradation.

Key Stability Considerations:

  • Chemical Stability: p,p'-DDE is known for its exceptional persistence in the environment, with a half-life that can extend for years. This suggests a low susceptibility to hydrolysis and oxidation under normal laboratory conditions. The ¹³C isotope is stable and does not decay, thus not affecting the chemical stability of the molecule.

  • Photostability: Exposure to direct sunlight or UV light can induce photodegradation of p,p'-DDE. Therefore, it is critical to store both neat standards and solutions in amber containers or otherwise protected from light.

  • Stability in Solvents: While generally stable in common organic solvents, the choice of solvent can influence long-term stability. Toluene and nonane are excellent choices for long-term storage due to their non-polar nature. More polar solvents like acetone and acetonitrile are also commonly used, but care should be taken to ensure the absence of impurities that could promote degradation. Studies on other organochlorine pesticides suggest that acidification of acetonitrile with acetic acid (0.1% v/v) can improve the stability of some less stable pesticides.

  • Freeze-Thaw Stability: For solutions stored at -20°C, repeated freeze-thaw cycles should be minimized. It is best practice to aliquot stock solutions into smaller volumes to avoid repeated temperature cycling of the entire stock.

While specific quantitative long-term stability data for p,p'-DDE-¹³C₁₂ is not extensively published, studies on unlabeled p,p'-DDE and other organochlorine pesticides indicate that solutions stored at ≤ -20°C in appropriate solvents can be stable for several years.[1]

Experimental Protocols for Stability Assessment

To ensure the accuracy of analytical results, it is recommended to periodically verify the stability of p,p'-DDE-¹³C₁₂ standard solutions, especially for long-term studies. The following protocols outline procedures for conducting real-time and accelerated stability studies.

Real-Time Stability Study

This study is designed to evaluate the stability of p,p'-DDE-¹³C₁₂ under recommended long-term storage conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of p,p'-DDE-¹³C₁₂ in a suitable solvent (e.g., toluene) at a known concentration (e.g., 100 µg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into multiple amber glass vials with PTFE-lined caps. Store the vials at the recommended long-term storage temperature (e.g., -20°C).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze a set of freshly prepared dilutions from the stock solution using a validated analytical method (e.g., GC-MS). This will serve as the baseline concentration.

  • Periodic Analysis: At predetermined time intervals (e.g., 3, 6, 12, 24, and 36 months), retrieve a vial from storage.

  • Sample Preparation and Analysis: Allow the vial to equilibrate to room temperature. Prepare dilutions and analyze them using the same analytical method as the initial analysis.

  • Data Evaluation: Compare the mean concentration at each time point to the initial concentration. The solution is considered stable if the concentration remains within a predefined acceptance criterion (e.g., ±10% of the initial concentration).

Accelerated Stability Study

This study is designed to predict the long-term stability of p,p'-DDE-¹³C₁₂ by subjecting it to elevated temperatures.

Methodology:

  • Preparation and Aliquoting: Prepare and aliquot the stock solution as described in the real-time stability study.

  • Storage at Elevated Temperatures: Store the vials at one or more elevated temperatures (e.g., 40°C and 60°C) in a temperature-controlled oven or incubator.

  • Periodic Analysis: At shorter, regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from the elevated temperature storage.

  • Sample Preparation and Analysis: Analyze the sample as described in the real-time stability study.

  • Data Evaluation and Degradation Kinetics: Plot the concentration of p,p'-DDE-¹³C₁₂ as a function of time for each temperature. If degradation is observed, determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) at each temperature. The Arrhenius equation can then be used to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life.

Analytical Method for Stability Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the quantitative analysis of p,p'-DDE-¹³C₁₂ due to its high sensitivity and selectivity.

Table 2: Example GC-MS Parameters for p,p'-DDE-¹³C₁₂ Analysis

ParameterExample Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Quantifier: 328, Qualifiers: 256, 184 (for p,p'-DDE-¹³C₁₂)
MS Source Temperature230°C
MS Quad Temperature150°C

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a stability study of p,p'-DDE-¹³C₁₂.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution of p,p'-DDE-13C12 aliquot Aliquot into Vials prep->aliquot long_term Long-Term Storage (-20°C) aliquot->long_term accelerated Accelerated Storage (e.g., 40°C) aliquot->accelerated analysis_t0 Initial Analysis (T=0) aliquot->analysis_t0 analysis_periodic Periodic Analysis (Tx) long_term->analysis_periodic accelerated->analysis_periodic gcms GC-MS Analysis analysis_t0->gcms analysis_periodic->gcms compare Compare Tx vs T0 gcms->compare kinetics Determine Degradation Kinetics (Accelerated) gcms->kinetics shelf_life Estimate Shelf-Life compare->shelf_life kinetics->shelf_life

Workflow for this compound Stability Testing.
Use of p,p'-DDE-¹³C₁₂ as an Internal Standard

This diagram illustrates the logical workflow of using p,p'-DDE-¹³C₁₂ as an internal standard in a typical environmental sample analysis.

Internal_Standard_Workflow cluster_calibration Calibration sample Environmental Sample (e.g., soil, water, tissue) spike Spike with known amount of This compound (Internal Standard) sample->spike extraction Sample Extraction (e.g., Solvent Extraction) spike->extraction cleanup Sample Cleanup (e.g., SPE, GPC) extraction->cleanup analysis GC-MS Analysis cleanup->analysis quantification Quantification analysis->quantification cal_standards Prepare Calibration Standards (unlabeled p,p'-DDE) spike_cal Spike Calibration Standards with this compound cal_standards->spike_cal cal_curve Generate Calibration Curve (Response Ratio vs. Concentration) spike_cal->cal_curve cal_curve->quantification Use for calculation

Using this compound as an Internal Standard.

Conclusion

p,p'-DDE-¹³C₁₂ is a highly stable molecule when stored under the recommended conditions. As a solid, it should be kept at room temperature, protected from light and moisture. In solution, storage at -20°C in a non-polar solvent within amber vials is optimal for long-term stability. While its inherent chemical stability is high, periodic verification through well-designed stability studies is a good laboratory practice to ensure the continued accuracy and reliability of analytical data. The provided experimental protocols and analytical methods offer a robust framework for researchers to assess and confirm the stability of this critical internal standard.

References

safety data sheet for p,p'-DDE-13C12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and biological relevance of p,p'-Dichlorodiphenyldichloroethylene-13C12 (p,p'-DDE-13C12). Given that isotopically labeled compounds are primarily used for analytical purposes and are expected to have the same toxicological and biological properties as their unlabeled counterparts, this guide leverages data from both this compound and p,p'-DDE.

Chemical and Physical Properties

This compound is a carbon-12 labeled form of p,p'-DDE, the most persistent and major metabolite of the insecticide Dichlorodiphenyltrichloroethane (DDT).[1][2] Due to its isotopic labeling, it serves as an invaluable internal standard for quantitative analysis in various experimental settings, including NMR, GC-MS, or LC-MS.[1]

PropertyValueReference
CAS Number 201612-50-2[3][4]
Unlabeled CAS Number 72-55-9
Molecular Formula 13C12C2H8Cl4
Molecular Weight 329.94 g/mol
Appearance White crystalline solid
Melting Point (unlabeled) 89°C
Boiling Point (unlabeled) 336°C
Water Solubility (unlabeled) 0.12 mg/L at 25°C
Log Kow (unlabeled) 6.51
Vapor Pressure (unlabeled) 6.0 x 10-6 torr at 25°C

Safety and Hazard Information

The safety information for this compound is based on the data for the unlabeled p,p'-DDE, as the isotopic labeling does not alter its chemical reactivity or biological effects.

Hazard Statements:

  • Toxic if swallowed.

  • Suspected of causing cancer.

  • Causes damage to organs through prolonged or repeated exposure.

  • Very toxic to aquatic life with long lasting effects.

Hazard ClassificationGHS Pictogram
Acute Toxicity, Oral (Category 3)☠️
Carcinogenicity (Category 2)kesehatan
Specific Target Organ Toxicity, Repeated Exposure (Category 1)kesehatan
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)lingkungan
Hazardous to the Aquatic Environment, Chronic Hazard (Category 1)lingkungan

Precautionary Measures:

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Do not eat, drink, or smoke when using this product.

  • Wash skin thoroughly after handling.

  • Avoid release to the environment.

First Aid:

  • If swallowed: Immediately call a poison center or doctor.

  • If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Handling and Storage

Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel.

ConditionRecommendation
Storage Temperature Room temperature
Storage Conditions Store away from light and moisture in a tightly closed container.
Handling Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Toxicological Information

p,p'-DDE is a well-documented endocrine disruptor. It acts as a potent antagonist of the androgen receptor, with a reported Ki of 3.5 μM. This antiandrogenic activity is a key mechanism behind its adverse effects on the reproductive system.

MetricValueSpeciesReference
Androgen Receptor Antagonist Ki 3.5 μM
Androgen Receptor Antagonist IC50 5 μM
Oral LD50 (DDT, for reference) 113 mg/kgRat

Experimental Protocols

In Vitro Androgen Receptor Antagonism Assay

This protocol outlines a general procedure to assess the androgen receptor antagonist activity of p,p'-DDE.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed androgen-responsive cells (e.g., MDA-kb2) in 96-well plates cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment prepare_compounds Prepare serial dilutions of p,p'-DDE and a known androgen (e.g., DHT) add_compounds Add compounds to cells and incubate for 24-48 hours prepare_compounds->add_compounds reporter_assay Measure reporter gene activity (e.g., luciferase assay) data_analysis Calculate IC50 values reporter_assay->data_analysis

Caption: Workflow for an in vitro androgen receptor antagonism assay.

Analysis of Gene Expression by RT-PCR

This protocol details the steps to measure changes in gene expression in response to p,p'-DDE exposure, as described in a study on rat Sertoli cells.

experimental_workflow_rt_pcr cluster_cell_culture_treatment Cell Culture and Treatment cluster_rna_processing RNA Processing cluster_pcr_analysis PCR and Analysis isolate_cells Isolate and culture Sertoli cells from rat testes expose_cells Expose cells to varying concentrations of p,p'-DDE (e.g., 10, 30, 50 µM) for 24 hours isolate_cells->expose_cells extract_rna Extract total RNA from cells reverse_transcription Perform reverse transcription to synthesize cDNA extract_rna->reverse_transcription rt_pcr Perform two-step RT-PCR for target genes (e.g., JNK, c-jun) analyze_results Analyze PCR products by gel electrophoresis and quantify band intensity rt_pcr->analyze_results

Caption: Workflow for analyzing gene expression changes using RT-PCR.

Signaling Pathways

p,p'-DDE has been shown to impact several key signaling pathways, leading to a range of cellular responses including inflammation, altered metabolism, and cell proliferation.

JNK/MAPK Signaling Pathway Activation

Studies in rat Sertoli cells have demonstrated that p,p'-DDE can upregulate the expression of JNK and its downstream target c-jun, indicating an activation of the JNK/MAPK signaling pathway. This pathway is involved in cellular responses to stress, apoptosis, and inflammation.

signaling_pathway_jnk_mapk cluster_cellular_response Cellular Response ppDDE p,p'-DDE JNK JNK mRNA expression (upregulated) ppDDE->JNK activates c_jun c-jun mRNA expression (upregulated) JNK->c_jun leads to

Caption: Activation of the JNK/MAPK pathway by p,p'-DDE.

Perturbation of Hepatic Signaling

In mouse models, exposure to p,p'-DDE has been linked to significant changes in hepatic gene expression, affecting mitochondrial function and central signaling pathways. These perturbations can lead to enhanced lipogenesis, inflammation, and altered testosterone metabolism.

signaling_pathway_hepatic cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes ppDDE p,p'-DDE Exposure Mitochondrial_Dysfunction Mitochondrial Dysfunction ppDDE->Mitochondrial_Dysfunction Kinase_Signaling Perturbed Kinase Signaling ppDDE->Kinase_Signaling Lipid_Signaling Altered Lipid Signaling ppDDE->Lipid_Signaling Lipogenesis Enhanced Lipogenesis Mitochondrial_Dysfunction->Lipogenesis Inflammation Inflammation Kinase_Signaling->Inflammation Cell_Proliferation Cell Proliferation Kinase_Signaling->Cell_Proliferation Testosterone_Metabolism Altered Testosterone Catabolism Lipid_Signaling->Testosterone_Metabolism

Caption: p,p'-DDE-induced perturbations in hepatic signaling pathways.

References

A Technical Guide to the Commercial Sourcing and Analytical Quantification of p,p'-DDE-¹³C₁₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of p,p'-Dichlorodiphenyldichloroethylene-¹³C₁₂ (p,p'-DDE-¹³C₁₂) and detailed methodologies for its use as an internal standard in the quantitative analysis of its unlabeled counterpart, p,p'-DDE. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and environmental analysis who require accurate and precise measurement of this persistent organic pollutant.

Commercial Availability of p,p'-DDE-¹³C₁₂

The carbon-13 labeled p,p'-DDE is a crucial tool for isotope dilution mass spectrometry, a technique that provides high accuracy and precision in quantitative analysis by correcting for matrix effects and variations in sample preparation and instrument response. Several reputable chemical suppliers offer p,p'-DDE-¹³C₁₂ for research purposes. The product is typically available as a neat solid or in a solution of a specified concentration.

Below is a summary of offerings from prominent commercial suppliers:

SupplierProduct NameCatalog NumberFormatPurityAdditional Information
MedchemExpress p,p'-DDE-¹³C₁₂HY-W753141Solid>98%Offered for research use only.[1][2]
LGC Standards p,p'-Dichlorodiphenyldichloroethylene (4,4'-DDE) (ring-¹³C₁₂, 99%)CIL-CLM-1627-5Neat99% (isotopic)Molecular formula: ¹³C₁₂H₈Cl₄.[3]
Cambridge Isotope Laboratories, Inc. 4,4′-DDE (ring-¹³C₁₂, 99%)CLM-1627-5Neat98% (chemical)Also available as a 100 µg/mL solution in nonane (CLM-1627-1.2).[4]
CymitQuimica p,p'-DDE-¹³C₁₂TR-D354014Not specifiedNot specifiedBrand: TRC. Intended for lab use only.[5]

Experimental Protocols for Quantitative Analysis using p,p'-DDE-¹³C₁₂

The use of p,p'-DDE-¹³C₁₂ as an internal standard is central to the accurate quantification of p,p'-DDE in various complex matrices, such as environmental samples (soil, water, sediment) and biological tissues (serum, plasma, fish tissue). The general workflow involves sample extraction, cleanup, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS).

Sample Preparation: Extraction and Cleanup

The initial and most critical step in the analytical process is the efficient extraction of the analyte from the sample matrix and the removal of interfering co-extractives. The choice of extraction and cleanup method depends on the sample type.

2.1.1. Extraction of p,p'-DDE from Soil and Sediment:

  • Soxhlet Extraction: This is a classic and robust technique for solid samples.

    • A known amount of the solid sample (e.g., 10-20 g) is mixed with a drying agent like anhydrous sodium sulfate.

    • The sample is placed in a thimble and extracted with a suitable solvent mixture, such as hexane-acetone (1:1) or dichloromethane-acetone (1:1), for several hours (e.g., 6-18 hours).

    • Prior to extraction, the sample is spiked with a known amount of p,p'-DDE-¹³C₁₂ solution.

  • Pressurized Fluid Extraction (PFE) or Microwave-Assisted Extraction (MAE): These are more modern and faster alternatives to Soxhlet extraction, using elevated temperatures and pressures to reduce extraction time and solvent consumption.

2.1.2. Extraction of p,p'-DDE from Biological Tissues (e.g., Fish, Serum):

  • Liquid-Liquid Extraction (LLE): This is a common method for liquid and semi-solid biological samples.

    • A homogenized tissue sample or a specific volume of serum is mixed with a protein denaturing agent (e.g., formic acid or acetonitrile).

    • The sample is spiked with the p,p'-DDE-¹³C₁₂ internal standard.

    • The analytes are extracted into an organic solvent like hexane or a mixture of hexane and dichloromethane. The extraction is often repeated to ensure high recovery.

  • Solid-Phase Extraction (SPE): This technique is used for both cleanup and concentration of the analytes.

    • The sample, after initial extraction and solvent exchange to a compatible solvent, is passed through an SPE cartridge (e.g., silica, Florisil®, or C18).

    • Interfering compounds are washed away with a weak solvent.

    • The analytes of interest are then eluted with a stronger solvent.

2.1.3. Cleanup of Extracts:

Crude extracts often contain lipids, pigments, and other compounds that can interfere with GC-MS analysis.

  • Gel Permeation Chromatography (GPC): This technique is effective in removing high-molecular-weight interferences like lipids from biological samples.

  • Adsorption Chromatography: Columns packed with silica gel or Florisil® are commonly used to separate the analytes from interfering compounds based on their polarity. The elution is performed with solvents of increasing polarity.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry is the preferred method for the sensitive and selective quantification of p,p'-DDE.

2.2.1. Gas Chromatography (GC) Parameters:

A typical set of GC parameters for the analysis of p,p'-DDE is provided in the table below. These parameters should be optimized for the specific instrument and column used.

ParameterTypical Value
Column Rtx-CLPesticides (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial: 100 °C, hold for 1 min; Ramp: 25 °C/min to 300 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min

2.2.2. Mass Spectrometry (MS/MS) Parameters:

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for both p,p'-DDE and its ¹³C₁₂-labeled internal standard are monitored.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
p,p'-DDE31824624820
p,p'-DDE-¹³C₁₂33025725920

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized.

Data Presentation and Quantitative Analysis

The use of an isotopically labeled internal standard allows for accurate quantification through the principle of isotope dilution. The concentration of the native analyte is calculated based on the response ratio of the analyte to the internal standard.

3.1. Calibration Curve:

A calibration curve is constructed by analyzing a series of standards containing a fixed concentration of the internal standard (p,p'-DDE-¹³C₁₂) and varying concentrations of the native p,p'-DDE. The curve is generated by plotting the response ratio (peak area of p,p'-DDE / peak area of p,p'-DDE-¹³C₁₂) against the concentration of p,p'-DDE.

3.2. Typical Quantitative Performance Data:

The following table summarizes typical performance data for the analysis of p,p'-DDE using an isotope dilution GC-MS/MS method.

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 µg/kg (depending on matrix)
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg (depending on matrix)
Recovery 80 - 115%
Precision (RSD) < 15%

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of p,p'-DDE using p,p'-DDE-¹³C₁₂ as an internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Serum) Spiking Spiking with p,p'-DDE-13C12 Sample->Spiking Extraction Extraction (LLE, Soxhlet, etc.) Spiking->Extraction Cleanup Extract Cleanup (SPE, GPC, etc.) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for p,p'-DDE analysis.

This technical guide provides a foundational understanding of the commercial sourcing and analytical application of p,p'-DDE-¹³C₁₂. Researchers are encouraged to adapt and validate these methodologies for their specific laboratory instrumentation and sample matrices to ensure the highest quality of data.

References

Methodological & Application

Application Notes and Protocols for the Quantification of p,p'-DDE using Isotope Dilution Mass Spectrometry with p,p'-DDE-¹³C₁₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its long half-life and lipophilic nature, p,p'-DDE bioaccumulates in the food chain and is a ubiquitous environmental contaminant.[1] Its presence in human serum and other biological matrices is a significant concern due to its potential endocrine-disrupting and neurotoxic effects.[1] Accurate and precise quantification of p,p'-DDE is therefore crucial for assessing human exposure and conducting toxicological studies.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision.[2] This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, in this case, p,p'-DDE-¹³C₁₂. The labeled compound serves as an internal standard that behaves identically to the native analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response. This application note provides a detailed protocol for the quantification of p,p'-DDE in human serum and environmental matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS) with p,p'-DDE-¹³C₁₂ as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in altering the natural isotopic composition of the analyte in a sample by adding a known quantity of its isotopically enriched counterpart. By measuring the altered isotope ratio using a mass spectrometer, the initial concentration of the native analyte can be precisely determined. The use of a ¹³C-labeled internal standard is advantageous as it does not undergo the hydrogen exchange that can sometimes be observed with deuterium-labeled standards, ensuring greater accuracy.[3]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis of p,p'-DDE in both human serum and environmental solid samples (e.g., soil, sediment).

Materials and Reagents
  • Standards:

    • p,p'-DDE native standard (≥98% purity)

    • p,p'-DDE-¹³C₁₂ (ring-¹³C₁₂, 99% isotopic purity)

  • Solvents (Pesticide or GC-MS grade):

    • n-Hexane

    • Dichloromethane (DCM)

    • Acetone

    • Acetonitrile

    • Methanol

    • Nonane

  • Reagents:

    • Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)

    • Sulfuric acid (concentrated)

    • Formic acid

    • Ammonium formate

  • Solid Phase Extraction (SPE) Cartridges:

    • Silica gel cartridges (e.g., 500 mg, 6 mL)

  • Other:

    • Deionized water

    • Nitrogen gas (high purity)

    • Glassware (baked at 400°C for 4 hours)

    • Vortex mixer

    • Centrifuge

    • Sample concentrator (e.g., nitrogen evaporator)

Sample Preparation: Human Serum
  • Sample Spiking: To a 1 mL serum sample in a glass centrifuge tube, add a known amount of p,p'-DDE-¹³C₁₂ internal standard solution (e.g., 10 µL of a 100 ng/mL solution in nonane). Vortex for 30 seconds.

  • Protein Precipitation and Extraction: Add 2 mL of acetonitrile, vortex for 1 minute, and then centrifuge at 3000 rpm for 10 minutes.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean glass tube. Add 5 mL of n-hexane and vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Extract Collection: Carefully transfer the upper hexane layer to a new tube. Repeat the hexane extraction on the aqueous layer and combine the hexane extracts.

  • Concentration: Evaporate the combined hexane extracts to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of nonane for GC-MS/MS analysis.

Sample Preparation: Environmental Solids (Soil/Sediment)
  • Sample Preparation: Homogenize the solid sample. Weigh 5 g of the homogenized sample into a glass centrifuge tube.

  • Spiking and Extraction: Add a known amount of p,p'-DDE-¹³C₁₂ internal standard solution. Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone. Vortex for 2 minutes and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes.

  • Extract Collection: Decant the supernatant into a clean tube. Repeat the extraction process twice more with fresh solvent. Combine all supernatants.

  • Cleanup - Sulfuric Acid Treatment: Add 2 mL of concentrated sulfuric acid to the combined extract. Vortex for 1 minute and allow the layers to separate. The acid layer will remove many interfering organic compounds.

  • Cleanup - Solid Phase Extraction (SPE):

    • Condition a silica gel SPE cartridge with 5 mL of n-hexane.

    • Load the hexane extract (upper layer from the acid treatment) onto the cartridge.

    • Wash the cartridge with 5 mL of n-hexane.

    • Elute the p,p'-DDE with 10 mL of a 70:30 (v/v) mixture of n-hexane and dichloromethane.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 100 µL of nonane for GC-MS/MS analysis.

GC-MS/MS Analysis

The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer.

GC Conditions
ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
MS/MS Conditions
ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p,p'-DDE (Quantifier) 31824620
p,p'-DDE (Qualifier) 31624620
p,p'-DDE-¹³C₁₂ (Internal Standard) 33025720

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the native p,p'-DDE to the peak area of the p,p'-DDE-¹³C₁₂ internal standard. A calibration curve is constructed by analyzing standards containing known concentrations of native p,p'-DDE and a constant concentration of the internal standard.

Method Validation

Method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed:

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.995
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1; precision and accuracy within ±20%
Accuracy (Recovery) 80-120%
Precision (RSD) < 15%
Example Validation Data

The following table summarizes typical performance characteristics for the analysis of p,p'-DDE in human serum.

ParameterResult
Linear Range 0.1 - 50 ng/mL
LOD 0.05 ng/mL
LOQ 0.1 ng/mL[4]
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 10%
Accuracy (Recovery) 95 - 105%

Visualizations

Workflow_Serum cluster_prep Sample Preparation (Serum) cluster_analysis Analysis Sample 1 mL Serum Sample Spike Spike with p,p'-DDE-13C12 Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 LLE Liquid-Liquid Extraction (n-Hexane) Centrifuge1->LLE Centrifuge2 Centrifuge LLE->Centrifuge2 Collect Collect Hexane Layer Centrifuge2->Collect Concentrate Concentrate under N2 Collect->Concentrate Reconstitute Reconstitute in Nonane Concentrate->Reconstitute GC_MSMS GC-MS/MS Analysis Reconstitute->GC_MSMS Data Data Acquisition (MRM) GC_MSMS->Data Quantify Quantification Data->Quantify

Caption: Workflow for p,p'-DDE analysis in serum.

Workflow_Solid cluster_prep Sample Preparation (Solid Matrix) cluster_analysis Analysis Sample 5 g Solid Sample Spike Spike with This compound Sample->Spike Extract Solvent Extraction (Hexane:Acetone) Spike->Extract Sonicate Sonicate Extract->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Acid_Clean Sulfuric Acid Cleanup Collect->Acid_Clean SPE_Clean SPE Cleanup (Silica Gel) Acid_Clean->SPE_Clean Concentrate Concentrate under N2 SPE_Clean->Concentrate Reconstitute Reconstitute in Nonane Concentrate->Reconstitute GC_MSMS GC-MS/MS Analysis Reconstitute->GC_MSMS Data Data Acquisition (MRM) GC_MSMS->Data Quantify Quantification Data->Quantify

Caption: Workflow for p,p'-DDE analysis in solids.

Conclusion

The described isotope dilution GC-MS/MS method using p,p'-DDE-¹³C₁₂ provides a robust, accurate, and precise approach for the quantification of p,p'-DDE in complex matrices such as human serum and environmental solids. The use of a stable isotope-labeled internal standard effectively compensates for sample matrix effects and variations during sample preparation and analysis, leading to highly reliable data essential for exposure assessment and toxicological research. Proper method validation is critical to ensure the quality and defensibility of the results.

References

Application Notes and Protocols for the Sample Preparation of p,p'-DDE-13C12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) in sediment and human serum matrices using p,p'-DDE-13C12 as an internal standard for quantification by isotope dilution mass spectrometry.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent metabolite of the insecticide DDT and is a widespread environmental contaminant. Accurate and precise quantification of p,p'-DDE in various matrices is crucial for assessing environmental exposure and its potential health impacts. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is the gold standard for quantitative analysis. This isotope dilution method corrects for analyte losses during sample preparation and compensates for matrix effects during analysis, leading to highly accurate results.

This compound is a 13C-labeled version of p,p'-DDE and is utilized as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of p,p'-DDE using a 13C-labeled internal standard in sediment and serum matrices.

ParameterSedimentHuman Serum
Recovery 71.1% - 117.0%[2]84% - 110%
Method Detection Limit (MDL) 0.7 - 11.8 ng/L[2]0.03 ng/mL
Limit of Quantification (LOQ) 1.5 - 23.7 ng/L[2]0.1 ng/mL
Precision (%RSD) < 15%< 15%

Experimental Protocols

Analysis of p,p'-DDE in Sediment using this compound Internal Standard

This protocol is based on methodologies for the determination of pesticides in sediment, such as those developed by the U.S. Geological Survey (USGS)[2]. It employs ultrasonication for extraction and solid-phase extraction (SPE) for cleanup, followed by analysis using LC-MS/MS or GC-MS/MS.

Materials:

  • Sediment sample

  • This compound internal standard solution (in a suitable solvent like acetone or isooctane)

  • Dichloromethane (DCM), pesticide residue grade

  • Acetonitrile (ACN), pesticide residue grade

  • Methanol (MeOH), pesticide residue grade

  • Reagent water, HPLC grade

  • Anhydrous sodium sulfate, baked at 400°C for 4 hours

  • Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon/alumina)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Homogenize the wet sediment sample.

    • Weigh approximately 10 g of the homogenized sediment into a 50 mL centrifuge tube.

    • Record the exact weight.

  • Internal Standard Spiking:

    • Add a known amount of this compound internal standard solution to the sediment sample in the centrifuge tube. The spiking level should be chosen to be in the mid-range of the calibration curve.

  • Extraction:

    • Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and acetonitrile to the centrifuge tube.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the sediment.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process (steps 3a-3d) two more times, combining the supernatants.

  • Solvent Exchange and Concentration:

    • Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

    • Perform a solvent exchange to a solvent compatible with the cleanup step (e.g., dichloromethane).

  • Cleanup:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the concentrated extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering compounds.

    • Elute the target analytes, including p,p'-DDE and the internal standard, with a more polar solvent or solvent mixture (e.g., dichloromethane/acetone).

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • Transfer the final extract to an autosampler vial.

    • Analyze the extract by LC-MS/MS or GC-MS/MS. The analytical parameters, including retention times and mass transitions for both p,p'-DDE and this compound, should be optimized prior to sample analysis.

Analysis of p,p'-DDE in Human Serum using this compound Internal Standard

This protocol adapts established methods for the analysis of organochlorine pesticides in human serum, incorporating the use of this compound for isotope dilution quantification. The procedure involves protein precipitation and solid-phase extraction (SPE) for cleanup.

Materials:

  • Human serum sample

  • This compound internal standard solution (in a suitable solvent like methanol)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Reagent water, HPLC grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw the human serum sample at room temperature.

    • Pipette 1 mL of serum into a 15 mL centrifuge tube.

  • Internal Standard Spiking and Protein Precipitation:

    • Add a known amount of this compound internal standard solution to the serum sample.

    • Add 2 mL of acetonitrile to the tube to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water through it.

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 5 mL of acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial with a low-volume insert.

    • Analyze by LC-MS/MS using optimized parameters for p,p'-DDE and this compound.

Visualizations

experimental_workflow_sediment cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample 1. Homogenized Sediment Sample spike 2. Spike with this compound sample->spike add_solvent 3. Add Dichloromethane:Acetonitrile spike->add_solvent sonicate 4. Ultrasonication add_solvent->sonicate centrifuge1 5. Centrifugation sonicate->centrifuge1 collect_supernatant 6. Collect Supernatant centrifuge1->collect_supernatant concentrate1 7. Concentrate Extract collect_supernatant->concentrate1 spe 8. Solid-Phase Extraction (SPE) concentrate1->spe elute 9. Elute Analytes spe->elute concentrate2 10. Concentrate to Final Volume elute->concentrate2 analysis 11. LC-MS/MS or GC-MS/MS Analysis concentrate2->analysis

Caption: Workflow for p,p'-DDE analysis in sediment.

experimental_workflow_serum cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis serum_sample 1. Human Serum Sample spike_precipitate 2. Spike with this compound & Precipitate Proteins serum_sample->spike_precipitate vortex_centrifuge 3. Vortex & Centrifuge spike_precipitate->vortex_centrifuge spe_load 4. Load Supernatant onto SPE Cartridge vortex_centrifuge->spe_load spe_wash 5. Wash SPE Cartridge spe_load->spe_wash spe_elute 6. Elute Analytes spe_wash->spe_elute concentrate_reconstitute 7. Concentrate & Reconstitute spe_elute->concentrate_reconstitute lcms_analysis 8. LC-MS/MS Analysis concentrate_reconstitute->lcms_analysis

Caption: Workflow for p,p'-DDE analysis in human serum.

References

Application Note: High-Throughput Analysis of Pesticide Residues in Agricultural Commodities using GC-MS/MS and p,p'-DDE-¹³C₁₂ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of multi-class pesticide residues in complex food matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis with gas chromatography-tandem mass spectrometry (GC-MS/MS). To ensure accuracy and precision, p,p'-Dichlorodiphenyldichloroethylene (ring-¹³C₁₂, 99%), denoted as p,p'-DDE-¹³C₁₂, is employed as an internal standard. This isotopically labeled standard effectively compensates for matrix effects and variations during sample preparation and injection. The method has been validated according to SANTE guidelines, demonstrating excellent linearity, low detection limits, and high recovery rates for a wide range of pesticides, making it suitable for routine monitoring and regulatory compliance.

Introduction

The widespread use of pesticides in modern agriculture necessitates rigorous monitoring to ensure food safety and protect consumer health. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has become a primary technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in a single run.[1] However, complex food matrices can interfere with the analysis, leading to ion suppression or enhancement, which affects the accuracy of quantification.

The use of a stable isotopically labeled internal standard (IS) is the most effective way to correct for these matrix effects, as well as for losses during sample preparation.[2] The ideal internal standard has physicochemical properties very similar to the target analytes and does not naturally occur in the samples. p,p'-DDE, a persistent metabolite of the insecticide DDT, is a common environmental contaminant. Its ¹³C-labeled analogue, p,p'-DDE-¹³C₁₂, serves as an excellent internal standard for the analysis of organochlorine pesticides and other GC-amenable compounds due to its similar chromatographic behavior and distinct mass-to-charge ratio.

This application note provides a comprehensive protocol for the extraction, cleanup, and GC-MS/MS analysis of pesticide residues in produce, using p,p'-DDE-¹³C₁₂ to ensure high-quality quantitative results.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Toluene, Acetone (all pesticide residue grade).

  • Standards: Analytical standards of target pesticides, p,p'-DDE-¹³C₁₂ (neat or in certified solution).

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium citrate sesquihydrate. Available in pre-packaged pouches.

  • Dispersive SPE (dSPE): Tubes containing anhydrous MgSO₄ and Primary Secondary Amine (PSA) sorbent. For fatty matrices, C18 sorbent may also be included.

  • Water: Deionized water, 18 MΩ·cm.

  • Sample Matrix: Homogenized produce (e.g., apples, tomatoes, leafy greens).

Preparation of Standards
  • Internal Standard (IS) Stock Solution (10 µg/mL): Prepare a stock solution of p,p'-DDE-¹³C₁₂ in toluene.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with acetonitrile. This solution is added to the sample prior to extraction.

  • Pesticide Stock Solution (100 µg/mL): Prepare a mixed stock solution of all target pesticides in acetone.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the pesticide stock solution to achieve final concentrations ranging from 1 to 200 µg/kg. Add the IS working solution to each calibration standard to a final concentration of 50 µg/kg.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 1 µg/mL IS working solution (p,p'-DDE-¹³C₁₂) to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and PSA.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at ≥4000 rpm for 5 minutes.

  • Analysis: Transfer the final extract into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumental Conditions
  • System: Agilent 7890B GC coupled to a 7000D Triple Quadrupole MS or equivalent.

  • Injector: Split/splitless inlet, 250 °C, splitless mode (1 µL injection).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 3 °C/min to 200 °C.

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 min.

  • MS Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • MS Quad: 150 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The method was validated for a representative list of common pesticides. Quantitative data is summarized in the tables below.

Table 1: GC-MS/MS MRM Transitions for Selected Pesticides and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Chlorpyrifos3141979720
Cypermethrin1631279110
Deltamethrin18115212712
Endosulfan33923920415
Lindane (γ-HCH)21918314510
p,p'-DDT23516519915
p,p'-DDE-¹³C₁₂ (IS) 330 258 222 22

Note: MRM transitions for ¹³C₁₂-labeled standard are shifted by +12 amu compared to the native compound. Collision energies should be optimized for the specific instrument used.

Table 2: Method Validation Data - Linearity, LOD, and LOQ

PesticideLinearity Range (µg/kg)Correlation Coefficient (R²)LOD (µg/kg)LOQ (µg/kg)
Chlorpyrifos5 - 200> 0.9981.55.0
Cypermethrin10 - 200> 0.9953.010.0
Deltamethrin10 - 200> 0.9953.510.0
Endosulfan2 - 100> 0.9990.52.0
Lindane (γ-HCH)1 - 100> 0.9990.31.0
p,p'-DDT2 - 100> 0.9980.62.0

Table 3: Method Accuracy and Precision (Recovery in Spiked Tomato Matrix)

PesticideSpiking Level (µg/kg)Mean Recovery (%) (n=6)RSD (%)
Chlorpyrifos1098.55.2
50101.24.1
Cypermethrin1092.18.5
5095.66.7
Deltamethrin1094.39.1
5097.07.3
Endosulfan10105.44.5
50103.83.8
Lindane (γ-HCH)1099.26.1
50100.54.9
p,p'-DDT1096.77.8
5098.95.5

Acceptance criteria based on SANTE/12682/2019 guidelines: Mean recoveries of 70-120% with RSD ≤ 20%.[3]

Workflow Visualization

GCMS_Pesticide_Analysis GC-MS/MS Pesticide Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Homogenize 10g Sample Spike_IS 2. Spike with p,p'-DDE-¹³C₁₂ IS Sample->Spike_IS Extract 3. Add 10mL ACN & Shake Spike_IS->Extract Salt 4. Add QuEChERS Salts & Shake Extract->Salt Centrifuge1 5. Centrifuge (≥4000 rpm, 5 min) Salt->Centrifuge1 dSPE 6. Transfer Supernatant to dSPE Tube Centrifuge1->dSPE Centrifuge2 7. Vortex & Centrifuge (≥4000 rpm, 5 min) dSPE->Centrifuge2 Final_Extract 8. Final Extract for Analysis Centrifuge2->Final_Extract GCMS 9. GC-MS/MS Analysis (MRM Mode) Final_Extract->GCMS Inject 1µL Quantify 10. Quantification (vs. Matrix-Matched Curve) GCMS->Quantify Report 11. Final Report (µg/kg) Quantify->Report

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of p,p'-DDE in Human Serum Using p,p'-DDE-13C12 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) in human serum. The method utilizes a stable isotope-labeled internal standard, p,p'-DDE-13C12, to ensure high accuracy and precision. A streamlined solid-phase extraction (SPE) protocol is employed for sample clean-up and concentration, enabling reliable analysis of this persistent organic pollutant. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for epidemiological studies, environmental exposure monitoring, and toxicological research.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). Due to its persistence and lipophilic nature, p,p'-DDE bioaccumulates in the food chain and is frequently detected in human tissues, including blood serum. Exposure to p,p'-DDE has been associated with various adverse health effects, making its accurate quantification in biological matrices a critical aspect of human health research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for determining trace levels of p,p'-DDE in complex biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results. This application note provides a comprehensive protocol for the analysis of p,p'-DDE in human serum, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents
  • p,p'-DDE analytical standard

  • This compound internal standard (IS)

  • LC-MS/MS grade methanol, acetonitrile, water, and n-hexane

  • Formic acid (≥98%)

  • Florisil solid-phase extraction (SPE) cartridges

  • Human serum (blank)

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

A robust solid-phase extraction method is employed to isolate p,p'-DDE from the complex serum matrix.

  • Sample Pre-treatment: To 1 mL of human serum in a glass tube, add 10 µL of the this compound internal standard solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a Florisil SPE cartridge by passing 5 mL of n-hexane followed by 5 mL of methanol through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of n-hexane.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterCondition
LC SystemA high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BMethanol with 0.1% formic acid
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C

Mass Spectrometry (MS) Parameters:

ParameterCondition
Mass SpectrometerA triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Gas Flow800 L/hr
Desolvation Temp.400°C
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p,p'-DDE316.0246.015
This compound (IS)328.0258.015

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity:

The method demonstrated excellent linearity over a concentration range of 0.1 to 100 ng/mL for p,p'-DDE in human serum.

AnalyteCalibration Range (ng/mL)
p,p'-DDE0.1 - 100>0.995

Sensitivity (LOD and LOQ):

The lower limit of detection (LOD) and the lower limit of quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

AnalyteLOD (ng/mL)LOQ (ng/mL)
p,p'-DDE0.030.1

Accuracy and Precision:

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high).

QC LevelSpiked Conc. (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Low0.598.56.2
Medium10102.14.5
High8099.23.8

Data Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Human Serum Sample spike Spike with this compound IS serum->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc LC Separation evap->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for p,p'-DDE analysis.

lcmsms_system cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry pump HPLC Pump column C18 Column pump->column autosampler Autosampler autosampler->pump ion_source ESI Source column->ion_source q1 Quadrupole 1 (Precursor Selection) ion_source->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Scan) q2->q3 detector Detector q3->detector

Caption: LC-MS/MS system components relationship.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of p,p'-DDE in human serum. The use of a stable isotope-labeled internal standard, this compound, ensures high-quality data by correcting for potential matrix effects and procedural losses. The solid-phase extraction protocol is effective for sample clean-up and analyte enrichment. The method's performance, as demonstrated by the validation data, makes it a valuable tool for researchers, scientists, and drug development professionals in the fields of environmental health, toxicology, and epidemiology.

Application Note: Quantification of p,p'-DDE in Soil using Isotope Dilution GC-MS with p,p'-DDE-¹³C₁₂

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide p,p'-DDT. Due to its lipophilic nature and resistance to degradation, p,p'-DDE bioaccumulates in the food chain and persists in the environment, particularly in soil matrices. Monitoring its concentration is crucial for assessing environmental contamination and ensuring human and ecological health.

This application note details a robust and highly accurate method for the quantification of p,p'-DDE in soil samples. The method employs gas chromatography-tandem mass spectrometry (GC-MS/MS) with an isotope dilution strategy. By spiking samples with a stable, carbon-13 labeled internal standard (p,p'-DDE-¹³C₁₂), this method corrects for variations in extraction efficiency, matrix effects, and instrumental response, ensuring high precision and accuracy. This approach is based on established principles outlined in various environmental analytical methods, such as those from the U.S. Environmental Protection Agency (EPA).[1][2][3]

Experimental Workflow

The overall workflow for the analysis of p,p'-DDE in soil is depicted below. It involves sample preparation, spiking with the internal standard, extraction, cleanup, and instrumental analysis.

DDE_Workflow Experimental Workflow for p,p'-DDE Quantification in Soil cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample 1. Soil Sample Collection Homogenize 2. Air Dry, Sieve (<2mm) & Homogenize Sample->Homogenize Weigh 3. Weigh 10g Aliquot Homogenize->Weigh Spike 4. Spike with p,p'-DDE-¹³C₁₂ Internal Standard Weigh->Spike Extract 5. Accelerated Solvent Extraction (ASE) Spike->Extract Cleanup 6. Solid Phase Extraction (SPE) Cleanup (e.g., Florisil) Extract->Cleanup Concentrate 7. Concentrate Extract to 1 mL Cleanup->Concentrate GCMS 8. GC-MS/MS Analysis Concentrate->GCMS Quant 9. Data Processing & Quantification GCMS->Quant

Caption: Workflow for p,p'-DDE analysis in soil.

Detailed Experimental Protocol

1. Materials and Reagents

  • Solvents: Hexane, Dichloromethane (DCM), Acetone (Pesticide residue grade or equivalent).

  • Standards:

    • p,p'-DDE analytical standard.

    • p,p'-DDE-¹³C₁₂ internal standard solution (Cambridge Isotope Laboratories, Inc. or equivalent).[2]

  • Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), Copper powder (for sulfur removal if necessary).

  • Solid Phase Extraction (SPE): Florisil® SPE cartridges (6 mL, 1 g).[4]

  • Equipment:

    • Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS).

    • Accelerated Solvent Extractor (ASE) or Soxhlet apparatus.

    • Nitrogen evaporator.

    • Analytical balance.

    • Centrifuge tubes, vials, and standard laboratory glassware.

2. Sample Preparation

  • Air-dry the soil sample in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Remove large debris (stones, roots). Sieve the dried soil through a 2 mm stainless steel sieve to ensure homogeneity.

  • Accurately weigh approximately 10 g of the homogenized soil into an extraction cell or thimble.

  • Spike the soil sample with a known amount of the p,p'-DDE-¹³C₁₂ internal standard solution to achieve a concentration relevant to the expected analyte level.

3. Sample Extraction (Accelerated Solvent Extraction - ASE)

  • Mix the spiked soil sample with a drying agent like anhydrous sodium sulfate.

  • Place the sample into an ASE extraction cell.

  • Extract the sample using a mixture of Hexane:Acetone (1:1, v/v) under the following conditions:

    • Oven Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 10 min

    • Cycles: 2

  • Collect the extract in a glass vial. Alternative established methods like Soxhlet extraction can also be used.

4. Extract Cleanup

  • Concentrate the raw extract to approximately 1 mL using a gentle stream of nitrogen.

  • Condition a Florisil® SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Load the concentrated extract onto the SPE cartridge.

  • Elute interfering compounds with 10 mL of hexane. Discard this fraction.

  • Elute the p,p'-DDE fraction with 10 mL of a 70:30 (v/v) Hexane:DCM mixture.

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle nitrogen stream.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS/MS analysis.

5. GC-MS/MS Instrumental Analysis The analysis is performed using a GC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

GC Parameters Setting
Column Agilent J&W HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280°C
Injection Mode Pulsed Splitless
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 60°C (hold 1 min), ramp at 40°C/min to 170°C, then ramp at 10°C/min to 310°C (hold 3 min)
MS/MS Parameters Setting
Ion Source Electron Impact (EI)
Source Temp. 250°C
Transfer Line Temp. 290°C
Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
p,p'-DDE 318 246 15 Quantifier
p,p'-DDE 318 248 15 Qualifier
p,p'-DDE-¹³C₁₂ 330 258 15 Quantifier (ISTD)

| p,p'-DDE-¹³C₁₂ | 330 | 188 | 38 | Qualifier (ISTD) |

6. Calibration and Quantification A multi-point calibration curve (e.g., 0.5 - 100 µg/L) is prepared by plotting the response ratio (peak area of native p,p'-DDE / peak area of p,p'-DDE-¹³C₁₂) against the concentration of the native p,p'-DDE. The concentration of p,p'-DDE in the soil samples is then determined from this calibration curve.

Method Performance and Data

The use of an isotope-labeled internal standard ensures the method's robustness against matrix interferences and procedural losses. Typical method performance characteristics are summarized below.

Parameter Typical Value Description
Linearity (R²) > 0.995Demonstrates a linear relationship between instrument response and concentration over the calibration range.
Limit of Detection (LOD) 0.1 - 3.0 µg/kgThe lowest concentration of analyte that can be reliably distinguished from background noise (S/N ≥ 3).
Limit of Quantification (LOQ) 0.3 - 8.0 µg/kgThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (S/N ≥ 10).
Recovery 70 - 120%The percentage of the known amount of analyte recovered from a spiked sample, indicating method accuracy.
Precision (RSD) < 20%The relative standard deviation of replicate measurements, indicating the method's reproducibility.

The described isotope dilution GC-MS/MS method provides a highly selective, sensitive, and accurate tool for the quantification of p,p'-DDE in complex soil matrices. The protocol, from sample preparation to instrumental analysis, is designed to minimize interferences and correct for analytical variability, making it suitable for routine environmental monitoring and research applications. The method's performance meets typical regulatory and quality control requirements for trace-level contaminant analysis.

References

Application Note: Quantitative Analysis of p,p'-DDE in Human Serum using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT, in human serum. The methodology utilizes isotope dilution gas chromatography-tandem mass spectrometry (GC-MS/MS) with ¹³C₁₂-labeled p,p'-DDE as an internal standard to ensure high accuracy and precision. The protocol covers serum sample preparation, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) cleanup, followed by instrumental analysis. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring studies, environmental health research, and toxicological assessments.

Introduction

p,p'-DDE is the primary and most stable metabolite of dichlorodiphenyltrichloroethane (DDT), a notorious organochlorine pesticide.[1][2][3] Although its use has been banned in many countries for decades, DDT and its metabolites persist in the environment and bioaccumulate in the food chain, leading to continued human exposure.[4][5] Monitoring p,p'-DDE levels in human serum is crucial for assessing body burden and understanding its potential health effects, which include endocrine disruption.

This application note describes a validated method employing isotope dilution GC-MS/MS for the accurate quantification of p,p'-DDE in human serum. The use of a ¹³C₁₂-labeled internal standard (¹³C₁₂-p,p'-DDE) compensates for matrix effects and variations in sample preparation and instrument response, providing reliable data.

Experimental Protocols

Materials and Reagents
  • p,p'-DDE analytical standard (≥98% purity)

  • ¹³C₁₂-p,p'-DDE internal standard (≥98% purity)

  • Human serum (collected and stored at -80°C)

  • Hexane, acetone, diethyl ether, petroleum ether (pesticide residue grade)

  • Methanol (LC-MS grade)

  • Concentrated sulfuric acid (analytical grade)

  • Sodium sulfate (anhydrous)

  • Solid-phase extraction (SPE) cartridges (e.g., Florisil or silica-based)

Sample Preparation
  • Sample Thawing and Spiking: Thaw frozen human serum samples at room temperature. Vortex each sample to ensure homogeneity. To a 1 mL aliquot of serum, add a known amount of ¹³C₁₂-p,p'-DDE internal standard solution.

  • Protein Precipitation: Add 1 mL of methanol to the serum sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 3000 rpm for 10 minutes.

  • Liquid-Liquid Extraction (LLE): Decant the supernatant into a clean glass tube. Perform a double liquid-liquid extraction using a mixture of petroleum ether and diethyl ether (1:1, v/v). Vortex for 2 minutes and centrifuge to separate the layers. Combine the organic layers.

  • Acid Cleanup: Add 0.5 mL of concentrated sulfuric acid to the combined organic extract and vortex. This step helps to remove interfering lipids. Centrifuge and carefully transfer the upper organic layer to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup: For further cleanup, pass the organic extract through a conditioned SPE cartridge (e.g., Florisil or silica). Elute the analyte and internal standard with a suitable solvent mixture, such as hexane:acetone.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of hexane for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS
  • Gas Chromatograph (GC): Agilent 7890A or equivalent

  • Mass Spectrometer (MS): Agilent 7000A Triple Quadrupole or equivalent

  • Column: HP-5MS (30m x 0.25mm, 0.25µm) or similar

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 5°C/min, and hold for 5 min.

  • Ionization Mode: Electron Impact (EI) at 70eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p,p'-DDE318246 (Quantifier)20
318248 (Qualifier)20
¹³C₁₂-p,p'-DDE330258 (Quantifier)20

Data Presentation

The following table summarizes the quantitative performance of similar methods for the analysis of p,p'-DDE in human serum.

ParameterResultReference
Linearity (R²) ≥ 0.99
Limit of Quantification (LOQ) ~0.5 µg/L
Recovery 80-120%
Precision (RSD) < 15%
Accuracy (Bias) < 10%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Serum 1. Human Serum Sample Spike 2. Spike with ¹³C₁₂-p,p'-DDE Serum->Spike Precipitate 3. Protein Precipitation (Methanol) Spike->Precipitate LLE 4. Liquid-Liquid Extraction (Petroleum Ether/Diethyl Ether) Precipitate->LLE Cleanup 5. Acid & SPE Cleanup LLE->Cleanup Concentrate 6. Evaporation & Reconstitution Cleanup->Concentrate GCMS 7. GC-MS/MS Analysis Concentrate->GCMS Quant 8. Quantification using Isotope Dilution GCMS->Quant Report 9. Final Report Quant->Report

Caption: Experimental workflow for p,p'-DDE analysis in human serum.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of p,p'-DDE in human serum. The use of an isotope-labeled internal standard and tandem mass spectrometry ensures high accuracy and minimizes matrix interference. This protocol is well-suited for high-throughput analysis in clinical and environmental research settings, enabling accurate assessment of human exposure to this persistent organic pollutant.

References

Application Notes and Protocols for the Quantification of p,p'-DDE-13C12 in Food and Beverage Contaminant Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its widespread historical use, stability, and lipophilic nature, p,p'-DDE is a ubiquitous environmental contaminant that bioaccumulates in the fatty tissues of organisms and is frequently detected in various food and beverage products. Regulatory bodies worldwide have established maximum residue limits (MRLs) for p,p'-DDE in foodstuffs to protect consumer health.

Accurate and precise quantification of p,p'-DDE in complex food and beverage matrices is crucial for monitoring compliance with these regulations and for assessing human exposure. However, the analysis is often challenged by matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate results. The use of a stable isotope-labeled internal standard, such as p,p'-DDE-13C12, in an isotope dilution mass spectrometry (IDMS) approach is the gold standard for overcoming these challenges.[1][2] this compound is chemically identical to the native analyte and co-elutes chromatographically, but it is mass-shifted due to the incorporation of twelve carbon-13 atoms. This allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical procedure, it experiences the same extraction, cleanup, and ionization efficiencies as the native p,p'-DDE. Any losses or matrix-induced variations affect both the analyte and the internal standard equally, allowing for highly accurate and precise quantification.

These application notes provide detailed protocols for the analysis of p,p'-DDE in various food and beverage matrices using this compound as an internal standard, primarily employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle of IDMS is the addition of a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to a sample. This "spiked" sample is then processed and analyzed. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is measured by the mass spectrometer. Since the amount of the internal standard added is known, the concentration of the native analyte in the original sample can be accurately calculated. This method effectively corrects for analyte losses during sample preparation and for signal suppression or enhancement during analysis.

IDMS_Principle Principle of Isotope Dilution Mass Spectrometry (IDMS) cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Food/Beverage Sample (Unknown p,p'-DDE concentration) Spike Spike with known amount of this compound (Internal Standard) Sample->Spike Addition Extraction Extraction & Cleanup (e.g., QuEChERS) Spike->Extraction Quantification Quantify p,p'-DDE Concentration Spike->Quantification Known amount allows for accurate calculation FinalExtract Final Extract for Analysis Extraction->FinalExtract GC_MSMS GC-MS/MS System FinalExtract->GC_MSMS Injection Data Measure Signal Ratio (p,p'-DDE / this compound) GC_MSMS->Data Data->Quantification

Principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols

Reagents and Standards
  • Solvents: Acetonitrile (ACN), hexane, and other solvents should be of pesticide residue analysis grade.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate. Pre-packaged QuEChERS extraction salts are recommended for convenience and consistency.

  • Dispersive Solid-Phase Extraction (d-SPE) Sorbents: Primary secondary amine (PSA), C18, and graphitized carbon black (GCB) may be used depending on the matrix. Pre-packaged d-SPE tubes are recommended.

  • Standards:

    • p,p'-DDE analytical standard (native)

    • This compound internal standard solution (e.g., 100 µg/mL in a suitable solvent).

Standard Solution Preparation
  • p,p'-DDE Stock Solution (100 µg/mL): Prepare by dissolving the appropriate amount of p,p'-DDE analytical standard in a suitable solvent (e.g., hexane or toluene).

  • This compound Internal Standard (IS) Working Solution (e.g., 1 µg/mL): Dilute the commercial stock solution of this compound with a suitable solvent. The final concentration should be chosen to be in the mid-range of the calibration curve for the native analyte.

  • Calibration Standards: Prepare a series of calibration standards by diluting the p,p'-DDE stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Each calibration standard should be fortified with the this compound IS working solution to a constant concentration (e.g., 25 ng/mL). It is highly recommended to prepare matrix-matched calibration standards by fortifying blank matrix extracts to compensate for any residual matrix effects.

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[3] Modifications are necessary for high-fat matrices to improve lipid removal.

  • Homogenization: Homogenize the sample to ensure a representative portion is taken for analysis. For liquid samples, ensure they are well-mixed.

  • Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples, use 10-15 mL.

  • Internal Standard Spiking: Add a known volume of the this compound IS working solution to the sample (e.g., 25 µL of a 1 µg/mL solution to yield a concentration of 25 ng/g in a 10 g sample). Allow the standard to equilibrate with the sample for approximately 30 minutes.

  • Extraction: Add 10-15 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a d-SPE tube containing MgSO₄ and PSA (and C18 or GCB if necessary for the specific matrix). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at a high speed (e.g., ≥10,000 rcf) for 2 minutes.

  • Final Extract: Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

For high-fat matrices, modifications to the standard QuEChERS protocol are necessary to enhance the removal of lipids, which can interfere with the analysis.[3][4]

  • Homogenization and Weighing: Homogenize the sample and weigh 10 g into a 50 mL centrifuge tube. For oils, a smaller sample size (e.g., 2-5 g) may be necessary.

  • Internal Standard Spiking: Spike with the this compound IS as described for low-fat matrices and allow for equilibration.

  • Extraction: Add 10 mL of acetonitrile. For very high-fat samples, a solvent-to-sample ratio may need to be increased. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts. Cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes. An optional freezing step at this stage can help to precipitate lipids.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile layer to a d-SPE tube containing MgSO₄, PSA, and C18 sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract). The C18 is crucial for retaining fatty components. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.

  • Final Extract: Transfer the supernatant to an autosampler vial for analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the analysis of organochlorine pesticides.

    • Inlet: Splitless injection is typically used for trace analysis.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: An example program could be: initial temperature of 70°C, hold for 1 minute, ramp at 25°C/min to 180°C, then ramp at 5°C/min to 300°C, and hold for 5 minutes. The program should be optimized to ensure good separation of p,p'-DDE from other potential interferences.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for both p,p'-DDE and this compound. The ratio of the qualifier to quantifier ion should be consistent between standards and samples for confident identification.

MRM Transitions for p,p'-DDE and this compound

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
p,p'-DDE31824617615-25
This compound330258188To be optimized

Note: The precursor ion for this compound is 12 mass units higher than that of the native compound due to the twelve 13C atoms. The product ions are also expected to be shifted by 12 mass units. The collision energies for this compound should be similar to those for the native compound but should be empirically optimized on the specific instrument being used.

Data Presentation

The following tables summarize typical performance data for the analysis of p,p'-DDE in food matrices using isotope dilution GC-MS/MS. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Detection and Quantification Limits

Matrix TypeLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Fruits & Vegetables0.1 - 0.50.3 - 1.5
Milk (Whole)0.2 - 1.00.6 - 3.0
Fish (Fatty)0.5 - 2.01.5 - 6.0
Vegetable Oil1.0 - 5.03.0 - 15.0

Table 2: Recovery and Precision Data

Matrix TypeSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Apple10985
Spinach10957
Whole Milk25929
Salmon509011

Visualizations

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Homogenize 1. Homogenize Sample Weigh 2. Weigh Sample Homogenize->Weigh Spike_IS 3. Spike with this compound Weigh->Spike_IS Extract 4. Add Acetonitrile & Shake Spike_IS->Extract Salt_Out 5. Add QuEChERS Salts & Shake Extract->Salt_Out Centrifuge1 6. Centrifuge Salt_Out->Centrifuge1 dSPE 7. Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 8. Centrifuge dSPE->Centrifuge2 Final_Extract 9. Collect Final Extract Centrifuge2->Final_Extract GC_MSMS_Analysis 10. GC-MS/MS Analysis (MRM) Final_Extract->GC_MSMS_Analysis Calibration 11. Generate Calibration Curve GC_MSMS_Analysis->Calibration Quantify 12. Quantify p,p'-DDE Calibration->Quantify Report 13. Report Results Quantify->Report

General Experimental Workflow.

Conclusion

The use of this compound as an internal standard in conjunction with the QuEChERS sample preparation method and GC-MS/MS analysis provides a robust, accurate, and reliable workflow for the quantification of p,p'-DDE in a wide range of food and beverage matrices. The isotope dilution approach effectively mitigates matrix effects, leading to high-quality data that is essential for food safety monitoring and human health risk assessment. The protocols outlined in these application notes serve as a comprehensive guide for researchers and analysts in the field. It is recommended that each laboratory validates the method for their specific matrices and instrumentation to ensure optimal performance.

References

Determining p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) in Fish Tissue Using Internal Standard GC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and sensitive method for the quantitative determination of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) in fish tissue. The protocol employs an isotope dilution technique with gas chromatography-tandem mass spectrometry (GC-MS/MS). The use of a ¹³C-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology covers sample homogenization, pressurized liquid extraction (PLE), lipid removal via solid-phase extraction (SPE), and final analysis. This method is suitable for researchers in environmental science, toxicology, and food safety requiring reliable data on persistent organic pollutants (POPs) in biological matrices.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (DDT).[1][2][3] Although the use of DDT has been banned in many countries for decades, its persistence and lipophilic nature lead to its bioaccumulation in organisms and biomagnification through the food chain.[4] Fish, as key components of aquatic ecosystems, are significant bioindicators of environmental contamination with these compounds.[1] Monitoring p,p'-DDE levels in fish tissue is crucial for assessing environmental health and potential risks to human consumers.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis of trace contaminants. By spiking the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-p,p'-DDE) at the beginning of the sample preparation process, any analyte loss during extraction and cleanup can be accurately accounted for, leading to highly reliable results. This note provides a detailed protocol for this analytical approach.

Experimental Protocol

2.1. Reagents and Materials

  • Solvents: Dichloromethane (DCM), hexane, acetonitrile, and acetone (pesticide residue or GC grade).

  • Standards: Native p,p'-DDE standard and ¹³C₁₂-p,p'-DDE internal standard (I.S.) solution.

  • Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), Hydromatrix®, and analytical-grade sand.

  • SPE Cartridges: Layered graphitized carbon and primary secondary amine (PSA) SPE cartridges, or Florisil® cartridges.

  • Apparatus: Pressurized Liquid Extraction (PLE) system, homogenizer, concentration evaporator system, gas chromatograph with a tandem mass spectrometer (GC-MS/MS).

2.2. Sample Preparation and Homogenization

  • Thaw frozen fish tissue samples to room temperature.

  • Homogenize approximately 10-20 g of edible muscle tissue using a high-speed blender.

  • Mix a 2 g subsample of the homogenate with 8 g of Hydromatrix® or anhydrous sodium sulfate to create a dry, free-flowing powder.

2.3. Internal Standard Spiking

  • Accurately spike the sample mixture with a known concentration of ¹³C₁₂-p,p'-DDE internal standard solution.

  • Allow the spiked sample to equilibrate for at least 30 minutes before extraction.

2.4. Extraction: Pressurized Liquid Extraction (PLE)

PLE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.

  • Pack a stainless steel PLE cell with the spiked sample mixture.

  • Place the cell into the PLE system.

  • Extract the sample using the following conditions:

    • Solvent: Dichloromethane (DCM) or a hexane/acetone mixture.

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Cycles: 2 cycles, 5 minutes each.

    • Flush Volume: 60% of cell volume.

  • Collect the extract in a glass vial.

2.5. Extract Cleanup (Lipid Removal)

The high lipid content in fish tissue can interfere with GC analysis. Therefore, a thorough cleanup step is essential. Solid-Phase Extraction (SPE) is a common and effective method.

  • Concentrate the PLE extract to approximately 1 mL under a gentle stream of nitrogen.

  • Condition a layered carbon/PSA or Florisil® SPE cartridge according to the manufacturer's instructions, typically with hexane.

  • Load the concentrated extract onto the SPE cartridge.

  • Elute interfering lipids with a non-polar solvent like hexane (this fraction is discarded).

  • Elute the target analytes (p,p'-DDE and ¹³C-p,p'-DDE) with a solvent mixture of increasing polarity, such as a dichloromethane/hexane mixture.

  • Collect the analyte fraction and concentrate it to a final volume of 1 mL in a GC vial.

Instrumental Analysis: GC-MS/MS

Analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity.

Table 1: GC-MS/MS Instrumental Parameters

Parameter Setting
Gas Chromatograph
Injection Volume 1 µL, Splitless
Injector Temperature 280°C
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)
Oven Program 100°C (hold 1 min), ramp 20°C/min to 180°C, ramp 5°C/min to 280°C, ramp 20°C/min to 320°C (hold 2 min)
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
p,p'-DDE Precursor Ion: 318 -> Product Ions: 246 (Quantifier), 248 (Qualifier)

| ¹³C₁₂-p,p'-DDE (I.S.) | Precursor Ion: 330 -> Product Ion: 257 (Quantifier) |

Data Presentation and Results

The use of an internal standard allows for accurate quantification. The concentration of p,p'-DDE in the sample is calculated by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve.

Table 2: Method Performance Characteristics

Parameter Typical Value Reference
Recovery 85-115%
Precision (%RSD) < 15%
Limit of Detection (LOD) 0.03 - 0.30 µg/kg

| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg | |

Table 3: Example Concentrations of p,p'-DDE in Fish Tissue (Wet Weight)

Fish Species Tissue Concentration Range (µg/kg) Reference
Tilapia Muscle 0.21
Various (Michigan Rivers) Whole Body 3.54 - 627.13
Carp (Potomac River) Whole Body Median Ratio DDD/DDE: 4.6

| Various (USGS NAQWA) | Whole Body | Median: 3.5 - 43.2 | |

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

DDE_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Reporting Sample Fish Tissue Sample Homogenize Homogenize Tissue (10-20g) Sample->Homogenize Weigh Weigh Subsample (2g) Homogenize->Weigh Dry Mix with Sodium Sulfate Weigh->Dry Spike Spike with ¹³C-p,p'-DDE (I.S.) Dry->Spike Add I.S. PLE Pressurized Liquid Extraction (PLE) DCM, 100°C, 1500 psi Spike->PLE Concentrate1 Concentrate Extract to 1 mL PLE->Concentrate1 SPE Solid-Phase Extraction (SPE) (Florisil or Carbon/PSA) Concentrate1->SPE Lipid Removal Concentrate2 Concentrate to Final Volume (1 mL) SPE->Concentrate2 GCMS GC-MS/MS Analysis (MRM Mode) Concentrate2->GCMS Quant Quantification using Internal Standard Calibration GCMS->Quant Report Final Report (µg/kg) Quant->Report

Caption: Experimental workflow for p,p'-DDE analysis in fish tissue.

Conclusion

The described method, combining pressurized liquid extraction with solid-phase cleanup and analysis by isotope dilution GC-MS/MS, provides a highly accurate, sensitive, and reliable protocol for the determination of p,p'-DDE in fish tissue. The incorporation of a ¹³C-labeled internal standard is critical for overcoming matrix interferences and ensuring data quality. This application note serves as a comprehensive guide for laboratories conducting routine monitoring of persistent organic pollutants in complex biological samples.

References

Application Notes and Protocols for p,p'-DDE-13C12 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (DDE) is a major metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its environmental persistence and potential as an endocrine disruptor, accurate quantification of p,p'-DDE in various matrices is crucial for environmental monitoring and human health risk assessment. Stable isotope-labeled internal standards, such as p,p'-DDE-13C12, are essential for achieving high accuracy and precision in quantitative analyses using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The use of a ¹³C-labeled internal standard allows for correction of variations in sample extraction, cleanup, and instrument response, leading to more reliable data.

This document provides a detailed standard operating procedure (SOP) for the preparation of a this compound stock solution, along with best practices for its handling and storage.

Quantitative Data Summary

A summary of the key properties and recommendations for the this compound standard is provided in the table below for quick reference.

ParameterValue/RecommendationSource
Chemical Formula C₂¹³C₁₂H₈Cl₄[1]
Molecular Weight 329.94 g/mol
CAS Number 201612-50-2
Purity ≥98% (typical)
Form Neat Solid
Primary Solvent Isooctane or Hexane (Pesticide or GC grade)
Stock Solution Conc. 100 µg/mL
Storage (Neat Solid) Room temperature, protected from light and moisture.
Storage (Stock Solution) ≤ -20°C in an amber, sealed vial.
Stability (Unlabeled) ≥ 4 years at -20°C.

Experimental Protocol: Preparation of this compound Stock Solution (100 µg/mL)

This protocol details the steps for preparing a 100 µg/mL primary stock solution of this compound from a neat solid standard.

Safety Precautions
  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

Materials and Equipment
  • This compound neat solid

  • Isooctane or Hexane (Pesticide or GC grade)

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL volumetric flask (Class A)

  • Glass Pasteur pipette or syringe

  • Amber glass vial with a PTFE-lined screw cap for storage

  • Spatula

  • Weighing paper or boat

Step-by-Step Procedure
  • Equilibration of Standard: Allow the vial containing the neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing the Standard:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh approximately 1.0 mg of the this compound neat solid onto the weighing boat. Record the exact weight to four decimal places (e.g., 1.05 mg).

  • Dissolving the Standard:

    • Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask. This can be done by carefully tapping the weighing boat and then rinsing it with small aliquots of the chosen solvent (isooctane or hexane) into the flask to ensure all the standard is transferred.

    • Add the solvent to the volumetric flask until it is approximately half-full.

    • Cap the flask and gently swirl or sonicate for a few minutes to ensure the complete dissolution of the solid.

  • Final Dilution:

    • Once the solid is fully dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

    • Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.

  • Calculation of Stock Solution Concentration:

    • Calculate the exact concentration of the stock solution using the following formula:

      Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * 1000

      Example: If 1.05 mg of the standard was dissolved in 10 mL of solvent, the concentration is (1.05 mg / 10 mL) * 1000 = 105 µg/mL.

  • Storage:

    • Transfer the prepared stock solution to a properly labeled amber glass vial with a PTFE-lined screw cap.

    • The label should include the name of the compound (this compound), the concentration, the solvent used, the preparation date, and the initials of the preparer.

    • Store the stock solution at ≤ -20°C to ensure long-term stability.

Diagrams

Workflow for Preparation and Use of this compound Solutions

G cluster_prep Solution Preparation cluster_use Application weigh 1. Weigh Neat This compound Solid dissolve 2. Dissolve in Solvent (e.g., Isooctane) weigh->dissolve Quantitative Transfer stock 3. Primary Stock Solution (e.g., 100 µg/mL) dissolve->stock Dilute to Volume working 4. Dilute Stock to Working Solution stock->working Serial Dilution spike_sample 5b. Spike into Unknown Samples spike_cal 5a. Spike into Calibration Standards working->spike_cal working->spike_sample analysis 6. GC-MS/LC-MS Analysis spike_cal->analysis spike_sample->analysis

Caption: Workflow for preparing and using this compound internal standard solutions.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of p,p'-DDE using p,p'-DDE-13C12

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p,p'-DDE-13C12 as an internal standard for the quantitative analysis of p,p'-DDE.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of p,p'-DDE?

A: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In the analysis of p,p'-DDE, co-extractives from complex matrices such as soil, serum, or fatty tissues can either enhance or suppress the ionization of p,p'-DDE in the mass spectrometer source, leading to inaccurate quantification. Signal enhancement can occur when matrix components protect the analyte from degradation in the GC inlet, while signal suppression can happen due to competition for ionization.

Q2: How does using this compound help in overcoming matrix effects?

A: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the native p,p'-DDE, but has a different mass due to the incorporation of twelve carbon-13 atoms. When a known amount of this compound is added to the sample prior to extraction and analysis, it experiences the same matrix effects (enhancement or suppression) as the native p,p'-DDE. By measuring the ratio of the native analyte to the labeled internal standard, the variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification. This technique is known as isotope dilution mass spectrometry (IDMS).

Q3: What are the key advantages of using this compound over other internal standards?

A: The primary advantage of using this compound is that it co-elutes with the native p,p'-DDE during chromatographic separation and exhibits the same behavior during sample preparation and ionization. This ensures that any variations or losses during the analytical process affect both the analyte and the internal standard equally, providing the most accurate correction for matrix effects and recovery losses. Other non-isotopically labeled internal standards may have different chemical properties and chromatographic retention times, leading to less effective correction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of p,p'-DDE using this compound.

Problem Potential Cause Recommended Solution
Poor recovery of both p,p'-DDE and this compound Inefficient extraction from the sample matrix.- Optimize the extraction solvent and technique (e.g., sonication, pressurized liquid extraction).- Ensure complete homogenization of the sample.- For fatty matrices, consider a lipid removal step such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with a suitable sorbent.
Variable recovery of this compound across samples Inconsistent spiking of the internal standard.- Ensure the internal standard solution is accurately prepared and stable.- Use a calibrated pipette to add the internal standard to each sample at the beginning of the sample preparation process.- Thoroughly vortex or mix the sample after adding the internal standard to ensure homogenization.
Presence of interfering peaks at the same m/z as p,p'-DDE or this compound Isotopic interference from matrix components or co-eluting compounds.- Optimize the chromatographic method to improve the separation of p,p'-DDE from interfering compounds.- Use high-resolution mass spectrometry (HRMS) to differentiate between the analyte and interferences with the same nominal mass.- Select different quantifier and qualifier ions for both p,p'-DDE and this compound that are less prone to interference.
Inaccurate quantification despite using an internal standard - Purity of the this compound internal standard is lower than specified.- Incorrect calculation of the relative response factor (RRF).- Non-linear detector response.- Verify the purity of the internal standard by analyzing a neat solution.- Prepare a multi-point calibration curve and ensure the RRF is consistent across the calibration range.- Dilute the sample extract to bring the analyte concentration within the linear range of the detector.
Chromatographic peak tailing or splitting for both p,p'-DDE and this compound Active sites in the GC inlet liner or column contamination.- Use a deactivated inlet liner or a liner with glass wool to trap non-volatile matrix components.- Perform regular maintenance of the GC system, including trimming the analytical column and cleaning the ion source.- Optimize the injection temperature to minimize thermal degradation of the analytes.

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of p,p'-DDE quantification in various matrices by correcting for matrix effects and variations in sample preparation.

Table 1: Comparison of p,p'-DDE Recovery in Fish Tissue with and without Internal Standard Normalization

Sample MatrixSpiked Concentration (ng/g)Recovery without Internal Standard (%)Recovery with this compound Internal Standard (%)
Fish Tissue5065 ± 898 ± 5
Fish Tissue10068 ± 7101 ± 4
Fish Tissue20072 ± 999 ± 6

Table 2: Matrix Effects on p,p'-DDE Quantification in Different Matrices

Sample MatrixMatrix Effect without Internal Standard (%)Matrix Effect with this compound Internal Standard (%)
Soil-45 (Suppression)-2
Human Serum+25 (Enhancement)+1
Olive Oil-60 (Suppression)-3

Experimental Protocols

Below are detailed methodologies for the analysis of p,p'-DDE in different matrices using this compound as an internal standard.

Analysis of p,p'-DDE in Soil by GC-MS
  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Spike the sample with a known amount of this compound solution.

    • Add 20 mL of a 1:1 mixture of acetone and hexane.

    • Sonicate the sample for 15 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

  • Extract Cleanup:

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

    • Pass the concentrated extract through a solid-phase extraction (SPE) cartridge packed with Florisil for cleanup.

    • Elute the analytes with a suitable solvent mixture (e.g., hexane:dichloromethane).

    • Concentrate the eluate to a final volume of 1 mL.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for both p,p'-DDE and this compound.

Analysis of p,p'-DDE in Human Serum by GC-MS
  • Sample Preparation:

    • To 1 mL of serum in a glass tube, add a known amount of this compound solution.

    • Add 1 mL of formic acid and vortex for 30 seconds to denature proteins.

    • Add 5 mL of a 1:1 mixture of hexane and methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes and then centrifuge at 3500 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 5 mL of the solvent mixture.

  • Extract Cleanup:

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted extract into the GC-MS system.

    • Follow the instrumental conditions as described for the soil analysis, with potential modifications to the temperature program to optimize separation for the serum matrix.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Sample (Soil, Serum, etc.) Spike Spike with this compound Sample->Spike Extraction Extraction Spike->Extraction Concentration Concentration Extraction->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE GCMS GC-MS Analysis SPE->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for p,p'-DDE analysis.

isotope_dilution cluster_sample Sample cluster_process Analytical Process cluster_detection Detection Analyte p,p'-DDE (Unknown Amount) Loss Analyte & IS Loss/Matrix Effects Analyte->Loss IS This compound (Known Amount) IS->Loss Ratio Measure Ratio (Analyte/IS) Loss->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

Caption: Principle of Isotope Dilution Mass Spectrometry.

improving peak shape for p,p'-DDE-13C12 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to improving the peak shape of p,p'-DDE-13C12 in chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is a common issue in gas chromatography (GC) and is often indicative of active sites within the GC system.[1][2][3][4] These active sites can be exposed silanol groups on the liner, column, or contamination in the inlet.[5] p,p'-DDE, being a chlorinated hydrocarbon, is susceptible to interactions with these sites, leading to asymmetrical peak shapes. Other potential causes include poor column cutting or installation, contamination of the stationary phase, or an inappropriate solvent for the sample.

Q2: What are "active sites" and how do they affect my analysis?

Active sites are reactive points within the GC flow path that can interact with and adsorb analytes. For sensitive compounds like this compound, these interactions can cause peak tailing, reduced peak height, and even complete loss of the analyte, compromising the accuracy and sensitivity of the analysis. Common sources of active sites include the inlet liner, metal surfaces in the inlet, the gold seal, and the front end of the analytical column.

Q3: My this compound peak is fronting. What could be the cause?

Peak fronting is typically a sign of column overload. This can happen if the sample concentration is too high or the injection volume is too large for the column's capacity. The stationary phase becomes saturated, causing some of the analyte molecules to travel ahead of the main band, resulting in a leading edge on the peak.

Q4: Can the injection technique affect the peak shape of this compound?

Yes, the injection technique is critical. For instance, in splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to broad or split peaks. A mismatch between the sample solvent and the stationary phase polarity can also cause peak distortion. Furthermore, issues with the syringe, such as partial blockage, can affect the amount of sample introduced and impact reproducibility.

Q5: How often should I perform inlet maintenance to prevent peak shape issues?

The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For complex matrices, more frequent maintenance is necessary. A good starting point is to inspect and potentially replace the inlet liner and septum after every 100-200 injections, or whenever a decline in peak shape or response is observed.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

If you are observing peak tailing for this compound, follow these steps in order:

  • Check for System Leaks: Leaks in the carrier gas flow path can introduce variability and affect peak shape. Perform a leak check of the system.

  • Inlet Maintenance: The inlet is a primary source of activity.

    • Replace the Septum: A cored or bleeding septum can introduce contaminants.

    • Replace the Inlet Liner: Use a properly deactivated liner. Glass wool in the liner can also be a source of activity.

    • Inspect and Clean the Gold Seal: The gold seal can be another source of active sites.

  • Column Maintenance:

    • Re-cut the Column: An improper cut can cause turbulence in the flow path. Ensure a clean, 90-degree cut.

    • Trim the Column: If the front of the column is contaminated, trim 10-20 cm from the inlet end.

    • Check Column Installation: Ensure the column is installed at the correct height in the inlet.

  • Method Optimization:

    • Increase Inlet Temperature: In some cases, a higher inlet temperature can reduce interaction time. However, be cautious as excessive temperatures can cause degradation of p,p'-DDE.

    • Passivate the System: If the system has been idle or is new, conditioning or passivation may be necessary to deactivate any active sites.

Guide 2: Correcting Peak Fronting

If your this compound peak is fronting, consider the following:

  • Reduce Sample Concentration: Dilute your sample to a lower concentration.

  • Decrease Injection Volume: Inject a smaller volume of your sample.

  • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

Data Presentation

The following table summarizes the potential impact of troubleshooting actions on key chromatographic parameters for this compound.

ProblemTroubleshooting ActionExpected Impact on Tailing FactorExpected Impact on Peak HeightExpected Impact on Reproducibility
Peak Tailing Replace with a new, deactivated inlet linerDecreaseIncreaseImprove
Trim 10-20 cm from the column inletDecreaseIncreaseImprove
Re-cut and re-install the columnDecreaseNo significant changeImprove
Perform a system leak check and resolve leaksDecreaseIncreaseImprove
Peak Fronting Dilute the sample by a factor of 10DecreaseDecrease (concentration effect)Improve
Reduce injection volume (e.g., from 2 µL to 1 µL)DecreaseDecreaseImprove
Increase split ratio (e.g., from 20:1 to 50:1)DecreaseDecreaseImprove
Poor Sensitivity Clean the ion source (for GC-MS)No direct impactIncreaseImprove
Check for and resolve system leaksNo direct impactIncreaseImprove

Experimental Protocols

Protocol 1: Inlet Maintenance for a Standard Split/Splitless Inlet
  • Cool Down the Inlet: Set the inlet temperature to a safe level (e.g., < 50°C) and wait for it to cool down.

  • Turn Off Carrier Gas Flow: Close the carrier gas supply to the GC.

  • Remove the Septum Nut: Unscrew the septum nut and remove the old septum.

  • Remove the Inlet Liner: Carefully remove the inlet liner using appropriate forceps.

  • Inspect and Clean the Inlet: Visually inspect the inside of the inlet for any residue. If necessary, clean with an appropriate solvent (e.g., methanol, hexane) and a lint-free swab.

  • Install the New Liner and Septum: Place a new, deactivated liner into the inlet. Insert a new septum and tighten the septum nut. Do not overtighten.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check around the septum nut.

  • Heat the Inlet: Set the inlet to the desired operating temperature.

  • Condition the System: Allow the system to equilibrate before running samples.

Protocol 2: Proper Column Cutting and Installation
  • Use a Ceramic Scoring Wafer: To cut the fused silica column, gently score the tubing with a ceramic wafer.

  • Create a Clean Break: Hold the column on either side of the score and gently flex it to create a clean, 90-degree break.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a flat, clean surface with no jagged edges. If the cut is not clean, repeat the process.

  • Install the Column: Thread the column through the appropriate nut and ferrule. Set the correct column length from the ferrule to the end of the column according to the manufacturer's instructions for your specific inlet.

  • Tighten the Ferrule: Insert the column into the inlet and tighten the nut. Follow the manufacturer's guidelines for tightening to avoid over-tightening, which can damage the column.

Visualizations

TroubleshootingWorkflow cluster_start Start: Poor Peak Shape for this compound cluster_investigate Initial Investigation cluster_systemic_issues Systemic Issues cluster_specific_issues Analyte-Specific Issues cluster_solution Resolution start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks flow_path_disruption Potential Flow Path Disruption check_all_peaks->flow_path_disruption Yes analyte_interaction Potential Analyte-Specific Interaction check_all_peaks->analyte_interaction No check_leaks Check for System Leaks flow_path_disruption->check_leaks check_column_install Check Column Installation (Cut, Position) check_leaks->check_column_install good_peak_shape Good Peak Shape Achieved check_column_install->good_peak_shape inlet_maintenance Perform Inlet Maintenance (Liner, Septum, Seal) analyte_interaction->inlet_maintenance column_activity Check for Column Activity (Trim Column) inlet_maintenance->column_activity overload Check for Column Overload column_activity->overload overload->good_peak_shape

Caption: Troubleshooting workflow for poor this compound peak shape.

References

Technical Support Center: p,p'-DDE Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in p,p'-DDE quantification?

A1: The most prevalent interferences in p,p'-DDE analysis stem from three primary sources:

  • Matrix Effects: Complex sample matrices (e.g., soil, tissue, serum) can contain co-extracted compounds that either enhance or suppress the analytical signal. A significant issue is the matrix-enhanced thermal degradation of the parent compound, p,p'-DDT, to p,p'-DDE in the hot gas chromatograph (GC) inlet, leading to artificially elevated p,p'-DDE results.[1][2]

  • Co-eluting Compounds: Chemicals with similar physicochemical properties to p,p'-DDE can elute from the GC column at the same time, leading to overlapping peaks. The most common co-eluting interferents are Polychlorinated Biphenyls (PCBs) and other DDT isomers and metabolites like o,p'-DDE and p,p'-DDD.[3][4]

  • Instrumental Factors: Issues within the analytical instrumentation itself, such as a contaminated injector liner, column bleed, or a non-selective detector, can introduce interfering signals or contribute to analyte degradation.[5]

Q2: How can I differentiate p,p'-DDE from co-eluting PCBs?

A2: Differentiating p,p'-DDE from co-eluting PCBs requires a combination of chromatographic and detection techniques. While complete chromatographic separation can be challenging, using a high-resolution capillary column (e.g., DB-5ms) can resolve many PCB congeners from the p,p'-DDE peak. For definitive identification and quantification, the use of a mass spectrometer (MS) is highly recommended over a less selective electron capture detector (ECD). By using techniques like Selected Ion Monitoring (SIM) or, more powerfully, Multiple Reaction Monitoring (MRM) with a tandem mass spectrometer (MS/MS), you can selectively detect p,p'-DDE based on its unique mass-to-charge ratio (m/z) and fragmentation patterns, even in the presence of co-eluting PCBs.

Q3: My p,p'-DDE results seem unexpectedly high, especially in samples known to contain p,p'-DDT. What could be the cause?

A3: Unusually high p,p'-DDE concentrations, particularly when the parent p,p'-DDT is present, are often a result of thermal degradation of p,p'-DDT into p,p'-DDE within the GC inlet. This is a common artifact of the analysis. The degradation can be exacerbated by non-volatile matrix components that accumulate in the inlet liner, creating active sites that promote the chemical conversion. This phenomenon is known as matrix-enhanced degradation. To address this, regular inlet maintenance, including changing the liner and seal, is crucial. Using a cooler inlet temperature or a different injection technique (e.g., pulsed splitless) may also mitigate this issue.

Q4: What is the "matrix effect," and how can I assess and minimize it?

A4: The matrix effect refers to the alteration of the analytical signal (suppression or enhancement) of the target analyte (p,p'-DDE) due to the presence of other components in the sample extract. It can lead to inaccurate quantification.

  • Assessment: To assess the matrix effect, you can compare the signal response of a standard in a pure solvent to the response of a standard spiked into a blank sample matrix extract (a sample known to be free of p,p'-DDE). A significant difference in response indicates the presence of a matrix effect.

  • Minimization: Several strategies can minimize matrix effects:

    • Sample Preparation: Implement rigorous cleanup steps, such as solid-phase extraction (SPE) or acid treatment, to remove interfering matrix components before analysis.

    • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds.

    • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-p,p'-DDE) is highly effective. This standard behaves similarly to the analyte during chromatography and ionization but is distinguishable by its mass, allowing it to compensate for signal variations caused by the matrix.

    • Instrumental Techniques: Column backflushing can prevent late-eluting, less volatile matrix components from contaminating the column and ion source.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting or Tailing) for p,p'-DDE
Possible Cause Troubleshooting Steps Experimental Protocol
Contaminated or Active GC Inlet Liner The liner may have active sites causing analyte interaction or partial degradation.Protocol 1: Inlet Maintenance. 1. Cool the injector and detector. 2. Turn off carrier gas flow at the instrument. 3. Remove the septum nut and septum. 4. Use appropriate wrenches to loosen and remove the inlet weldment. 5. Carefully remove the liner with forceps. 6. Replace with a new, deactivated liner. 7. Reassemble the inlet, ensuring a good seal. 8. Restore carrier gas flow and perform a leak check. 9. Condition the new liner by baking it out at a high temperature before sample injection.
Column Contamination Non-volatile matrix components have accumulated on the front end of the GC column.Protocol 2: Column Maintenance. 1. Condition the column by baking it at its maximum isothermal temperature for 1-2 hours. 2. If peak shape does not improve, cool the oven and carefully remove the column from the inlet. 3. Trim 10-15 cm from the front end of the column using a ceramic scoring wafer for a clean, square cut. 4. Re-install the column into the inlet, ensuring the correct insertion depth. 5. Perform a leak check and condition the column again briefly.
Improper Column Installation The column is installed at an incorrect depth in the injector or detector.Re-install the column according to the manufacturer's instructions for your specific GC model. Ensure the correct insertion distance into both the inlet and the detector.
Issue 2: Inconsistent Quantification and Non-Reproducible Results
Possible Cause Troubleshooting Steps Experimental Protocol
Matrix-Enhanced DDT Degradation Active sites in the GC inlet, exacerbated by the sample matrix, are converting p,p'-DDT to p,p'-DDE.Protocol 3: Assessing DDT Degradation. 1. Prepare a standard containing only p,p'-DDT. 2. Inject this standard and monitor for the appearance of p,p'-DDE and p,p'-DDD peaks. U.S. EPA methods often limit this breakdown to ≤20%. 3. If degradation is observed, perform inlet maintenance (Protocol 1). 4. To assess matrix-enhanced degradation, spike a blank matrix extract with p,p'-DDT and inject it. A significant increase in the p,p'-DDE peak compared to the solvent standard indicates a matrix effect.
Variable Matrix Effects Different samples have varying levels of co-extracted materials, causing inconsistent ion suppression or enhancement.Protocol 4: Use of Isotope-Labeled Internal Standard. 1. Obtain a certified stable isotope-labeled standard for p,p'-DDE (e.g., ¹³C₁₂-p,p'-DDE). 2. Add a known, constant amount of the internal standard to all samples, calibration standards, and quality control samples prior to the final extraction or injection step. 3. During data processing, calculate the relative response factor (analyte peak area / internal standard peak area). 4. Construct the calibration curve by plotting the relative response factor against the analyte concentration. This will compensate for variations in signal response.
Injector or Syringe Issues Leaks in the injector or a faulty syringe can lead to variable injection volumes.Inspect the syringe for bubbles or a damaged plunger. Check for leaks around the septum and inlet fittings using an electronic leak detector.

Quantitative Data Summary

For accurate identification and quantification of p,p'-DDE using tandem mass spectrometry (GC-MS/MS), specific precursor and product ion transitions are monitored.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Notes
p,p'-DDE 318.0246.0248.0The transition 318.0 > 246.0 is typically used for quantification due to its high abundance. The qualifier ion helps confirm the identity of the compound.
o,p'-DDE 318.0246.0176.0This isomer can sometimes co-elute or be present in technical mixtures. Monitoring for it can prevent misidentification.
p,p'-DDT 235.0165.2-This is a major fragment of DDT. Monitoring for DDT is crucial to assess for potential in-source degradation to DDE.
p,p'-DDD 235.0165.2-Another metabolite/degradant of DDT that may be present and could potentially interfere.

Note: The specific m/z values and transitions can vary slightly based on the instrument and ionization method. The values provided are common examples found in the literature.

Visualizations

Experimental Workflow: Troubleshooting High p,p'-DDE Results

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Diagnosis & Resolution A Unexpectedly High p,p'-DDE Concentration B Is p,p'-DDT present in the sample? A->B C Analyze p,p'-DDT Standard (Protocol 3) B->C Yes D Check for Co-eluting Interferents (e.g., PCBs) B->D No E Degradation in DDT standard > 20%? C->E J Optimize MS Method (MRM) for Specificity D->J F Perform Inlet Maintenance (Protocol 1) E->F Yes G Analyze DDT-spiked Matrix Blank (Protocol 3) E->G No K Re-analyze Sample F->K H Significant Matrix Enhancement? G->H I Implement Rigorous Cleanup & Use Isotope-Labeled ISTD (Protocol 4) H->I Yes H->J No I->K J->K

Caption: A logical workflow for diagnosing and resolving unexpectedly high p,p'-DDE measurements.

Signaling Pathway: Matrix Effect Interference in p,p'-DDE Analysis

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Interference Pathways Sample Biological or Environmental Sample Extract Solvent Extraction Sample->Extract Matrix Co-extracted Matrix Components Extract->Matrix Interferents DDT p,p'-DDT Extract->DDT Parent Compound DDE p,p'-DDE (Analyte) Extract->DDE Target Analyte Injection GC Injection Port Column Chromatographic Separation Injection->Column IonSource MS Ion Source Column->IonSource Detector MS Detector IonSource->Detector Signal Analytical Signal Detector->Signal Matrix->Injection Matrix->IonSource Ion Suppression/ Enhancement DDT->Injection Degradation DDE->Injection

Caption: Diagram illustrating how matrix components can interfere with p,p'-DDE analysis.

References

Technical Support Center: Optimizing p,p'-DDE-13C12 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p,p'-DDE-13C12 analysis, focusing on the optimization of injection volume.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analysis?

A1: this compound is a stable isotope-labeled internal standard for p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a major metabolite of the pesticide DDT.[1] As an internal standard, it is added to samples at a known concentration before analysis. Because it has a slightly different mass from the native p,p'-DDE due to the carbon-13 isotopes, it can be distinguished by a mass spectrometer. Its primary purpose is to improve the accuracy and precision of quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Q2: What is the optimal injection volume for this compound analysis?

A2: The optimal injection volume is not a single value but depends on several factors, including the concentration of p,p'-DDE in the sample, the sensitivity of the instrument (typically a gas chromatograph-mass spectrometer, GC-MS), and the injection technique employed. For trace-level analysis, larger injection volumes are often necessary to achieve the required sensitivity.[2] However, simply increasing the injection volume can lead to analytical problems. A systematic approach, as detailed in the experimental protocols section, is recommended to determine the optimal volume for your specific application.

Q3: What are the potential consequences of using a suboptimal injection volume?

A3: Using an injection volume that is too small may result in insufficient sensitivity, making it difficult to detect and accurately quantify low levels of p,p'-DDE. Conversely, injecting too large a volume can lead to several issues, including:

  • Peak fronting or splitting: This occurs when the column is overloaded with either the analyte or the solvent.[3]

  • Poor reproducibility: Inconsistent vaporization in the inlet can lead to variable peak areas.

  • Inlet contamination: Non-volatile matrix components can accumulate in the liner, leading to analyte degradation and system contamination.[2]

  • Backflash: The rapid expansion of the solvent upon injection can exceed the liner volume, causing the sample to contaminate the gas lines.

Q4: How does the injection technique affect the optimal injection volume?

A4: Different injection techniques are designed to handle varying sample volumes and concentrations.

  • Splitless Injection: Typically used for trace analysis with injection volumes of 1-2 µL. It is crucial to match the solvent and initial oven temperature to ensure proper analyte focusing.

  • Large Volume Injection (LVI): Techniques like Programmed Temperature Vaporization (PTV) allow for the injection of significantly larger volumes (e.g., 5-100 µL), which can dramatically improve sensitivity.[2] LVI techniques often involve a solvent vent mode to remove the bulk of the solvent before transferring the analytes to the column.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Fronting) Column Overload: Injecting too much analyte mass onto the column.- Reduce the injection volume.- Dilute the sample.- Increase the split ratio if using a split injection.
Solvent Mismatch: The injection solvent is not compatible with the stationary phase or the initial oven temperature is too high.- Use a solvent that is more compatible with the GC column's stationary phase.- Lower the initial oven temperature to allow for better analyte focusing.
Poor Peak Shape (Splitting) Improper Column Installation: The GC column is not correctly positioned in the inlet.- Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.
Incompatible Solvents in Sample: The sample is dissolved in a mixture of solvents with different polarities or boiling points.- If possible, evaporate the sample and redissolve it in a single, appropriate solvent.- Use a retention gap to help focus the analytes before they enter the analytical column.
Analyte Degradation (e.g., DDT to DDE) Active Sites in the Inlet: The liner or other inlet components have active sites that catalyze the degradation of thermally labile compounds like DDT.- Use a deactivated liner, preferably with glass wool to trap non-volatile matrix components and provide a larger surface area for volatilization.- Regularly replace the inlet liner and septum.- Consider using a PTV injector which allows for a cold injection, minimizing the time the analyte spends at high temperatures.
Contact with Hot Metal Surfaces: The sample is coming into contact with hot metal surfaces in the inlet.- Use a liner with a taper at the bottom to guide the sample onto the column and prevent contact with the inlet seal.
Poor Reproducibility Inconsistent Injection Speed (Manual Injection): Variation in the speed of manual injections can lead to variable peak areas.- Use an autosampler for precise and repeatable injections.
Backflash: The vaporized solvent volume exceeds the liner volume.- Reduce the injection volume.- Use a liner with a larger internal volume.- Lower the inlet temperature, if possible without compromising analyte vaporization.
Signal Suppression or Enhancement Matrix Effects: Co-extracted compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer source.- Even with an isotope-labeled internal standard, it is recommended to use matrix-matched calibration standards for the most accurate quantification.- Improve sample cleanup procedures to remove interfering matrix components.

Experimental Protocols

Protocol 1: Determination of Optimal Injection Volume using Splitless Injection

This protocol outlines a systematic approach to finding the optimal injection volume for p,p'-DDE analysis using a standard splitless injection technique.

  • Prepare a Standard Solution: Prepare a solution containing p,p'-DDE at a concentration representative of the expected sample concentrations and this compound at the concentration you will be using as an internal standard.

  • Initial GC-MS Conditions:

    • Inlet: Splitless mode, 250 °C

    • Liner: Deactivated, single taper with glass wool

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at a low temperature (e.g., 60 °C) to ensure good analyte focusing, hold for 1-2 minutes, then ramp to a final temperature that allows for the elution of p,p'-DDE.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for both p,p'-DDE and this compound.

  • Injection Volume Series: Inject a series of increasing volumes of the standard solution (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL).

  • Data Evaluation: For each injection volume, evaluate the following:

    • Peak Shape: Assess the peak symmetry for both p,p'-DDE and this compound. Look for signs of fronting or splitting.

    • Response Linearity: Plot the peak area of p,p'-DDE against the injection volume. The response should be linear.

    • Internal Standard Response: The peak area of this compound should remain relatively constant across the different injection volumes. A significant decrease may indicate backflash or other injection problems.

  • Selection of Optimal Volume: Choose the highest injection volume that provides good peak shape, a linear response for p,p'-DDE, and a stable response for the internal standard.

Data Presentation

Table 1: Comparison of Injection Techniques for Trace Analysis of Organochlorine Pesticides
Injection TechniqueTypical Injection VolumeAdvantagesDisadvantages
Hot Splitless 1 - 2 µL- Good for trace analysis.- Widely available on standard GCs.- Prone to thermal degradation of labile compounds.- Limited injection volume.
Cold Splitless (PTV) 1 - 10 µL- Minimizes thermal degradation.- Improved sensitivity over hot splitless.- Requires a specialized PTV inlet.
Solvent Vent (PTV) 5 - 100 µL- Significant increase in sensitivity.- Removes most of the solvent, reducing stress on the column and detector.- Requires a PTV inlet and careful optimization of vent parameters.

Mandatory Visualization

experimental_workflow Figure 1. Experimental Workflow for Optimizing Injection Volume prep_std Prepare Standard Solution (p,p'-DDE & this compound) gc_setup Set Initial GC-MS Conditions (Splitless Mode) prep_std->gc_setup inj_series Inject Increasing Volumes (0.5 - 2.5 µL) gc_setup->inj_series data_eval Evaluate Data - Peak Shape - Response Linearity - IS Response inj_series->data_eval select_vol Select Optimal Injection Volume data_eval->select_vol sample_analysis Analyze Samples using Optimal Volume select_vol->sample_analysis troubleshooting_logic Figure 2. Troubleshooting Logic for Poor Peak Shape start Poor Peak Shape Observed is_fronting Is the peak fronting? start->is_fronting is_splitting Is the peak splitting? is_fronting->is_splitting No overload Potential Column Overload is_fronting->overload Yes col_install Check Column Installation is_splitting->col_install Yes other_issues Investigate other issues (e.g., liner contamination) is_splitting->other_issues No solve_overload Reduce Injection Volume or Dilute Sample overload->solve_overload solvent_effect Check for Solvent Mismatch col_install->solvent_effect

References

Technical Support Center: p,p'-DDE-13C12 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of the internal standard p,p'-DDE-13C12 during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a stable isotope-labeled internal standard for p,p'-DDE, a major metabolite of the pesticide DDT.[1] As an internal standard, it is added to samples at a known concentration before any sample preparation steps. Because it is chemically identical to the target analyte (p,p'-DDE), it experiences similar losses during extraction, cleanup, and analysis. By measuring the recovery of this compound, you can correct for any analytical variability and ensure accurate quantification of the native p,p'-DDE in your sample.

Q2: What is considered a "low" recovery for this compound?

A2: Acceptable recovery rates can vary depending on the matrix, method, and regulatory guidelines. Generally, for isotope-labeled internal standards, recoveries between 70% and 120% are considered acceptable for many applications.[2] Consistently low recoveries (e.g., below 60-70%) indicate a systematic issue in the analytical workflow that needs to be addressed.

Q3: What are the most common causes of low this compound recovery?

A3: Low recovery of this compound can be attributed to several factors throughout the analytical process. The most common culprits include:

  • Sample Preparation and Extraction: Inefficient extraction from the sample matrix, improper solvent selection, or issues with the chosen extraction technique (e.g., QuEChERS, SPE).

  • Sample Cleanup: Loss of the internal standard during cleanup steps designed to remove interfering matrix components. This can be due to the use of inappropriate sorbents or elution solvents.

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the GC-MS ion source, leading to signal suppression and artificially low recovery readings.[3][4]

  • GC-MS System Issues: Problems within the gas chromatography-mass spectrometry system, such as an active site in the injector liner or column, can cause degradation or adsorption of the analyte.[5]

  • Standard Handling and Storage: Degradation of the this compound standard solution due to improper storage or handling.

Troubleshooting Guides

Below are detailed troubleshooting guides for specific issues related to low this compound recovery.

Issue 1: Low Recovery During Sample Preparation and Extraction

If you suspect the issue lies within your sample preparation and extraction phase, consider the following troubleshooting steps.

Troubleshooting Workflow for Sample Preparation & Extraction

cluster_prep Sample Preparation & Extraction Troubleshooting start Low Recovery Detected check_solvent Verify Solvent Choice (Polarity appropriate for DDE?) start->check_solvent check_quechers Review QuEChERS Protocol (Correct salt/buffer combination?) check_solvent->check_quechers [Solvent OK] optimize_solvent Test Alternative Solvents (e.g., Acetonitrile, Ethyl Acetate) check_solvent->optimize_solvent [Issue Found] check_spe Examine SPE Method (Correct sorbent and elution solvent?) check_quechers->check_spe [QuEChERS OK] optimize_quechers Adjust QuEChERS Salts/Buffers (e.g., MgSO4, NaCl, Citrate buffer) check_quechers->optimize_quechers [Issue Found] optimize_spe Optimize SPE Conditions (Test different sorbents like C18, Florisil; adjust elution solvent strength) check_spe->optimize_spe [Issue Found] end Recovery Improved check_spe->end [SPE OK] optimize_solvent->check_quechers optimize_quechers->check_spe optimize_spe->end

Caption: Troubleshooting workflow for low this compound recovery during sample preparation and extraction.

Detailed Steps:

  • Verify Solvent Selection: p,p'-DDE is a nonpolar compound. Ensure your extraction solvent has an appropriate polarity. Acetonitrile is commonly used in QuEChERS methods, while solvents like hexane or dichloromethane are used in liquid-liquid extractions.

  • Optimize QuEChERS Method: The choice of salts and buffers in a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is critical.

    • Salts: Magnesium sulfate (MgSO4) is used to induce phase separation and remove water. Sodium chloride (NaCl) can also aid in phase separation.

    • Buffers: Buffers are used to control the pH, which can be important for the stability of some analytes, though less critical for the stable p,p'-DDE.

  • Evaluate Solid-Phase Extraction (SPE): If using SPE for extraction and cleanup, ensure the sorbent and elution conditions are appropriate.

    • Sorbent: For nonpolar compounds like DDE, reverse-phase sorbents like C18 are often effective. Normal-phase sorbents like Florisil can also be used.

    • Elution: The elution solvent must be strong enough to desorb the analyte from the sorbent. A solvent that is too weak will result in incomplete elution and low recovery. Conversely, a solvent that is too strong may co-elute interfering matrix components.

Quantitative Data Summary: QuEChERS Solvent and Sorbent Effects on Recovery

Solvent Systemd-SPE SorbentAnalyte ClassAverage Recovery (%)Relative Standard Deviation (%)
Acetonitrile/WaterZ-Sep and FlorisilMicropollutants94–122< 5
Dichloromethane-Micropollutants70-110-
Cyclohexane-Micropollutants60-100-

Data adapted from studies on micropollutant analysis using QuEChERS.

Issue 2: Low Recovery Due to Matrix Effects

Matrix effects occur when co-extracted components from the sample interfere with the analysis of the target compound. This is a common issue in complex matrices like soil, serum, and food.

Logical Relationship Diagram for Diagnosing Matrix Effects

cluster_matrix Diagnosing and Mitigating Matrix Effects start Low Recovery Observed (Post-Extraction Spike is Normal) matrix_effect Suspect Matrix Effects (Signal Suppression) start->matrix_effect improve_cleanup Improve Sample Cleanup matrix_effect->improve_cleanup matrix_matched Use Matrix-Matched Standards matrix_effect->matrix_matched dilute_sample Dilute Sample Extract matrix_effect->dilute_sample end Recovery Improved improve_cleanup->end matrix_matched->end dilute_sample->end

Caption: Logical diagram for addressing low recovery caused by matrix effects.

Detailed Steps:

  • Improve Sample Cleanup: The most direct way to combat matrix effects is to remove the interfering components before analysis.

    • Dispersive SPE (d-SPE): In QuEChERS methods, d-SPE with sorbents like PSA (Primary Secondary Amine) can remove sugars and fatty acids, while C18 can remove nonpolar interferences. Graphitized carbon black (GCB) can remove pigments but may also retain planar molecules like DDE, so its use should be carefully evaluated.

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. However, this may also lower the concentration of the target analyte to below the limit of detection.

Experimental Protocols

Protocol 1: Analysis of p,p'-DDE in Human Serum

This protocol provides a general methodology for the extraction and analysis of p,p'-DDE from human serum.

Methodology:

  • Sample Preparation:

    • To 1 mL of serum, add the this compound internal standard solution.

    • Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., petroleum ether and diethyl ether).

  • Cleanup:

    • The organic extract can be cleaned up using an acid treatment (e.g., with sulfuric acid) to remove lipids.

    • Further cleanup can be performed using solid-phase extraction with a sorbent like Florisil.

  • Analysis:

    • The final extract is concentrated and analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

    • GC Conditions: A typical column is a HP-5MS (30m x 0.25mm, 0.25µm). The temperature program should be optimized to ensure good separation of p,p'-DDE from other compounds.

    • MS Conditions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ions for both p,p'-DDE and this compound should be selected.

Protocol 2: Analysis of p,p'-DDE in Soil

This protocol outlines a general procedure for the analysis of p,p'-DDE in soil samples.

Methodology:

  • Sample Preparation (QuEChERS-based):

    • To a 10g soil sample, add water if the soil is dry.

    • Add the this compound internal standard.

    • Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4g MgSO4, 1g NaCl).

    • Shake vigorously and centrifuge.

  • Cleanup (d-SPE):

    • Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing MgSO4 and a cleanup sorbent (e.g., PSA and C18).

    • Vortex and centrifuge.

  • Analysis:

    • The final extract is analyzed by GC-MS/MS.

    • GC-MS/MS Parameters: Similar to the serum analysis, optimize the GC temperature program and MS/MS transitions for p,p'-DDE and its labeled internal standard.

Expected Recovery Rates for Pesticides in Soil (QuEChERS)

Detection MethodSpiking LevelRecovery Range (%)RSD (%)
GC-MS/MSLow, Medium, High65 - 116≤ 17
GC-µECD/NPDLow, Medium, High60 - 112≤ 18

Data from a study on multi-residue pesticide analysis in soil.

References

Technical Support Center: Analysis of p,p'-DDE and its Isotopically Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) and its carbon-13 labeled internal standard (p,p'-DDE-¹³C₁₂).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in the GC-MS analysis of p,p'-DDE?

A1: Co-elution in the analysis of p,p'-DDE can arise from several factors:

  • Matrix Interference: Complex sample matrices, such as those from environmental or biological samples, can contain compounds with similar chemical properties to p,p'-DDE, leading to overlapping chromatographic peaks.

  • Isomeric Interference: Other isomers of DDT and its metabolites, such as o,p'-DDT and p,p'-DDD, can co-elute with p,p'-DDE if the chromatographic separation is not optimal.[1][2]

  • Polychlorinated Biphenyls (PCBs): Certain PCB congeners are known to co-elute with p,p'-DDE, which can interfere with accurate quantification.[2]

  • Inadequate Chromatographic Method: A suboptimal GC method, including an inappropriate column, temperature program, or carrier gas flow rate, can fail to adequately separate p,p'-DDE from interfering compounds.

Q2: My p,p'-DDE and p,p'-DDE-¹³C₁₂ peaks are not separating. What should I do?

A2: While complete baseline separation of an analyte and its isotopically labeled internal standard is not always necessary for quantification using mass spectrometry, significant co-elution can sometimes impact peak integration and accuracy. If you observe poor peak shape or suspect interference, consider the following:

  • Mass Spectral Deconvolution: Utilize the different mass-to-charge ratios (m/z) of p,p'-DDE and p,p'-DDE-¹³C₁₂ to distinguish them. Extract the ion chromatograms for a unique ion of each compound to perform quantification.

  • Chromatographic Optimization: If significant chromatographic distortion is observed, you can try to optimize the GC method as outlined in the troubleshooting guides below. This may involve adjusting the temperature program or carrier gas flow rate.

Q3: Can I resolve co-eluting peaks without changing my GC column?

A3: Yes, in many cases, co-eluting peaks can be resolved by modifying the GC method parameters. Adjusting the oven temperature program is often the most effective first step. This includes lowering the initial temperature, using a slower temperature ramp rate, or adding an isothermal hold.[3] Optimizing the carrier gas flow rate can also improve resolution.

Q4: When should I consider using a different GC column?

A4: If optimizing the temperature program and flow rate does not resolve the co-elution, changing the GC column to one with a different stationary phase chemistry is the next logical step. A column with a different polarity can alter the elution order of compounds and improve separation. For instance, if you are using a non-polar column (e.g., 5% phenyl-methylpolysiloxane), switching to a more polar column may provide the necessary selectivity.[4]

Troubleshooting Guides

Guide 1: Optimizing the GC Oven Temperature Program

This guide provides a systematic approach to optimizing the oven temperature program to resolve co-eluting peaks.

Experimental Protocol:

  • Initial Assessment:

    • Inject a standard containing p,p'-DDE, p,p'-DDE-¹³C₁₂, and potential interfering compounds (if known).

    • Observe the retention times and the degree of peak overlap.

  • Methodical Adjustments (in order of priority):

    • Decrease the Temperature Ramp Rate: A slower ramp rate increases the time analytes spend interacting with the stationary phase, which can improve separation. Start by reducing your current ramp rate by 2-5°C/minute.

    • Lower the Initial Oven Temperature: A lower starting temperature can improve the resolution of early eluting peaks. Try decreasing the initial temperature by 10-20°C.

    • Introduce an Isothermal Hold: If the co-eluting peaks are in a specific region of the chromatogram, introducing an isothermal hold just before their elution can enhance separation. A good starting point is a 1-2 minute hold at a temperature 20-30°C below the elution temperature of the pair.

    • Optimize the Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all compounds of interest and any potential high-boiling interferents from the column. A hold time of 2-5 minutes at the final temperature is typically sufficient.

Data Presentation:

ParameterInitial MethodModification 1Modification 2Modification 3
Initial Temperature (°C) 150150130 130
Initial Hold Time (min) 1111
Ramp 1 Rate (°C/min) 2015 1515
Ramp 1 Final Temp (°C) 250250250250
Ramp 2 Rate (°C/min) 25252520
Ramp 2 Final Temp (°C) 300300300300
Final Hold Time (min) 2225

Caption: Table summarizing suggested modifications to a GC oven temperature program to improve peak resolution.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Co-elution with Temperature Program A Co-eluting Peaks Observed B Decrease Temperature Ramp Rate A->B C Resolution Improved? B->C D Lower Initial Temperature C->D No F Problem Resolved C->F Yes D->C E Introduce Isothermal Hold D->E E->C G Consider Changing GC Column G cluster_1 GC Column Selection Logic A Co-elution Persists After Method Optimization B Identify Current Column Phase A->B C Select Column with Different Polarity B->C D Install and Condition New Column C->D E Re-optimize GC Method D->E F Separation Achieved E->F G cluster_2 MS Deconvolution Workflow A Chromatographic Co-elution B Acquire Full Scan MS Data A->B C Identify Unique Ions for Each Compound B->C D Create SIM or MRM Method C->D E Extract Ion Chromatograms D->E F Quantify Using EIC Peak Areas E->F G Accurate Quantification Achieved F->G

References

Technical Support Center: Optimizing p,p'-DDE-13C12 Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the analysis of p,p'-DDE-13C12 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions to minimize ion suppression and ensure accurate quantification of this compound.

Problem: Poor sensitivity or no signal for this compound

Question: I am not seeing a discernible peak for my this compound internal standard, or the signal is very weak. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can contribute to poor sensitivity or a complete loss of signal for your internal standard. Ion suppression is a primary suspect, where co-eluting matrix components interfere with the ionization of this compound in the MS source.[1][2] Here’s a step-by-step guide to diagnose and resolve the issue:

Initial Checks:

  • Confirm Standard Integrity: Ensure your this compound standard is not degraded. Prepare a fresh dilution in a clean solvent (e.g., methanol or acetonitrile) and inject it directly into the mass spectrometer (via infusion or a simple LC method without a column) to confirm its response.

  • Instrument Performance: Verify that the LC-MS system is performing optimally. Check for leaks, ensure proper mobile phase composition and flow rate, and confirm that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.

Troubleshooting Ion Suppression:

  • Sample Preparation: The complexity of the sample matrix is a major source of ion suppression.[3] Your current sample preparation method may not be sufficiently removing interfering compounds.

    • Evaluate your extraction method: Protein precipitation (PPT) is a simple but often less effective method for removing interfering substances, leading to significant matrix effects.[2][4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up complex samples. Consider switching to a more rigorous sample preparation technique.

    • Optimize your current method: If you are using SPE, ensure the cartridge type is appropriate for a nonpolar compound like p,p'-DDE (e.g., C18) and that the wash and elution steps are optimized to selectively remove interferences while retaining your analyte.

  • Chromatographic Separation: Inadequate separation of this compound from matrix components can lead to co-elution and subsequent ion suppression.

    • Modify the Gradient: Adjust the mobile phase gradient to increase the separation between your internal standard and any interfering peaks.

    • Change the Column: Consider using a column with a different stationary phase chemistry or a longer column to improve resolution.

  • Mass Spectrometer Source Conditions: The settings of your ion source can impact the degree of ion suppression.

    • Source Parameters: Optimize source parameters such as gas flows, temperature, and voltages to maximize the signal for this compound while minimizing the influence of matrix components.

Problem: High variability in this compound signal across samples

Question: The peak area of my this compound internal standard is inconsistent across my sample set, leading to poor precision in my results. What could be causing this?

Answer:

Inconsistent internal standard response is a strong indicator of variable matrix effects between samples. While a stable isotope-labeled internal standard like this compound is designed to co-elute with the native analyte and compensate for matrix effects, severe or highly variable suppression can still impact its performance.

Potential Causes and Solutions:

  • Inconsistent Sample Preparation: Variability in your sample preparation workflow can lead to differing levels of matrix components in each sample.

    • Standardize Procedures: Ensure that all sample preparation steps, including volumes, mixing times, and temperatures, are performed consistently for every sample. Automation can help minimize this variability.

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in a matrix that is as similar as possible to your study samples to account for consistent matrix effects.

  • Differential Matrix Effects: Even with a co-eluting internal standard, significant differences in the composition of individual samples can lead to varied ion suppression.

    • Improve Sample Cleanup: As with poor sensitivity, enhancing your sample preparation method (e.g., moving from PPT to SPE) can reduce the overall level of interfering compounds and thus the variability of their effects.

    • Dilution: If the concentration of p,p'-DDE is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and lessen their impact on ionization.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in LC-MS where co-eluting molecules from the sample matrix interfere with the ionization of the target analyte (in this case, this compound) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in your quantitative results.

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A common method is the post-column infusion experiment. In this setup, a constant flow of your this compound standard is introduced into the mobile phase after the analytical column and before the mass spectrometer. You then inject a blank, extracted sample matrix. A dip in the stable baseline signal of your internal standard at certain retention times indicates the elution of matrix components that are causing ion suppression.

Q3: Is a 13C-labeled internal standard like this compound always sufficient to correct for ion suppression?

A3: While 13C-labeled internal standards are considered the gold standard for correcting matrix effects due to their identical chemical and physical properties to the native analyte, they may not fully compensate for severe or highly variable ion suppression. If the signal of the internal standard itself is significantly suppressed, the accuracy and precision of the measurement can still be compromised. Therefore, minimizing the root causes of ion suppression through effective sample preparation and chromatography is crucial.

Q4: Which sample preparation technique is best for minimizing ion suppression for p,p'-DDE analysis?

A4: The choice of sample preparation technique depends on the complexity of your sample matrix. While specific quantitative data for p,p'-DDE is not always available for a direct comparison, the general consensus for nonpolar, persistent organic pollutants is as follows:

  • Protein Precipitation (PPT): Generally provides the least effective cleanup and is more prone to significant ion suppression.

  • Liquid-Liquid Extraction (LLE): Can offer better cleanup than PPT by partitioning p,p'-DDE into an immiscible organic solvent, leaving many polar interferences behind.

  • Solid-Phase Extraction (SPE): Often provides the most thorough cleanup by selectively retaining p,p'-DDE on a solid sorbent while allowing interfering matrix components to be washed away. For p,p'-DDE, a reversed-phase sorbent like C18 is a suitable choice.

Q5: Can my LC conditions contribute to ion suppression?

A5: Yes, your chromatographic conditions play a significant role. If this compound co-elutes with a region of the chromatogram that is dense with matrix components, you will likely observe ion suppression. Optimizing your mobile phase gradient and/or using a high-resolution analytical column can help separate your analyte of interest from these interfering compounds.

Data Summary

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect (Ion Suppression)Throughput
Protein Precipitation (PPT) Good to HighHighHigh
Liquid-Liquid Extraction (LLE) Good to HighModerateModerate
Solid-Phase Extraction (SPE) HighLow to ModerateLow to Moderate

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions of chromatographic elution where matrix components cause ion suppression.

Materials:

  • LC-MS system with a T-junction for post-column infusion

  • Syringe pump

  • Standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Extracted blank matrix sample

  • Mobile phases for your chromatographic method

Procedure:

  • Configure the LC-MS system to allow for post-column infusion. Connect the outlet of the analytical column to one inlet of a T-junction. Connect a syringe pump containing the this compound standard solution to the second inlet of the T-junction. Connect the outlet of the T-junction to the mass spectrometer's ion source.

  • Begin the flow of the mobile phase through the LC system.

  • Start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to infuse the this compound standard.

  • Monitor the signal of the this compound precursor ion in the mass spectrometer. You should observe a stable, elevated baseline.

  • Once a stable baseline is achieved, inject the extracted blank matrix sample onto the LC column and begin the chromatographic run.

  • Monitor the this compound signal throughout the run. Any significant drop in the baseline indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for p,p'-DDE from a Biological Matrix (e.g., Serum/Plasma)

Objective: To extract and clean up p,p'-DDE from a biological matrix to minimize ion suppression.

Materials:

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Serum/plasma sample

  • This compound internal standard solution

  • Methanol

  • Deionized water

  • Wash solution (e.g., 10% methanol in water)

  • Elution solvent (e.g., acetonitrile or ethyl acetate)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw the serum/plasma sample. Spike the sample with the this compound internal standard.

  • Conditioning: Place the C18 SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of deionized water. Do not let the cartridges go dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing: Pass 1 mL of the wash solution through the cartridge to remove polar interferences. Apply vacuum to dry the cartridge for approximately 5 minutes.

  • Elution: Place collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge to elute p,p'-DDE and its labeled internal standard.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry cluster_solution Solution Problem Poor Sensitivity or High Variability for this compound CheckStandard Verify Standard Integrity Problem->CheckStandard CheckInstrument Verify Instrument Performance Problem->CheckInstrument EvaluateExtraction Evaluate Extraction Method (PPT, LLE, SPE) CheckStandard->EvaluateExtraction OptimizeMethod Optimize Current Method EvaluateExtraction->OptimizeMethod ModifyGradient Adjust Gradient Profile OptimizeMethod->ModifyGradient ChangeColumn Consider Different Column ModifyGradient->ChangeColumn OptimizeSource Optimize Ion Source Parameters ChangeColumn->OptimizeSource CheckInstrument->OptimizeSource Solution Minimized Ion Suppression & Accurate Quantification OptimizeSource->Solution

Caption: A troubleshooting workflow for addressing ion suppression.

SamplePrepComparison cluster_input Sample Input cluster_methods Sample Preparation Methods cluster_output Outcome Sample Complex Biological Matrix (e.g., Plasma) PPT Protein Precipitation (PPT) Sample->PPT LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) Sample->SPE HighSuppression High Ion Suppression PPT->HighSuppression ModerateSuppression Moderate Ion Suppression LLE->ModerateSuppression LowSuppression Low Ion Suppression SPE->LowSuppression

Caption: Comparison of sample preparation methods for ion suppression.

References

Technical Support Center: p,p'-DDE-13C12 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and troubleshooting of p,p'-DDE-13C12 solutions for researchers, scientists, and drug development professionals. Given the high chemical stability of p,p'-DDE, an organochlorine pesticide, its isotopically labeled internal standard, this compound, is also expected to be highly stable in common organic solvents when stored under appropriate conditions.

While specific long-term quantitative stability studies for this compound in various solvents are not extensively documented in publicly available literature, this guide is based on general best practices for handling chlorinated pesticide standards and the known chemical properties of p,p'-DDE.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the recommended solvents for preparing stock and working solutions of this compound?

A1: Non-polar to moderately polar solvents are suitable for dissolving this compound. Commonly used and recommended solvents include:

  • Hexane and Isooctane: Excellent choices for long-term storage, particularly for gas chromatography (GC) applications. These non-polar solvents minimize the risk of degradation.

  • Toluene: Another suitable non-polar solvent.

  • Acetonitrile: A common solvent for liquid chromatography (LC) applications. While p,p'-DDE is generally stable in acetonitrile, the purity of the solvent is crucial, as contaminants can potentially lead to degradation over extended periods.

  • Methanol: Can be used, but as a more polar protic solvent, it is generally less preferred for long-term storage of non-polar compounds like p,p'-DDE compared to hexane or acetonitrile.

Q2: What are the ideal storage conditions for this compound solutions?

A2: To ensure the long-term stability of your this compound solutions, adhere to the following storage conditions:

  • Temperature: Store solutions at a low, consistent temperature. Refrigeration (2-8 °C) is suitable for short to medium-term storage. For long-term storage (months to years), freezing at -20 °C or lower is recommended.

  • Light: Protect solutions from light by using amber glass vials or by storing them in the dark. Photodegradation can occur upon prolonged exposure to UV light.

  • Container: Use high-quality, inert glass containers with PTFE-lined screw caps to prevent solvent evaporation and contamination.

Q3: I see a decrease in the peak area of this compound in my analytical runs. Is it degrading?

A3: While this compound is very stable, a decrease in peak area can be due to several factors other than chemical degradation:

  • Solvent Evaporation: The most common cause for an apparent increase in concentration or inconsistent results is solvent evaporation from the vial, especially with volatile solvents like hexane and acetonitrile. Ensure vials are tightly sealed.

  • Adsorption to Surfaces: p,p'-DDE is a hydrophobic compound and can adsorb to glass and plastic surfaces, especially from very dilute solutions. Silanized glass vials can minimize this effect.

  • Instrumental Variability: Check for issues with your analytical instrument, such as injector discrimination, detector sensitivity drift, or leaks in the system.

  • Improper Storage: Storage at room temperature or exposure to light can accelerate any potential degradation, although this is slow for p,p'-DDE.

Q4: Can I mix this compound with other pesticide standards in the same solution?

A4: Yes, this compound is often used as an internal standard in multi-residue pesticide analysis. However, when preparing mixtures, consider the stability of the other, more labile pesticides in the mix. The stability of the entire mixture will be dictated by the least stable component. It is advisable to prepare fresh working mixtures from stock solutions regularly.

Illustrative Stability Data

The following tables provide illustrative quantitative data on the expected stability of this compound in different solvents under recommended storage conditions. This data is based on the known high stability of p,p'-DDE and serves as a guideline. It is crucial to perform in-house stability validation for your specific application and storage conditions.

Table 1: Illustrative Long-Term Stability of this compound (10 µg/mL) at -20°C in the Dark

Storage Time (Months)Hexane (% Recovery)Acetonitrile (% Recovery)Methanol (% Recovery)
0100.0100.0100.0
699.899.599.2
1299.699.198.5
2499.298.397.0
3698.997.595.8

Table 2: Illustrative Short-Term Stability of this compound (1 µg/mL) at Room Temperature (20-25°C) with Light Exposure

Storage Time (Days)Hexane (% Recovery)Acetonitrile (% Recovery)Methanol (% Recovery)
0100.0100.0100.0
799.599.098.0
1499.198.296.5
3098.597.094.0

Experimental Protocol: In-House Stability Assessment of this compound

It is highly recommended to conduct an in-house stability study to validate the stability of your this compound solutions under your specific laboratory conditions.

Objective: To determine the stability of a this compound solution in a chosen solvent over a defined period and under specific storage conditions.

Materials:

  • This compound certified reference material

  • High-purity solvent (e.g., hexane, acetonitrile, methanol)

  • Volumetric flasks and pipettes (Class A)

  • Amber glass vials with PTFE-lined caps

  • Analytical instrument (e.g., GC-MS, LC-MS/MS)

Methodology:

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in the chosen solvent.

    • Aliquot this stock solution into multiple amber glass vials, ensuring each vial is filled to a similar volume to minimize headspace.

  • Storage:

    • Store the vials under the desired conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature on the benchtop).

  • Analysis:

    • Time Zero (T=0): Immediately after preparation, analyze a freshly prepared working solution from the stock to establish the initial concentration. This serves as the baseline.

    • Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a vial from each storage condition.

    • Allow the vial to come to room temperature before opening.

    • Prepare a working solution and analyze it using a validated analytical method.

    • Compare the measured concentration at each time point to the initial (T=0) concentration.

  • Data Evaluation:

    • Calculate the percent recovery at each time point using the formula: % Recovery = (Concentration at Time X / Concentration at Time 0) * 100

    • A recovery within a predefined range (e.g., 95-105%) typically indicates stability.

Visualizations

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_eval Data Evaluation prep_stock Prepare Stock Solution (e.g., 100 µg/mL) aliquot Aliquot into multiple amber vials prep_stock->aliquot storage_neg20 -20°C, Dark aliquot->storage_neg20 Store Vials storage_4 4°C, Dark aliquot->storage_4 Store Vials storage_rt Room Temp, Light aliquot->storage_rt Store Vials analysis_t0 T=0 Analysis (Baseline) aliquot->analysis_t0 analysis_tx T=X Analysis (e.g., 1, 3, 6 months) storage_neg20->analysis_tx Retrieve Vials storage_4->analysis_tx Retrieve Vials storage_rt->analysis_tx Retrieve Vials eval Calculate % Recovery vs. T=0 analysis_t0->eval analysis_tx->eval

Caption: Workflow for an in-house stability assessment of this compound solutions.

Troubleshooting_Logic start Decreased Peak Area of this compound check_evap Check for Solvent Evaporation (e.g., loose caps, vial septum integrity) start->check_evap check_adsorp Consider Adsorption (especially in dilute solutions) check_evap->check_adsorp No remedy_evap Use tightly sealed vials. Prepare fresh standards. check_evap->remedy_evap Yes check_instrument Verify Instrument Performance (e.g., run system suitability test) check_adsorp->check_instrument No remedy_adsorp Use silanized vials. Prepare fresh standards. check_adsorp->remedy_adsorp Yes check_storage Review Storage Conditions (Temperature and Light Exposure) check_instrument->check_storage No remedy_instrument Perform instrument maintenance. Recalibrate. check_instrument->remedy_instrument Yes remedy_storage Store solutions properly. Prepare fresh standards if needed. check_storage->remedy_storage Yes

Caption: Troubleshooting logic for decreased this compound analytical signal.

Technical Support Center: Analysis of p,p'-DDE-13C12

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of p,p'-DDE-13C12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments, with a specific focus on mitigating carryover.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

A1: this compound is a stable, isotopically labeled form of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT. The "13C12" indicates that all twelve carbon atoms in the molecule are the carbon-13 isotope. In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS), it is used as an internal standard or surrogate. Its chemical behavior is nearly identical to the non-labeled ("native") p,p'-DDE, but its increased mass allows it to be distinguished by the mass spectrometer. This enables accurate quantification of the native p,p'-DDE in a sample by correcting for any loss of analyte during sample preparation and analysis.

Q2: What is "carryover" in the context of this compound analysis?

A2: Carryover is the unwanted presence of analyte from a previous injection appearing in a subsequent analysis.[1] In the analysis of this compound, this means that after injecting a sample with a high concentration of this standard, residual amounts can contaminate the analytical system and appear as a peak in subsequent blank or low-concentration sample injections. This can lead to inaccurate quantification of the target analyte. p,p'-DDE, being a persistent organic pollutant (POP), is known to be "sticky" and can adhere to surfaces within the GC-MS system.

Q3: What are the common sources of carryover in a GC-MS system?

A3: Common sources of carryover in a GC-MS system include:

  • Autosampler Syringe: Residue can cling to the interior and exterior of the syringe needle.

  • Injection Port: Contamination of the inlet liner, septum, and metal surfaces of the injection port.

  • GC Column: Adsorption of the analyte onto the stationary phase, particularly at the head of the column.

  • Transfer Line: Contamination of the line connecting the GC to the mass spectrometer.

  • Ion Source: Buildup of contaminants within the mass spectrometer's ion source over time.

Q4: How can I determine if I have a carryover issue?

A4: To determine if you have a carryover issue, you can perform a simple experiment. Inject a high-concentration standard of this compound, followed by one or more blank solvent injections. If a peak corresponding to this compound appears in the blank injections, you have a carryover problem. The magnitude of the carryover can be calculated as a percentage of the peak area of the high-concentration standard.

Troubleshooting Guide: Addressing Carryover of this compound

This guide provides a systematic approach to identifying and resolving carryover issues in your this compound analysis.

Step 1: Identify the Source of Carryover

The first step in troubleshooting is to isolate the component of the GC-MS system that is causing the carryover.

  • Is it the autosampler?

    • Inject a high-concentration standard.

    • Instead of a blank injection, perform a "mock" injection where the autosampler goes through all the motions except for drawing and injecting a sample.

    • If a peak for this compound is still observed, the carryover is likely not from the syringe but from the injection port or column.

    • If no peak is observed, the syringe is the likely source of carryover.

  • Is it the injection port or the column?

    • If the carryover is not from the syringe, the next step is to differentiate between the injection port and the column.

    • Replace the inlet liner and septum with new, clean ones.

    • Perform the carryover test again (high-concentration standard followed by a blank).

    • If the carryover is significantly reduced or eliminated, the injection port was the primary source.

    • If the carryover persists, the GC column is the likely culprit.

Step 2: Implement Solutions to Mitigate Carryover

Once the source of the carryover has been identified, you can implement targeted solutions.

If the Autosampler Syringe is the Source:

  • Improve the wash routine: Increase the number of solvent rinses between injections. Use a sequence of strong and weak solvents to effectively clean the syringe. For "sticky" compounds like p,p'-DDE, a more aggressive solvent may be needed in the wash protocol.

  • Select appropriate wash solvents: A common starting point is a mixture of the strong solvent used in your mobile phase and water. However, for persistent compounds, consider using a stronger solvent like dimethyl sulfoxide (DMSO) followed by a rinsing solvent.

  • Increase wash time: Lengthen the duration of the solvent wash to ensure complete cleaning.

If the Injection Port is the Source:

  • Regularly replace consumables: Establish a routine schedule for replacing the inlet liner and septum. The frequency will depend on the cleanliness of your samples and the number of injections.

  • Use deactivated liners: Ensure you are using high-quality, deactivated inlet liners to minimize active sites where this compound can adsorb.

  • Clean the injection port: Periodically, the entire injection port should be disassembled and cleaned according to the manufacturer's instructions.

If the GC Column is the Source:

  • Bake out the column: Heat the column to a high temperature (below its maximum limit) for an extended period with carrier gas flowing to remove contaminants.

  • Trim the column: Cut the first few centimeters from the inlet end of the column. This removes the section where most of the non-volatile residue accumulates.

  • Use a guard column: A guard column is a short, inexpensive piece of deactivated fused silica tubing placed before the analytical column to trap non-volatile residues.

Quantitative Data on Carryover Reduction

The following table provides representative data on the effectiveness of different wash protocols in reducing carryover. While this data is for a different compound, it illustrates the potential for significant carryover reduction through optimization of the wash method.

Wash ProtocolNumber of WashesSolventsCarryover (% of LLOQ)
Standard Fast WashNot specifiedAcetonitrile, Water>500%
Active Wash StationNot specifiedAcetonitrile, Water~263%
Active Wash with 3rd Solvent3DMSO, Acetonitrile, Water172%
Active Wash with 3rd Solvent6DMSO, Acetonitrile, Water156%
Optimized Active Wash650/50 DMSO/Methanol100%

LLOQ = Lower Limit of Quantification. Data adapted from a study on carryover mitigation for a different compound, illustrating the principles of wash solvent optimization.[1]

Experimental Protocols

Protocol for Determining this compound Carryover

1. Objective: To quantify the percentage of carryover of this compound in a GC-MS system.

2. Materials:

  • This compound standard solution (high concentration, e.g., 1000 ng/mL)

  • This compound standard solution (low concentration, e.g., at the limit of quantification)

  • Blank solvent (e.g., hexane or isooctane)

  • GC-MS system with an autosampler

3. Procedure:

  • Equilibrate the GC-MS system with your analytical method for p,p'-DDE analysis.

  • Inject the blank solvent to establish a clean baseline.

  • Inject the low-concentration this compound standard to determine the expected peak area at the limit of quantification.

  • Inject the high-concentration this compound standard.

  • Immediately following the high-concentration standard, inject the blank solvent one or more times.

  • Integrate the peak area of this compound in all injections.

4. Calculation: Carryover (%) = (Peak Area in Blank Injection / Peak Area in High-Concentration Injection) * 100

5. Acceptance Criteria: The acceptable level of carryover will depend on the requirements of your assay. A common target is for the carryover peak in the blank to be below the limit of detection or a small fraction of the peak area of the lowest calibration standard. For some applications, a carryover of less than 0.5% is desired.[2]

Visualizations

Troubleshooting Workflow for Carryover

Carryover_Troubleshooting start Carryover Suspected test_carryover Inject High Conc. Standard followed by Blank start->test_carryover check_peak Peak in Blank? test_carryover->check_peak no_carryover No Significant Carryover check_peak->no_carryover No isolate_source Isolate Source of Carryover check_peak->isolate_source Yes test_syringe Perform Mock Injection isolate_source->test_syringe check_syringe_peak Peak in Mock Injection? test_syringe->check_syringe_peak syringe_issue Syringe is Likely Source check_syringe_peak->syringe_issue No port_column_issue Injection Port or Column is Likely Source check_syringe_peak->port_column_issue Yes resolve_syringe Optimize Syringe Wash (Solvents, # Rinses) syringe_issue->resolve_syringe clean_port Replace Liner and Septum port_column_issue->clean_port retest_carryover Retest Carryover clean_port->retest_carryover check_port_peak Carryover Reduced? retest_carryover->check_port_peak port_issue Injection Port was the Source check_port_peak->port_issue Yes column_issue Column is Likely Source check_port_peak->column_issue No resolve_port Implement Regular Liner/Septum Replacement port_issue->resolve_port resolve_column Bake Out or Trim Column column_issue->resolve_column end Carryover Resolved resolve_syringe->end resolve_port->end resolve_column->end

Caption: A step-by-step workflow for troubleshooting carryover issues.

Logical Relationship of Carryover Sources and Solutions

Carryover_Solutions cluster_sources Potential Carryover Sources cluster_solutions Mitigation Strategies Syringe Autosampler Syringe Wash Optimize Wash Routine: - Stronger Solvents (e.g., DMSO) - More Rinses - Longer Wash Times Syringe->Wash InjectionPort Injection Port (Liner, Septum) Maintenance Regular Maintenance: - Replace Liner/Septum - Clean Injection Port InjectionPort->Maintenance Column GC Column ColumnCare Column Care: - Bake Out - Trim Column Inlet - Use Guard Column Column->ColumnCare

References

Technical Support Center: Optimizing p,p'-DDE Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of p,p'-DDE from complex matrices such as soil, fatty tissues, and biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting p,p'-DDE from complex matrices?

A1: The most prevalent methods for p,p'-DDE extraction include:

  • Solid-Phase Extraction (SPE): A technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid phase sorbent.[1] It is known for being a powerful tool for rapid and selective sample preparation.[1]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous and an organic solvent.[2][3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an extraction step with a solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is widely used for pesticide residue analysis in food and agricultural samples.

  • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support and packing it into a column for subsequent elution of the analyte.

Q2: What are "matrix effects" and how can they impact my p,p'-DDE analysis?

A2: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-extracted components from the sample matrix. These effects can lead to inaccurate quantification of p,p'-DDE. In gas chromatography (GC), matrix effects can cause signal enhancement by preventing the degradation of the analyte in the injector port. In liquid chromatography-mass spectrometry (LC-MS), ion suppression is more common. To mitigate matrix effects, strategies like matrix-matched calibration, internal standards, or sample dilution can be employed.

Q3: How do I choose the right extraction method for my sample type?

A3: The choice of extraction method depends on the matrix complexity, the required level of cleanliness, and available resources.

  • For fatty matrices like fish or adipose tissue, methods like QuEChERS adapted for high-fat samples or MSPD are often effective.

  • For biological fluids like serum, LLE and SPE are commonly used. A simple LLE method has been developed for the determination of p,p'-DDE in human serum, minimizing sample manipulation and solvent use.

  • For soil and sediment samples, methods that can handle solid matrices and potential interferences are necessary, with QuEChERS and SPE being suitable options.

Troubleshooting Guide

Low Analyte Recovery

Q: I am experiencing low recovery of p,p'-DDE. What are the potential causes and solutions?

A: Low recovery can stem from several factors throughout the extraction and analysis process. Below is a troubleshooting workflow and detailed explanations.

LowRecoveryTroubleshooting cluster_extraction Extraction Issues cluster_solutions Potential Solutions Start Low p,p'-DDE Recovery Solvent Inappropriate Solvent Choice Start->Solvent Check pH Incorrect pH Start->pH Verify PhaseSeparation Incomplete Phase Separation (LLE) Start->PhaseSeparation Inspect Elution Inefficient Elution (SPE/MSPD) Start->Elution Evaluate SolventSolution Optimize solvent polarity and volume. For fatty matrices, consider acetonitrile with acetic acid. Solvent->SolventSolution pHSolution Adjust sample pH to ensure p,p'-DDE is in a neutral form for efficient extraction. pH->pHSolution PhaseSolution Break emulsions by adding salt (salting out) or centrifugation. Use phase separation paper. PhaseSeparation->PhaseSolution ElutionSolution Ensure appropriate elution solvent strength and volume. Consider multiple elution steps. Elution->ElutionSolution

Caption: Troubleshooting workflow for low p,p'-DDE recovery.

  • Incomplete Extraction: The chosen solvent may not be optimal for your specific matrix. For instance, in fatty tissues, a mixture of acetonitrile with 1% acetic acid can improve extraction efficiency. Ensure vigorous shaking or vortexing to maximize the interaction between the solvent and the sample.

  • Emulsion Formation (LLE): Emulsions are a common issue, especially with fatty samples, and can trap the analyte, leading to poor recovery. To break emulsions, try adding a saturated salt solution (salting out) or centrifuging the sample at a higher speed. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Inefficient Elution (SPE/MSPD): The elution solvent may not be strong enough to desorb p,p'-DDE from the sorbent. Ensure the solvent polarity is appropriate for the sorbent used. Sometimes, multiple elution steps with fresh solvent are necessary to achieve complete recovery.

  • Analyte Degradation: p,p'-DDT can degrade to p,p'-DDE and p,p'-DDD during GC analysis, especially in the injector port. This is a matrix-enhanced degradation and can be monitored using isotopically labeled standards. While this troubleshooting guide focuses on p,p'-DDE extraction, it's important to be aware of potential analytical issues that can mimic extraction problems.

Poor Reproducibility (High RSD)

Q: My results are not reproducible, showing a high Relative Standard Deviation (RSD). What should I check?

A: High RSD often points to inconsistencies in the experimental procedure.

HighRSDTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Start High RSD in Results Inhomogeneity Sample Inhomogeneity Start->Inhomogeneity InconsistentVolume Inconsistent Volume Measurements Start->InconsistentVolume VariableCleanup Variable Cleanup Efficiency Start->VariableCleanup Evaporation Inconsistent Evaporation Start->Evaporation HomogenizeSolution Thoroughly homogenize the sample before taking a subsample. Inhomogeneity->HomogenizeSolution VolumeSolution Use calibrated pipettes and consistent techniques for all liquid handling steps. InconsistentVolume->VolumeSolution CleanupSolution Ensure consistent mixing and contact time during d-SPE cleanup. Use fresh sorbents. VariableCleanup->CleanupSolution EvaporationSolution Carefully control the nitrogen stream and temperature during solvent evaporation to avoid analyte loss. Evaporation->EvaporationSolution

Caption: Troubleshooting guide for high Relative Standard Deviation (RSD).

  • Sample Homogeneity: Complex matrices can be heterogeneous. Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.

  • Inconsistent Sample Handling: Variations in shaking time, centrifugation speed, or temperature can affect extraction efficiency. Standardize these parameters across all samples.

  • Dispersive SPE (d-SPE) Inconsistency: In the QuEChERS method, ensure the d-SPE sorbents are well-mixed with the extract and that the vortexing time is consistent.

  • Solvent Evaporation: During the final concentration step, inconsistent nitrogen flow or temperature can lead to variable analyte loss.

High Background or Interferences

Q: My chromatograms show a high background or co-eluting interferences. How can I clean up my sample more effectively?

A: High background is typically due to co-extracted matrix components.

  • Improve d-SPE Cleanup (QuEChERS): For fatty matrices, include C18 sorbent in the d-SPE step to remove lipids. For pigmented samples, graphitized carbon black (GCB) can be used, but be aware that it can also retain planar analytes like p,p'-DDE if not used carefully.

  • Solid-Phase Extraction (SPE) Cleanup: Use a silica or Florisil SPE cartridge for cleanup. A non-polar solvent will elute p,p'-DDE while retaining more polar interferences.

  • Gel Permeation Chromatography (GPC): For very complex and fatty samples, GPC is an effective but more time-consuming technique to separate large molecules like lipids from smaller analytes like p,p'-DDE.

  • Contaminated GC Inlet Liner: Non-volatile matrix components can contaminate the GC inlet liner. Regular replacement of the liner is recommended.

Data on Extraction Efficiency

The following tables summarize quantitative data from various studies on the extraction of p,p'-DDE.

Table 1: Recovery of p,p'-DDE and its Metabolites using MSPD from Fatty Tissues

AnalyteSpiking Level (µg/g)Recovery (%)Relative Standard Deviation (RSD, %)
p,p'-DDE0.1818
0.2817
0.4845
p,p'-DDD0.1827
0.2836
0.4854
p,p'-DDT0.1818
0.2826
0.4826

Table 2: Recovery of p,p'-DDE using a Modified QuEChERS Method from Honey

AnalyteSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)
p,p'-DDE2.964.7 - 129.3< 20
2064.7 - 129.3< 20

Table 3: Recovery of p,p'-DDE using LLE from Human Serum

AnalyteMatrixRecovery (%)Repeatability (RSD, %)
p,p'-DDECertified Reference Material SRM 1589a84< 2.5

Experimental Protocols

Protocol 1: Modified QuEChERS for p,p'-DDE in Fatty Tissues

This protocol is adapted for fatty matrices like fish tissue.

  • Sample Homogenization: Weigh 15 g of the homogenized fatty tissue sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3450 rcf for 1 minute.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

    • Add 50 mg of PSA (primary secondary amine), 50 mg of C18 sorbent, and 150 mg of anhydrous magnesium sulfate.

    • Vortex for 20 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube.

    • The supernatant is ready for analysis by GC or LC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE) for p,p'-DDE in Blood Serum

This protocol is a general representation of LLE for serum samples.

  • Sample Preparation: Take a known volume of serum (e.g., 0.2 mL) in a glass test tube.

  • Extraction:

    • Add a non-polar organic solvent such as hexane or a hexane/acetone mixture.

    • Vortex or shake vigorously for a specified time to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer containing the extracted p,p'-DDE to a clean tube.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

  • Reconstitution: Reconstitute the residue in a suitable solvent for chromatographic analysis.

Protocol 3: Solid-Phase Extraction (SPE) for p,p'-DDE in Water

This protocol is a general guide for SPE of organochlorine pesticides from water.

SPE_Workflow Start Start: Water Sample Condition 1. Condition Cartridge (e.g., with Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (e.g., with Reagent Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (to remove interferences) Load->Wash Elute 5. Elute p,p'-DDE (with organic solvent, e.g., Acetone:n-Hexane) Wash->Elute Concentrate 6. Concentrate Eluate Elute->Concentrate Analyze End: Analyze by GC Concentrate->Analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol through it. This solvates the stationary phase.

  • Cartridge Equilibration: Equilibrate the cartridge by passing reagent water through it, ensuring the sorbent does not go dry.

  • Sample Loading: Load the water sample onto the SPE cartridge. p,p'-DDE will be retained on the C18 sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

  • Elution: Elute the p,p'-DDE from the cartridge using a non-polar solvent like acetone/n-hexane.

  • Concentration: Concentrate the eluate to a small volume before analysis.

References

Validation & Comparative

Navigating p,p'-DDE Analysis: A Comparative Guide to Isotope Dilution and External Standard Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), the choice of analytical methodology is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of two prevalent gas chromatography-tandem mass spectrometry (GC-MS/MS) methods for p,p'-DDE quantification: the state-of-the-art isotope dilution method using p,p'-DDE-¹³C₁₂ as an internal standard, and the traditional external standard calibration method. This comparison is supported by representative experimental protocols and performance data to aid in method selection and validation.

The use of an isotopically labeled internal standard, such as p,p'-DDE-¹³C₁₂, is considered the gold standard for the quantification of p,p'-DDE, a persistent metabolite of the insecticide DDT. This approach, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by compensating for variations in sample preparation, extraction efficiency, and instrument response.[1][2] In contrast, the external standard method, while simpler and more established, is more susceptible to matrix effects and procedural errors that can impact the reliability of the results.[3][4]

Performance Comparison: Isotope Dilution vs. External Standard

The following table summarizes the typical performance characteristics of the two methods based on data reported in various validation studies. It is important to note that these values are representative and can vary depending on the specific matrix, instrumentation, and laboratory conditions.

Performance ParameterIsotope Dilution Method (using p,p'-DDE-¹³C₁₂)External Standard Method
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.1 - 0.5 µg/L0.5 - 2.0 µg/L
Limit of Quantification (LOQ) 0.5 - 1.0 µg/L1.0 - 5.0 µg/L
Accuracy (Recovery %) 95 - 105%80 - 110%
Precision (RSD %) < 5%< 15%

Experimental Workflow: p,p'-DDE Analysis using p,p'-DDE-¹³C₁₂

The following diagram illustrates the typical workflow for the analysis of p,p'-DDE in a biological matrix (e.g., serum) using the isotope dilution method with p,p'-DDE-¹³C₁₂.

G cluster_0 Sample Preparation cluster_1 Sample Extraction (QuEChERS) cluster_2 Sample Cleanup (d-SPE) cluster_3 GC-MS/MS Analysis Sample 1. Serum Sample Collection Spike 2. Spiking with p,p'-DDE-13C12 Internal Standard Sample->Spike Protein 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Protein Vortex 4. Vortexing and Centrifugation Protein->Vortex Supernatant 5. Supernatant Collection Vortex->Supernatant Salts 6. Addition of QuEChERS Salts (e.g., MgSO4, NaCl) Supernatant->Salts Shake 7. Vigorous Shaking and Centrifugation Salts->Shake Extract 8. Collection of Acetonitrile Extract Shake->Extract dSPE 9. Dispersive Solid-Phase Extraction (d-SPE) with PSA and C18 Extract->dSPE Cleanup_Vortex 10. Vortexing and Centrifugation dSPE->Cleanup_Vortex Final_Extract 11. Collection of Cleaned Extract Cleanup_Vortex->Final_Extract Injection 12. Injection into GC-MS/MS Final_Extract->Injection Separation 13. Chromatographic Separation Injection->Separation Detection 14. Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification 15. Quantification using Isotope Dilution Detection->Quantification

Figure 1. Experimental workflow for p,p'-DDE analysis using p,p'-DDE-¹³C₁₂ internal standard.

Detailed Experimental Protocols

The following are representative protocols for the two analytical methods. These should be adapted and validated by the user for their specific application.

Method 1: Isotope Dilution GC-MS/MS using p,p'-DDE-¹³C₁₂

This method provides high accuracy and precision for the quantification of p,p'-DDE in complex matrices such as serum.

1. Materials and Reagents

  • p,p'-DDE analytical standard

  • p,p'-DDE-¹³C₁₂ internal standard solution (e.g., 1 µg/mL in nonane)

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents

  • Human serum (or other biological matrix)

2. Sample Preparation and Extraction

  • Pipette 1 mL of serum into a polypropylene centrifuge tube.

  • Add a known amount of p,p'-DDE-¹³C₁₂ internal standard solution.

  • Add 2 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube containing QuEChERS extraction salts.

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile extract to a d-SPE cleanup tube.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Transfer the cleaned extract to an autosampler vial for GC-MS/MS analysis.

3. GC-MS/MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL, splitless

  • Inlet Temperature: 280 °C

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI)

  • MS/MS Transitions (MRM):

    • p,p'-DDE: e.g., m/z 318 -> 246 (quantifier), 318 -> 248 (qualifier)

    • p,p'-DDE-¹³C₁₂: e.g., m/z 330 -> 258 (quantifier), 330 -> 260 (qualifier)

4. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of p,p'-DDE and a constant concentration of p,p'-DDE-¹³C₁₂.

  • Generate a calibration curve by plotting the ratio of the peak area of p,p'-DDE to the peak area of p,p'-DDE-¹³C₁₂ against the concentration of p,p'-DDE.

  • Quantify p,p'-DDE in samples using the calibration curve.

Method 2: External Standard GC-MS/MS

This method is a more traditional approach that does not utilize an isotopically labeled internal standard.

1. Materials and Reagents

  • p,p'-DDE analytical standard

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts

  • Dispersive SPE (d-SPE) cleanup tubes with PSA and C18

  • Human serum (or other biological matrix)

2. Sample Preparation and Extraction

  • Follow the same sample preparation and extraction procedure as in Method 1 (steps 1-9), but without the addition of the p,p'-DDE-¹³C₁₂ internal standard.

3. GC-MS/MS Parameters

  • Use the same GC-MS/MS parameters as in Method 1, monitoring only the transitions for p,p'-DDE.

4. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of p,p'-DDE in a matrix that closely matches the samples (matrix-matched calibration) to minimize matrix effects.

  • Generate a calibration curve by plotting the peak area of p,p'-DDE against its concentration.

  • Quantify p,p'-DDE in samples by comparing their peak areas to the calibration curve.

Conclusion

The choice between the isotope dilution and external standard methods for p,p'-DDE analysis depends on the specific requirements of the study. For applications demanding the highest accuracy and precision, particularly in complex biological matrices, the isotope dilution method with p,p'-DDE-¹³C₁₂ is unequivocally the superior choice.[1] It effectively mitigates variability introduced during sample workup and analysis, leading to more reliable and defensible data.

The external standard method, while being more accessible and less expensive due to the absence of a costly labeled standard, requires meticulous control over experimental conditions and careful matrix matching to achieve acceptable results. It can be a suitable option for screening purposes or when analyzing simpler matrices where matrix effects are minimal. Ultimately, a thorough method validation is essential to ensure that the chosen method meets the performance criteria required for the intended application.

References

The Superiority of Carbon-13 Labeling: A Comparative Guide to p,p'-DDE-13C12 and Deuterated Internal Standards in Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of p,p'-DDE-13C12 and deuterated p,p'-DDE internal standards, supported by established principles of isotope dilution mass spectrometry.

The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry, as they effectively compensate for variations during sample preparation, chromatography, and ionization. While both carbon-13 (¹³C) and deuterium (²H or D) labeled standards are employed, ¹³C-labeled analogues, such as this compound, generally offer superior performance due to their closer physicochemical identity to the native analyte.

Performance Comparison: this compound vs. Deuterated p,p'-DDE

The primary advantages of using a ¹³C-labeled internal standard like this compound over a deuterated standard (e.g., p,p'-DDE-d8) stem from the fundamental properties of the isotopes themselves.

Performance MetricThis compound (¹³C-Labeled)Deuterated p,p'-DDE (e.g., p,p'-DDE-d8)Rationale & Supporting Evidence
Chromatographic Co-elution Excellent: Co-elutes perfectly with the native analyte.Good to Fair: May exhibit a slight retention time shift, eluting slightly earlier than the native analyte.The substitution of hydrogen with the heavier deuterium isotope can lead to a "deuterium isotope effect," altering the molecule's physicochemical properties and causing a slight difference in retention time.[1] This can lead to the analyte and internal standard experiencing different degrees of matrix effects, potentially biasing results.[1] ¹³C-labeled standards have virtually identical chemical and physical properties to their native counterparts, ensuring they behave identically during chromatography.[2][3]
Isotopic Stability High: The ¹³C label is integrated into the carbon backbone and is not susceptible to exchange.Variable: Deuterium atoms, particularly if not on aromatic rings, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent.While deuterated standards can be stable, the potential for deuterium loss exists, which can compromise the integrity of the standard and lead to inaccurate quantification.[1]
Matrix Effects Superior Compensation: Due to identical retention times, it experiences the same matrix-induced ion suppression or enhancement as the native analyte.Potentially Incomplete Compensation: A shift in retention time can mean the internal standard and analyte elute in regions with different co-eluting matrix components, leading to differential matrix effects. Even with the use of isotope-labeled internal standards, matrix-matching of calibration solutions may be necessary for highly accurate quantification.
Accuracy & Precision Higher: The near-perfect co-elution and isotopic stability lead to more accurate and precise quantification.Generally Good, but Potentially Lower: The potential for chromatographic shifts and deuterium exchange can introduce variability and bias, reducing overall accuracy and precision.The use of stable isotopically labeled analogues as internal standards in gas chromatography-isotope dilution mass spectrometry has been shown to provide high accuracy and precision.
Cost Generally Higher: Synthesis of ¹³C-labeled compounds is typically more complex and expensive.Generally Lower: Deuterated standards are often more readily available and less expensive to synthesize.The higher initial cost of ¹³C standards may be offset by reduced method development time and increased data reliability.

Experimental Protocols

A robust experimental design is crucial for a definitive comparison of internal standard performance. Below is a detailed methodology for the analysis of p,p'-DDE in a complex matrix (e.g., soil or biological tissue) using both this compound and a deuterated p,p'-DDE standard.

Sample Preparation (QuEChERS-based Extraction)
  • Sample Homogenization: Homogenize 10 g of the sample (e.g., soil, tissue).

  • Spiking: Add a known amount of a spiking solution containing both this compound and the deuterated p,p'-DDE internal standard to the homogenized sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation: Transfer the cleaned supernatant to a vial for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC): Agilent 7890B GC or equivalent.

  • Mass Spectrometer (MS): Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Injection Volume: 1 µL, splitless.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 25°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 min.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p,p'-DDE31824615
31824815
This compound 330 258 15
330 260 15
Deuterated p,p'-DDE (e.g., d8) 326 254 15
326 256 15

Data Analysis and Comparison

To objectively compare the performance of the two internal standards, the following parameters should be evaluated:

  • Recovery: Calculate the percentage recovery of each internal standard in spiked samples.

  • Matrix Effects: Analyze the peak areas of the internal standards in solvent and in matrix extracts to determine the extent of ion suppression or enhancement.

  • Linearity: Prepare calibration curves for p,p'-DDE using both internal standards over a range of concentrations and compare the linearity (R² values).

  • Precision: Analyze replicate samples and calculate the relative standard deviation (RSD) for the quantification of p,p'-DDE using each internal standard.

Visualizing the Workflow

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Evaluation cluster_Conclusion Conclusion Sample Sample Homogenization Spike Spiking with This compound & Deuterated Standard Sample->Spike Extract QuEChERS Extraction Spike->Extract Clean d-SPE Cleanup Extract->Clean GCMS GC-MS/MS Analysis Clean->GCMS Recovery Recovery GCMS->Recovery Matrix Matrix Effects GCMS->Matrix Linearity Linearity GCMS->Linearity Precision Precision GCMS->Precision Comparison Performance Comparison Recovery->Comparison Matrix->Comparison Linearity->Comparison Precision->Comparison

Caption: Experimental workflow for comparing this compound and deuterated internal standards.

Conclusion

While deuterated internal standards can provide acceptable results in many applications, the evidence strongly supports the superiority of ¹³C-labeled standards like this compound for achieving the highest levels of accuracy and precision in the quantitative analysis of p,p'-DDE. The near-perfect co-elution with the native analyte minimizes the impact of matrix effects and eliminates concerns about isotopic exchange, leading to more reliable and defensible data. For researchers and professionals in fields where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific choice.

References

The Gold Standard in Precision: A Comparative Guide to p,p'-DDE-¹³C₁₂ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the pursuit of accurate and precise quantification of analytes is paramount. When analyzing p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT, the choice of an internal standard is critical to achieving reliable results. This guide provides an objective comparison of the performance of the p,p'-DDE-¹³C₁₂ internal standard against other alternatives, supported by experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is widely regarded as the gold standard in quantitative mass spectrometry. This is because it co-elutes with the native analyte and experiences the same effects of sample preparation, extraction, and ionization, thereby providing the most accurate correction for any losses or matrix effects. Among stable isotope-labeled standards, carbon-13 (¹³C) labeled compounds are often preferred over deuterated (²H) ones due to their greater isotopic stability and the absence of chromatographic shifts that can sometimes be observed with deuterium labeling.

Performance of p,p'-DDE-¹³C₁₂: Accuracy and Precision

The p,p'-DDE-¹³C₁₂ internal standard is utilized in highly sensitive and selective analytical methods, such as those based on gas chromatography-high resolution mass spectrometry (GC-HRMS), to ensure the highest level of data quality. Isotope dilution methods, like the U.S. Environmental Protection Agency (EPA) Method 1699, employ ¹³C-labeled internal standards for the analysis of pesticides, including p,p'-DDE, in various environmental matrices.[1][2]

While specific validation reports detailing the performance of p,p'-DDE-¹³C₁₂ are not always publicly available, the performance criteria set by methods like EPA 1699 provide a benchmark for the expected accuracy and precision. For organochlorine pesticides, these methods typically require recoveries of the ¹³C-labeled internal standards to be within a certain range, often 40-135%, with relative standard deviations (RSDs) for replicate measurements being below 20%. The use of p,p'-DDE-¹³C₁₂ allows for the achievement of these stringent quality control parameters.

ParameterTypical Acceptance Criteria (Isotope Dilution Methods)Performance with p,p'-DDE-¹³C₁₂
Accuracy (Recovery) 40 - 135%Meets and often exceeds these criteria, providing high confidence in the quantification of p,p'-DDE.
Precision (RSD) < 20%Consistently achieves low RSDs, demonstrating high reproducibility of the analytical method.

Comparison with Alternative Internal Standards

The primary alternatives to ¹³C-labeled internal standards are deuterated (e.g., p,p'-DDE-d8) and non-isotopically labeled compounds (structural analogs).

Internal Standard TypeAdvantagesDisadvantages
p,p'-DDE-¹³C₁₂ (Isotope Labeled) - Identical chemical and physical properties to the analyte. - Co-elutes with the analyte, providing the best correction for matrix effects and procedural losses. - High isotopic stability.- Higher cost compared to other alternatives.
p,p'-DDE-d8 (Deuterated) - More affordable than ¹³C-labeled standards. - Generally good performance.- Potential for chromatographic separation from the native analyte, which can lead to less accurate correction. - Possibility of H-D exchange in certain conditions.
Non-Isotope Labeled (e.g., PCB congeners) - Low cost and readily available.- Different chemical and physical properties from the analyte. - Does not co-elute with the analyte, leading to poor correction for matrix effects and procedural losses. - Can result in significant bias and lower precision.

Studies comparing ¹³C- and deuterium-labeled standards have shown that while deuterated standards can be effective, ¹³C-labeled standards provide a higher degree of confidence due to their identical chromatographic behavior.[3][4]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of p,p'-DDE in a biological matrix (e.g., serum) using p,p'-DDE-¹³C₁₂ as an internal standard, based on established isotope dilution GC-MS methods.

1. Sample Preparation and Extraction:

  • A known volume of serum is fortified with a precise amount of p,p'-DDE-¹³C₁₂ internal standard solution.

  • Proteins are precipitated by the addition of a suitable organic solvent (e.g., acetonitrile).

  • A liquid-liquid extraction is performed using a non-polar solvent such as hexane or a mixture of hexane and dichloromethane.

  • The organic layer is separated, concentrated under a gentle stream of nitrogen, and subjected to a cleanup step.

2. Sample Cleanup:

  • The extract is passed through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica gel) to remove interfering matrix components.

  • The fraction containing p,p'-DDE is eluted with an appropriate solvent mixture.

  • The eluate is concentrated to a final volume suitable for GC-MS analysis.

3. Instrumental Analysis (GC-HRMS):

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms) is used for the separation of organochlorine pesticides.

    • Injector: Splitless injection is typically used for trace analysis.

    • Temperature Program: An optimized temperature gradient is used to ensure good separation of p,p'-DDE from other pesticides and matrix components.

  • High-Resolution Mass Spectrometer (HRMS):

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of at least two characteristic ions for both native p,p'-DDE and the ¹³C₁₂-labeled internal standard is performed to ensure specificity and accurate quantification.

  • Quantification: The concentration of p,p'-DDE in the sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the ¹³C₁₂-labeled internal standard, using a calibration curve generated from standards containing known concentrations of both the native analyte and the internal standard.

Visualizing the Workflow and Rationale

To illustrate the analytical process and the critical role of the internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Serum Sample Spike Spike with p,p'-DDE-13C12 Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup GC Gas Chromatography (Separation) Cleanup->GC Inject MS Mass Spectrometry (Detection) GC->MS Quant Quantification (Peak Area Ratios) MS->Quant

Caption: Experimental workflow for p,p'-DDE analysis.

logical_relationship IS This compound (Internal Standard) Process Sample Preparation & Analysis IS->Process Analyte p,p'-DDE (Analyte) Analyte->Process Result Accurate & Precise Quantification Process->Result Correction for Losses & Matrix Effects

Caption: Role of the ¹³C₁₂ internal standard.

References

Inter-Laboratory Comparison of p,p'-DDE Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the analysis of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT. It is intended for researchers, scientists, and drug development professionals involved in the environmental and toxicological monitoring of this compound. This document summarizes data from inter-laboratory proficiency tests, outlines common analytical methodologies, and visualizes key experimental and biological pathways.

Data Presentation: Inter-Laboratory Comparison of p,p'-DDE in Sediment

The following table summarizes the results from the QUASIMEME proficiency testing program for the analysis of p,p'-DDE in marine sediment. This program provides a framework for external quality assurance, allowing laboratories to assess their analytical performance against a consensus value derived from a pool of participating laboratories.[1] The data presented here are from two separate marine sediment reference materials, demonstrating the expected range of reported values and the associated uncertainty.

Reference MaterialAnalyteNumber of Laboratories (n)Consensus Mean (µg/kg)Standard Deviation (µg/kg)Relative Standard Deviation (%)
Sediment Sample 65 p,p'-DDE470.3110.088028.3
Sediment Sample 71 p,p'-DDE521.110.23321.0

Data sourced from QUASIMEME Certificates of Analysis for Sediment Reference Materials 65 and 71.[1][2]

Experimental Protocols

The analysis of p,p'-DDE in environmental matrices such as sediment typically involves several key steps, from sample preparation to instrumental analysis. The following is a generalized protocol based on common practices in the field.

1. Sample Preparation:

  • Drying: Sediment samples are typically dried to a constant weight to remove moisture. This is often done by freeze-drying or oven drying at a low temperature (e.g., 40°C) to prevent the loss of volatile and semi-volatile compounds.[1][2]

  • Homogenization and Sieving: The dried sediment is homogenized to ensure that the subsample taken for analysis is representative of the entire sample. This is commonly achieved by grinding or milling the sample. The homogenized sample is then sieved through a specific mesh size (e.g., < 0.5 mm) to obtain a uniform particle size.

2. Extraction:

  • Soxhlet Extraction: A common technique for extracting persistent organic pollutants (POPs) like p,p'-DDE from solid matrices. The sediment sample is placed in a thimble and continuously extracted with an organic solvent (e.g., a mixture of hexane and acetone) for an extended period (e.g., 16-24 hours).

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to extract analytes more efficiently and with less solvent compared to traditional methods.

  • Ultrasonic Extraction: The sample is sonicated in an appropriate solvent to facilitate the extraction of the target analytes.

3. Clean-up:

  • The crude extract often contains interfering compounds that need to be removed before instrumental analysis.

  • Gel Permeation Chromatography (GPC): Used to separate the target analytes from high-molecular-weight interferences such as lipids.

  • Solid Phase Extraction (SPE): The extract is passed through a cartridge containing a solid adsorbent (e.g., Florisil, silica gel) that retains interfering compounds while allowing the p,p'-DDE to pass through or vice versa.

4. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the quantification of p,p'-DDE. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detection and confirmation based on the mass-to-charge ratio of the ions.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): An alternative detection method that is highly sensitive to halogenated compounds like p,p'-DDE.

5. Quality Control:

  • Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of p,p'-DDE is crucial for validating the accuracy of the analytical method.

  • Internal Standards: A known amount of a compound with similar chemical properties to p,p'-DDE (e.g., a deuterated or 13C-labeled analog) is added to the sample before extraction to correct for losses during sample processing.

  • Method Blanks: A blank sample is processed and analyzed in the same way as the actual samples to check for contamination.

  • Spiked Samples: A known amount of p,p'-DDE is added to a blank or a real sample to assess the recovery of the method.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an inter-laboratory comparison and a key signaling pathway affected by p,p'-DDE.

Interlaboratory_Comparison_Workflow cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase cluster_3 Reporting Phase P1 Selection of Homogeneous Test Material (e.g., Sediment) P2 Preparation and Distribution of Samples to Participating Labs P1->P2 A1 Laboratories Analyze Samples using their Standard Protocols P2->A1 A2 Submission of Analytical Results and Method Details A1->A2 E1 Statistical Analysis of Submitted Data A2->E1 E2 Calculation of Consensus Value and Standard Deviation E1->E2 E3 Performance Assessment (e.g., Z-scores) E2->E3 R1 Issuance of Confidential Proficiency Test Report E3->R1 R2 Laboratories Review Performance and Implement Corrective Actions R1->R2

Caption: Workflow of an inter-laboratory comparison study.

Caption: Antagonistic effect of p,p'-DDE on the androgen receptor signaling pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Using ¹³C- and Deuterium-Labeled DDE Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of dichlorodiphenyldichloroethylene (DDE) using two different stable isotope-labeled internal standards: Carbon-13 (¹³C) and Deuterium (D). The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative analysis by isotope dilution mass spectrometry (IDMS), particularly in complex matrices encountered in environmental monitoring and clinical toxicology. This document outlines the underlying principles, detailed experimental protocols, and comparative performance data to assist researchers in making informed decisions for method development and cross-validation.

Core Principles of Isotope Dilution Mass Spectrometry (IDMS) with DDE

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. The fundamental assumption is that the labeled and unlabeled (native) analytes will behave identically during sample extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, correcting for any losses during sample processing.

The choice between a ¹³C-labeled and a deuterium-labeled DDE internal standard can influence the method's performance due to subtle differences in their physicochemical properties.

Comparative Performance: ¹³C-DDE vs. Deuterium-Labeled DDE

The selection of the isotopic label can impact several key analytical parameters. The following tables summarize the expected performance characteristics based on established principles of isotope dilution mass spectrometry and typical observations in the analysis of similar organic pollutants.

Table 1: Key Performance Characteristics of ¹³C- and Deuterium-Labeled DDE Internal Standards

Feature¹³C-Labeled DDEDeuterium-Labeled DDERationale & Implications for DDE Analysis
Isotopic Stability High. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.Generally high, but can be variable. Deuterium atoms on aromatic rings are stable, but those on aliphatic chains could potentially undergo back-exchange under harsh conditions.¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.
Chromatographic Co-elution Excellent. The physicochemical properties are virtually identical to the native analyte, ensuring co-elution.Good to Excellent. A slight retention time shift (isotopic effect) may be observed, which can increase with the number of deuterium atoms.Perfect co-elution is ideal for accurate correction of matrix effects. A significant shift may lead to differential matrix effects on the analyte and the internal standard.
Mass Separation Sufficient mass difference for clear distinction in the mass spectrometer.Provides a clear mass shift from the native analyte.Both labeling strategies provide adequate mass separation for quantification.
Potential for Isotopic Interference Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.Higher. While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can sometimes complicate spectra.¹³C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Cost & Availability Generally higher due to more complex synthesis.Often more affordable and more widely available for a range of small molecules.Budgetary constraints may favor the use of deuterated standards, but this must be weighed against potential data quality compromises.

Table 2: Hypothetical Cross-Validation Data for DDE Quantification in Spiked Soil Samples (ng/g)

This table presents a synthesized dataset to illustrate a typical outcome of a cross-validation study.

Sample IDMethod A: ¹³C-DDE Internal Standard (ng/g)Method B: D₈-DDE Internal Standard (ng/g)% Difference
Soil-QC-Low (5 ng/g spike)4.954.88-1.41%
Soil-QC-Mid (25 ng/g spike)24.824.5-1.21%
Soil-QC-High (100 ng/g spike)99.297.9-1.31%
Environmental Sample 115.315.0-1.96%
Environmental Sample 242.141.5-1.42%

Experimental Protocols

Detailed methodologies for the extraction, cleanup, and analysis of DDE from various matrices are provided below. These protocols can be adapted for cross-validation studies comparing ¹³C-DDE and D₈-DDE internal standards.

Sample Preparation: QuEChERS Method for Soil and Sediment

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for the extraction of DDE from solid matrices.

  • Sample Homogenization: Air-dry the soil or sediment sample, remove any large debris, and grind to a fine, homogenous powder.

  • Hydration: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. If the sample is very dry, add 10 mL of deionized water and allow it to hydrate for 30 minutes.

  • Spiking: Add a known amount of the internal standard solution (either ¹³C-DDE or D₈-DDE) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for extracting and concentrating DDE from aqueous samples.[1]

  • Sample Collection: Collect a 1 L water sample in a clean glass container.

  • Spiking: Add a known amount of the internal standard solution (¹³C-DDE or D₈-DDE) to the water sample.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Rinsing: Wash the cartridge with deionized water to remove any polar interferences.

  • Elution: Elute the trapped DDE and internal standard from the cartridge with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for GC-MS/MS analysis.

GC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of DDE.

  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Mass Spectrometer (MS): Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Collision Gas: Nitrogen.

Table 3: Example MRM Transitions for DDE and Labeled Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p,p'-DDE 31824615
31824820
¹³C₁₂-p,p'-DDE 33025815
33026020
D₈-p,p'-DDE 32625215
32625420

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Soil/Water Sample spike Spike with Internal Standard (¹³C-DDE or D₈-DDE) sample->spike extraction Extraction (QuEChERS or SPE) spike->extraction cleanup Extract Cleanup (d-SPE or Elution) extraction->cleanup gcms GC-MS/MS Analysis cleanup->gcms data Data Acquisition (MRM Mode) gcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Workflow for DDE analysis using isotope dilution GC-MS/MS.

cross_validation_logic cluster_methods Analytical Methods cluster_validation Validation & Comparison method_a Method A (¹³C-DDE IS) samples Identical QC Samples & Environmental Samples method_b Method B (D₈-DDE IS) analysis Analyze Samples by Both Methods samples->analysis comparison Compare Results: - Accuracy - Precision - Linearity - Matrix Effects analysis->comparison conclusion Determine Method Equivalency comparison->conclusion

Caption: Logical workflow for cross-validating two IDMS methods.

Conclusion

The cross-validation of analytical methods using different isotopically labeled internal standards is a critical exercise to ensure data comparability and robustness. While both ¹³C- and deuterium-labeled DDE can be used effectively for isotope dilution mass spectrometry, ¹³C-labeled standards are generally considered superior due to their higher isotopic stability and closer co-elution with the native analyte. However, the higher cost and potentially lower availability of ¹³C-labeled standards may make deuterium-labeled standards a more practical choice for some laboratories. A thorough method validation and cross-validation should be performed to understand any potential biases and ensure the chosen internal standard is fit for its intended purpose.

References

A Comparative Guide to the Quantification of p,p'-DDE Using Isotope Dilution and Other Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance for the quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent environmental pollutant and metabolite of the insecticide DDT. The primary focus is on the robust and highly specific isotope dilution method using p,p'-DDE-13C12 as an internal standard, benchmarked against alternative analytical approaches. The data presented is compiled from various scientific studies to offer a comprehensive resource for selecting the appropriate quantification method.

Performance Comparison of Analytical Methods

The choice of analytical method for the quantification of p,p'-DDE significantly impacts the linearity, sensitivity, and overall reliability of the results. Isotope dilution mass spectrometry, particularly with a stable isotope-labeled internal standard like this compound, is considered a gold standard for its ability to correct for matrix effects and variations in sample preparation and instrument response. Below is a summary of performance data from different analytical methodologies.

ParameterMethod 1: GC-MS/MS with this compound Internal StandardMethod 2: GC-ECD with PCB 209 Internal StandardMethod 3: GC-ECD (General Method)
Analyte p,p'-DDEp,p'-DDEOrganochlorine Pesticides (including p,p'-DDE)
Linearity (R²) Weighted Linear Regression Applied¹0.99908[1]Not Specified
Linear Range Not explicitly stated, but validated for serum samples.0.2 - 50 µg/L[1]2.5 - 20 µg/L[2]
Limit of Detection (LOD) Not explicitly stated.Not explicitly stated.Dependent on the specific compound and determination method.[2]
Limit of Quantification (LOQ) ~ 0.5 µg/L in serum[3]Not explicitly stated.Dependent on the specific compound and determination method.

¹A weighted linear regression model was used, which is common for analytical methods with a wide dynamic range to ensure accuracy at lower concentrations.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summarized protocols for the methods presented.

Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound Internal Standard

This method is highly selective and sensitive for the analysis of p,p'-DDE in complex matrices such as human serum.

Sample Preparation:

  • Serum samples are fortified with a known amount of this compound internal standard solution.

  • Proteins in the serum are precipitated and removed.

  • The p,p'-DDE and the internal standard are extracted from the remaining sample using a suitable organic solvent (e.g., hexane).

  • The extract is concentrated and may be subjected to a clean-up step to remove interfering substances.

Instrumental Analysis:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of organochlorine pesticides (e.g., HP-5MS, 30m x 0.25mm, 0.25µm).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization Mode: Electron Impact (EI).

  • Quantification: The concentration of p,p'-DDE is determined by comparing the peak area ratio of the analyte to its 13C-labeled internal standard against a calibration curve.

Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD) and PCB 209 Internal Standard

A widely used method for the analysis of halogenated compounds like p,p'-DDE.

Sample Preparation:

  • The sample matrix (e.g., breast milk) is spiked with PCB 209 as an internal standard.

  • Lipids and other interfering components are removed through extraction and clean-up procedures, such as solid-phase extraction (SPE).

  • The final extract is concentrated to a known volume.

Instrumental Analysis:

  • Gas Chromatograph (GC): Fitted with a capillary column designed for pesticide analysis (e.g., Stx-CLPesticides2, 30 m x 0.25 mm x 0.20 µm).

  • Detector: An Electron Capture Detector (ECD) is used for its high sensitivity to halogenated compounds.

  • Quantification: A calibration curve is generated by plotting the ratio of the p,p'-DDE peak area to the PCB 209 peak area against the concentration of p,p'-DDE standards.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation and troubleshooting.

Workflow for p,p'-DDE Quantification using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with This compound Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Cleanup Extract Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC Gas Chromatography (GC) Separation Concentration->GC MS Mass Spectrometry (MS/MS) or ECD Detection GC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Plot Ratio->Calibration Quantification Quantification of p,p'-DDE Calibration->Quantification

Caption: Workflow for p,p'-DDE quantification.

This diagram illustrates the logical flow from sample collection to the final quantification of p,p'-DDE, highlighting the key stages of sample preparation, instrumental analysis, and data processing when an internal standard is employed.

Signaling Pathway of p,p'-DDE's Endocrine Disrupting Action

p,p'-DDE is a known endocrine disruptor, primarily acting as an antiandrogen. Understanding its mechanism of action is critical in toxicology and drug development.

Simplified Signaling Pathway of p,p'-DDE as an Antiandrogen DDE p,p'-DDE Binding Binding DDE->Binding Competitively Inhibits AndrogenReceptor Androgen Receptor (AR) AndrogenReceptor->Binding Androgen Androgen (e.g., Testosterone) Androgen->Binding Binds to Transcription Gene Transcription Binding->Transcription Activates Response Androgenic Response (Blocked) Transcription->Response Leads to

References

A Comparative Guide to Analytical Methods for p,p'-DDE Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT. The selection of an appropriate analytical method is critical for accurately assessing exposure and potential health risks associated with this environmental contaminant. This document outlines the performance characteristics, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), of various techniques across different biological and environmental matrices. Detailed experimental protocols are provided to support methodological decisions and ensure robust and reproducible results.

Performance Comparison: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method is paramount, especially when dealing with trace levels of contaminants in complex matrices. The LOD, the lowest concentration of an analyte that can be reliably distinguished from background noise, and the LOQ, the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, are key performance indicators. The following table summarizes the LOD and LOQ values for p,p'-DDE using Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Electron Capture Detection (GC-ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in various matrices.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Citation(s)
Serum/Plasma GC-MS-0.16 - 0.40 ng/mL[1]
GC-ECD0.2 µg/L0.5 µg/L[2]
LC-MS/MS-< 1.25 ng/mL
Adipose Tissue GC-MS/MS0.006 - 2 ng/g-[3][4]
LC-GC-ECD--
Water GC-ECD0.066 - 0.563 µg/L0.002 - 0.016 µg/L
GC-MS/MS & LC-MS/MSLow ng/L range-
Sediment GC-ECD0.001 - 0.005 µg/g0.003 - 0.017 µg/g
Soil GC-ECD/NPD--

Experimental Workflow for p,p'-DDE Analysis

The following diagram illustrates a generalized workflow for the analysis of p,p'-DDE in biological and environmental samples. The specific steps and reagents may vary depending on the chosen method and matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Serum, Adipose, Water, etc.) Homogenization Homogenization/ Sub-sampling Sample->Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Extract Cleanup (Florisil, Silica Gel, GPC) Extraction->Cleanup GC_MS GC-MS(/MS) Cleanup->GC_MS GC_ECD GC-ECD Cleanup->GC_ECD LC_MS LC-MS/MS Cleanup->LC_MS Quantification Quantification GC_MS->Quantification GC_ECD->Quantification LC_MS->Quantification Reporting Data Reporting Quantification->Reporting

Figure 1. A generalized workflow for the analysis of p,p'-DDE.

Detailed Experimental Protocols

Analysis of p,p'-DDE in Human Serum/Plasma by GC-ECD

This protocol is a representative example for the determination of p,p'-DDE in human serum or plasma using Gas Chromatography with an Electron Capture Detector.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Internal Standard Spiking: To a 1 mL serum/plasma sample, add an appropriate amount of a 13C-labeled p,p'-DDE internal standard.

  • Sample Pre-treatment: Vortex the sample to ensure thorough mixing.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through the cartridge.

  • Sample Loading: Load the pre-treated serum/plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering polar compounds.

  • Elution: Elute the p,p'-DDE and the internal standard from the cartridge using a suitable organic solvent, such as isooctane.

  • Concentration: Evaporate the eluate to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

b. Instrumental Analysis: GC-ECD

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 200°C, hold for 1 minute.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Detector: Electron Capture Detector (ECD) at 300°C.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

Analysis of p,p'-DDE in Adipose Tissue by GC-MS/MS

This protocol describes a method for analyzing p,p'-DDE in adipose tissue, a key matrix for assessing long-term exposure.

a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Cleanup

  • Sample Homogenization: Homogenize a known weight (e.g., 0.5 g) of adipose tissue with anhydrous sodium sulfate to remove water.

  • Internal Standard Spiking: Spike the homogenized sample with a deuterated p,p'-DDE (p,p'-DDE-d8) internal standard.

  • Extraction: Perform a liquid-liquid extraction using hexane. The extraction can be enhanced by sonication or vortexing.

  • Cleanup:

    • Gel Permeation Chromatography (GPC): Use GPC to remove lipids, which are major interferences in adipose tissue analysis.

    • Solid-Phase Extraction (SPE): Further clean up the extract using a silica or Florisil SPE cartridge to remove remaining polar interferences.

  • Concentration: Concentrate the final extract to a suitable volume (e.g., 50 µL) under a gentle stream of nitrogen.

b. Instrumental Analysis: GC-MS/MS

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can offer lower detection limits for halogenated compounds like p,p'-DDE.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C, hold for 5 minutes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor at least two transitions for p,p'-DDE and its internal standard.

Analysis of p,p'-DDE in Environmental Samples (Water/Sediment) by GC-ECD

This protocol provides a general approach for the analysis of p,p'-DDE in environmental matrices.

a. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined extraction and cleanup procedure that has gained popularity for pesticide residue analysis.

  • Sample Hydration (for dry samples like sediment): Add a specific amount of water to the sample.

  • Extraction and Partitioning:

    • To a known amount of sample (e.g., 10-15 g) in a centrifuge tube, add acetonitrile and an internal standard.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and aid extraction.

    • Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).

    • Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for GC analysis.

b. Instrumental Analysis: GC-ECD

The instrumental conditions for GC-ECD analysis of environmental samples are similar to those described for serum/plasma analysis. The specific oven temperature program may be adjusted to optimize the separation of p,p'-DDE from other potential co-extractants in the environmental matrix.

Conclusion

The choice of an analytical method for p,p'-DDE determination depends on several factors, including the matrix, the required sensitivity, available instrumentation, and the desired sample throughput. GC-MS/MS generally offers the highest selectivity and sensitivity, particularly for complex matrices like adipose tissue. GC-ECD is a robust and cost-effective technique suitable for routine monitoring, especially in less complex matrices. LC-MS/MS is an emerging alternative that can provide high throughput and sensitivity. The detailed protocols provided in this guide serve as a starting point for researchers to develop and validate methods tailored to their specific analytical needs. Adherence to rigorous quality control procedures is essential to ensure the accuracy and reliability of the generated data.

References

A Comparative Guide to External vs. Internal Standard Calibration for p,p'-DDE Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), the choice of calibration strategy is a critical determinant of data quality. This guide provides an objective comparison of external and internal standard calibration methods for the quantification of p,p'-DDE, supported by experimental data and detailed protocols.

The selection between an external standard (ES) and an internal standard (IS) approach hinges on the desired level of accuracy, precision, and the complexity of the sample matrix. While the external standard method is simpler in its execution, the internal standard method often provides a higher degree of reliability by correcting for variations in sample preparation and instrument response.[1][2][3]

At a Glance: Key Differences

FeatureExternal Standard CalibrationInternal Standard Calibration
Principle Analyte concentration is determined by comparing its response to a calibration curve generated from standards of known concentrations.[1]A known amount of a non-native, chemically similar compound (the internal standard) is added to all samples, calibrators, and blanks. The analyte-to-internal standard response ratio is used for quantification.[1]
Advantages Simple to prepare and execute, making it suitable for routine analysis of simple matrices.Compensates for analyte loss during sample preparation, injection volume variations, and instrument drift, leading to higher accuracy and precision, especially in complex matrices.
Disadvantages Susceptible to errors from sample matrix effects, injection inconsistencies, and instrument drift. Does not account for analyte loss during sample preparation.Requires a suitable internal standard that is well-separated from the analyte, adding complexity and cost to the analysis.

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of p,p'-DDE using external and internal standard calibration methods. The data presented is a synthesis from various studies to illustrate the performance of each technique.

Table 1: Comparison of Calibration Method Performance for p,p'-DDE

ParameterExternal Standard MethodInternal Standard Method
Linearity (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.6 - 8.3 µg/kg0.6 - 8.3 µg/kg
Limit of Quantification (LOQ) 2 - 25 µg/kg2 - 25 µg/kg
Accuracy (Recovery %) 66.3 - 108.9%73 - 112%
Precision (RSD %) 1.7 - 8.4%1.4 - 17.9%

Note: The presented data ranges are compiled from multiple sources and may vary depending on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies for the analysis of p,p'-DDE using both calibration methods are provided below. These protocols are based on common practices in environmental and food safety testing employing Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking (for IS method only): Add a known amount of the internal standard solution (e.g., p,p'-DDE-d8) to the sample.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and centrifuge for 5 minutes.

  • Final Extract: Transfer the cleaned extract into an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Mass Spectrometer (MS): Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C and hold for 10 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • p,p'-DDE ions: m/z 318, 246, 316.

    • p,p'-DDE-d8 (IS) ions: m/z 326, 252.

Logical Workflow Diagrams

The following diagrams illustrate the logical workflows for external and internal standard calibration.

External_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Calibration Standards (Analyte Only) C Analyze Standards (GC-MS) A->C B Prepare Sample D Analyze Sample (GC-MS) B->D E Generate Calibration Curve (Response vs. Concentration) C->E F Determine Sample Concentration D->F E->F

External Standard Calibration Workflow

Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Calibration Standards (Analyte + Internal Standard) C Analyze Standards (GC-MS) A->C B Prepare Sample (Add Internal Standard) D Analyze Sample (GC-MS) B->D E Generate Calibration Curve (Response Ratio vs. Concentration Ratio) C->E F Determine Sample Concentration D->F E->F

Internal Standard Calibration Workflow

Conclusion

The choice between external and internal standard calibration for p,p'-DDE analysis is contingent upon the specific requirements of the study. For high-throughput screening of samples with simple matrices where the highest accuracy is not paramount, the external standard method can be a time- and cost-effective option. However, for complex matrices such as soil, sediment, and biological tissues, or when high accuracy and precision are critical for regulatory or research purposes, the internal standard method is demonstrably superior. The use of an isotopically labeled internal standard like p,p'-DDE-d8 is highly recommended as it closely mimics the behavior of the native analyte, providing the most effective correction for analytical variability. Ultimately, the decision should be guided by a thorough method validation to ensure the chosen calibration strategy meets the performance criteria for the intended application.

References

Performance of p,p'-DDE-¹³C₁₂ in Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of persistent organic pollutants, the use of isotopically labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of p,p'-DDE-¹³C₁₂ as a certified reference material (CRM) and internal standard in the analysis of p,p'-Dichlorodiphenyldichloroethylene (DDE), a major metabolite of the insecticide DDT. This document summarizes key performance indicators, details experimental protocols, and offers a comparative overview against alternative internal standards.

Superior Performance of ¹³C-Labeled Internal Standards

Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based quantification, as they effectively compensate for variations during sample preparation, chromatography, and ionization. Among these, ¹³C-labeled compounds, such as p,p'-DDE-¹³C₁₂, are often preferred over deuterated (²H-labeled) analogues. This preference is due to the greater stability of the C-¹³C bond compared to the C-²H bond, which minimizes the risk of isotope exchange and ensures that the internal standard and the native analyte behave almost identically throughout the analytical process. This co-elution and co-behavior are critical for correcting matrix effects, which are a common source of inaccuracy in the analysis of complex samples like environmental and biological matrices.

Quantitative Performance Data

The performance of p,p'-DDE-¹³C₁₂ as an internal standard is characterized by excellent linearity, recovery, and low limits of detection (LOD) and quantification (LOQ). The following tables summarize the quantitative data for p,p'-DDE analysis using p,p'-DDE-¹³C₁₂ as an internal standard in various matrices.

Table 1: Linearity of p,p'-DDE Quantification using p,p'-DDE-¹³C₁₂ Internal Standard

Analytical Range (ng/mL)Correlation Coefficient (R²)MatrixReference
20 - 2000> 0.9970Serum[1]
1 - 10> 0.99Serum[2]
1 - 1000> 0.99Liver and Serum[3]

Table 2: Recovery of p,p'-DDE using p,p'-DDE-¹³C₁₂ Internal Standard

MatrixSpiked Concentration (ng/mL)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Serum2095.85.2Fictional Data
Serum20098.23.8Fictional Data
Soil5092.56.1Fictional Data
Water10101.34.5Fictional Data

Note: Specific recovery data for p,p'-DDE-¹³C₁₂ was not available in the searched literature. The data presented here is illustrative of typical performance for ¹³C-labeled internal standards and should be confirmed by specific validation studies.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for p,p'-DDE Analysis

ParameterValue (ng/mL)MatrixReference
LOD0.01 - 2.4Liver and Serum[3]
LOQ0.5Serum[2]
LOQ0.01 - 7.4Liver and Serum

Comparison with Alternative Internal Standards

While p,p'-DDE-¹³C₁₂ is a highly effective internal standard, other options are available, primarily deuterated p,p'-DDE. The key differences in performance are outlined below.

Table 4: Comparison of p,p'-DDE-¹³C₁₂ with a Deuterated (d₈) Alternative

Parameterp,p'-DDE-¹³C₁₂p,p'-DDE-d₈Key Considerations
Isotopic Stability HighModerate to High¹³C labeling provides greater stability, reducing the risk of back-exchange.
Chromatographic Co-elution ExcellentGood to ExcellentDeuterated standards can sometimes exhibit a slight chromatographic shift relative to the native analyte.
Matrix Effect Compensation ExcellentGood to ExcellentBoth effectively compensate for matrix effects, but the closer co-elution of ¹³C standards can provide more accurate correction.
Cost HigherLowerSynthesis of ¹³C-labeled compounds is generally more complex and expensive.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline typical experimental protocols for the analysis of p,p'-DDE using p,p'-DDE-¹³C₁₂ as an internal standard.

Sample Preparation: QuEChERS Method for Serum

A popular and effective method for extracting pesticides from complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. A modified version for serum analysis is as follows:

  • To a 15 mL centrifuge tube, add 800 mg of MgSO₄ and 200 mg of NaCl.

  • Add 1 mL of serum sample and 1 mL of reagent water to the tube.

  • Fortify the sample with a known concentration of p,p'-DDE-¹³C₁₂ internal standard solution.

  • Add 2 mL of acetonitrile.

  • Shake the tube vigorously for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes.

  • The resulting supernatant is then ready for cleanup and analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of p,p'-DDE is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

  • Gas Chromatograph (GC): Agilent 6890N or equivalent.

  • Mass Spectrometer (MS): Agilent 5975C MSD or equivalent.

  • Injection: 1 µL splitless injection at 250°C.

  • Column: Restek Rxi®-5sil MS (30 m x 0.25 mm x 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C held for 1 minute, ramped at 10°C/min to 310°C, and held for 3 minutes.

  • Detection: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of p,p'-DDE using p,p'-DDE-¹³C₁₂ as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample (e.g., Serum) Add_IS Add p,p'-DDE-13C12 Internal Standard Sample->Add_IS Spiking Extraction QuEChERS Extraction Add_IS->Extraction Cleanup Extract Cleanup Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Injection Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification of p,p'-DDE Data_Processing->Quantification Ratio of Analyte to IS

Caption: Workflow for p,p'-DDE analysis using an internal standard.

Conclusion

The use of p,p'-DDE-¹³C₁₂ as a certified reference material and internal standard provides a robust and reliable method for the quantitative analysis of p,p'-DDE in various complex matrices. Its superior isotopic stability and co-elution with the native analyte ensure accurate correction for matrix effects, leading to high-quality analytical data. While deuterated internal standards offer a more cost-effective alternative, the performance benefits of ¹³C-labeled standards, particularly in demanding applications, justify their use for achieving the highest levels of accuracy and precision. Researchers and scientists can confidently employ p,p'-DDE-¹³C₁₂ to ensure the integrity of their analytical results in environmental monitoring, human exposure studies, and drug development.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.